Dipropylmalonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dipropylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRSQLKNZQKDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167624 | |
| Record name | Dipropylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-27-7 | |
| Record name | Dipropylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Dipropylmalonic acid | |
| Source | EPA DSSTox | |
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| Record name | Dipropylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.150 | |
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Foundational & Exploratory
Introduction: The Strategic Importance of Dipropylmalonic Acid in Synthesis
An In-depth Technical Guide to Dipropylmalonic Acid (CAS 1636-27-7)
This compound, identified by CAS number 1636-27-7, is a disubstituted malonic acid derivative of significant interest to the pharmaceutical and fine chemical industries.[1] With the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol , its structure features a central carbon atom bonded to two carboxylic acid groups and two propyl groups.[2][3] This unique architecture makes it a pivotal intermediate, primarily recognized as the direct precursor to Valproic acid, a widely used antiepileptic drug.[1][4][5] Its utility extends beyond this key application, serving as a versatile building block for more complex molecules in drug discovery and other specialized fields of organic synthesis.[6][7]
This guide provides an in-depth examination of this compound, tailored for researchers and drug development professionals. It covers its physicochemical properties, detailed synthesis protocols with mechanistic rationale, key chemical transformations, and critical safety information, offering a comprehensive resource for laboratory application and process development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application. This compound is a white, crystalline solid at room temperature.[6][8] Its key properties are summarized below, compiled from authoritative chemical databases and supplier specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1636-27-7 | [2][8][9] |
| Molecular Formula | C₉H₁₆O₄ | [2][3] |
| Molecular Weight | 188.22 g/mol | [3][10] |
| IUPAC Name | 2,2-dipropylpropanedioic acid | [2][3] |
| Synonyms | Heptane-4,4-dicarboxylic Acid, 2,2-Di-n-propylmalonic acid | [10][11] |
| Appearance | White to almost white crystalline powder/solid | [6][8] |
| Melting Point | 158-161 °C | [8][9][12] |
| Boiling Point (Predicted) | 345.8 ± 25.0 °C | [12][13] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [13] |
| Solubility | Soluble in water and organic solvents like methanol and chloroform.[5][6][9] | |
Spectroscopic data is crucial for identity confirmation. PubChem provides references to GC-MS data where the top mass-to-charge ratio (m/z) peaks are observed at 73, 102, and 41, as well as IR and ¹³C NMR spectra.[3]
Synthesis of this compound: A Validated Two-Step Protocol
The most prevalent and industrially relevant synthesis of this compound is a two-step process starting from a malonic acid ester, typically diethyl malonate.[4][14] The process involves a sequential dialkylation followed by hydrolysis.
Synthesis Workflow Overview
The overall transformation can be visualized as a two-stage process: first, the formation of the disubstituted ester, followed by its conversion to the target dicarboxylic acid.
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of Diethyl 2,2-Dipropylmalonate
This step involves the alkylation of diethyl malonate with n-propyl bromide using a strong base.[14][15]
Methodology:
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at a controlled temperature.
-
Stir the mixture until the deprotonation is complete, forming the sodium salt of the malonate ester.
-
Add n-propyl bromide dropwise to the reaction mixture. An exothermic reaction will occur. Maintain the temperature of the reaction mixture.
-
After the first addition, add a second equivalent of sodium ethoxide followed by a second equivalent of n-propyl bromide to achieve dialkylation.
-
Reflux the reaction mixture for several hours to ensure the reaction goes to completion.[4]
-
After cooling, filter off the precipitated sodium bromide.
-
Remove the ethanol solvent under reduced pressure. The resulting crude product is diethyl dipropylmalonate.[14]
Expertise & Rationale:
-
Choice of Base: Sodium ethoxide is the base of choice.[16] Using sodium hydroxide would risk saponifying the ester groups, while using a different alkoxide (e.g., methoxide) could lead to transesterification. Using sodium ethoxide ensures that even if it acts as a nucleophile, the ester groups remain ethyl esters.
-
Solvent: Anhydrous (absolute) ethanol is used as the solvent because it is required to dissolve the sodium ethoxide and is the conjugate acid of the ethoxide base, preventing unwanted side reactions. The presence of water would interfere with the carbanion formation.
-
Sequential Addition: The two alkylation steps are performed sequentially. Adding all reagents at once could lead to a mixture of mono-alkylated and di-alkylated products. A stepwise approach provides better control and maximizes the yield of the desired diethyl dipropylmalonate.
Step 2: Hydrolysis to this compound
The crude diethyl dipropylmalonate is hydrolyzed to the corresponding dicarboxylic acid under basic conditions, followed by acidification.[9][12][14]
Methodology:
-
Treat the crude diethyl dipropylmalonate from Step 1 with an aqueous solution of potassium hydroxide or sodium hydroxide.[4][9]
-
Heat the mixture to reflux for 2 to 16 hours.[4] During this time, the ester is saponified, and ethanol is produced as a byproduct.
-
After the reaction is complete, cool the reaction mixture.
-
Carefully acidify the cooled mixture with a mineral acid, such as hydrochloric acid, to a pH of 1.8 to 2.5.[4]
-
The this compound, being a solid, will precipitate out of the aqueous solution upon cooling and acidification.[14]
-
Collect the crystalline solid by filtration, wash with cold water to remove inorganic salts, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like chloroform.[9][12]
Expertise & Rationale:
-
Hydrolysis Condition: Basic hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion. The resulting dicarboxylate salt is soluble in the aqueous medium.
-
Acidification: The final acidification step is critical. It protonates the dicarboxylate salt, converting it into the neutral dicarboxylic acid.[14] The reduced solubility of the neutral acid in the cold aqueous medium causes it to precipitate, providing an effective method of isolation and purification. The specific pH range ensures complete protonation without promoting degradation.[4]
Key Reactions and Mechanistic Insights: The Gateway to Valproic Acid
The most significant chemical transformation of this compound is its thermal decarboxylation. This reaction is the final step in the synthesis of Valproic acid (2-propylpentanoic acid), a cornerstone antiepileptic medication.[14][17]
Thermal Decarboxylation
Heating this compound above its melting point (typically >160 °C) results in the loss of one molecule of carbon dioxide to yield Valproic acid.[14]
Caption: Thermal decarboxylation of this compound to Valproic acid.
Mechanism and Experimental Considerations: The decarboxylation of a malonic acid derivative proceeds through a cyclic transition state. One of the carboxylic acid groups forms an intramolecular hydrogen bond with the carbonyl oxygen of the other. Upon heating, this arrangement facilitates a pericyclic reaction where carbon dioxide is eliminated, and an enol intermediate is formed, which then tautomerizes to the final carboxylic acid product.
-
Self-Validating Protocol: This reaction is robust and high-yielding. The progress can be monitored by observing the cessation of CO₂ evolution.[14] The final product, Valproic acid, is a liquid that can be purified by distillation under reduced pressure.[14][17] The purity can be readily confirmed by standard analytical techniques such as NMR and GC-MS.
Applications in Drug Development and Beyond
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of pharmaceuticals.[4][5][7]
-
Antiepileptic Drugs: It is the immediate precursor to Valproic acid and its salts (e.g., sodium valproate, divalproex sodium), which are essential medications for treating epilepsy, bipolar disorder, and preventing migraine headaches.[1][7] The efficiency of the decarboxylation step makes this a highly valuable synthetic route.
-
Drug Discovery Building Block: As a disubstituted dicarboxylic acid, it can serve as a scaffold in medicinal chemistry to create new chemical entities. The two carboxylic acid groups can be functionalized to form esters, amides, or other derivatives, while the dipropyl core provides a specific lipophilic character. Malonic acid derivatives, in general, are used as building blocks for a wide array of valuable compounds.[5][18]
-
Cosmetic Industry: There are mentions of its use in the cosmetic industry, where it may be incorporated into formulations to enhance product performance, likely after conversion to an ester or other functional derivative to act as an emollient or texture modifier.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][19]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to prevent dust dispersion.[19] Emergency eye wash stations and safety showers should be readily accessible.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[19][20]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[19][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[19][20]
-
Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[20]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[20]
Conclusion
This compound (CAS 1636-27-7) is more than just a chemical intermediate; it is a critical enabling molecule for the pharmaceutical industry. Its well-defined synthesis from diethyl malonate and its clean, efficient conversion to Valproic acid underscore its importance. For researchers and professionals in drug development, a firm grasp of its properties, synthesis, and reactivity is essential for leveraging its full potential as a versatile building block in creating novel and impactful therapeutic agents.
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dipropylmalonic Acid
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a pivotal intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its synthesis, reactivity, and analytical characterization.
Introduction: The Significance of this compound
This compound, systematically known as 2,2-dipropylpropanedioic acid, is a dicarboxylic acid that serves as a critical building block in organic synthesis.[1][2] Its primary significance lies in its role as a direct precursor to Valproic Acid, a widely used anticonvulsant medication for treating epilepsy, bipolar disorder, and preventing migraine headaches.[3][4][5] The controlled decarboxylation of this compound provides a high-yield pathway to this important active pharmaceutical ingredient (API). Understanding the physicochemical properties and reactivity of this compound is therefore essential for process optimization, impurity profiling, and ensuring the quality of the final drug product.
Chemical Identity and Structure
The molecular structure of this compound features a central quaternary carbon atom bonded to two propyl groups and two carboxylic acid moieties. This sterically hindered arrangement influences its crystalline structure, solubility, and reactivity.
Caption: Chemical Structure of 2,2-Dipropylmalonic Acid.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,2-dipropylpropanedioic acid[6][7] |
| Synonyms | This compound, Di-n-propylmalonic acid, Heptane-4,4-dicarboxylic acid[4][6] |
| CAS Number | 1636-27-7[5][6] |
| Molecular Formula | C9H16O4[3][5][6] |
| Molecular Weight | 188.22 g/mol [3][6][8] |
| InChIKey | DIRSQLKNZQKDBK-UHFFFAOYSA-N[6][7] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, purification, and reaction control. It typically presents as a white crystalline solid.[1][2][5][9][10]
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder/solid | [1][2][5][9][10] |
| Melting Point | 154-161 °C | [4][7][8][9][10][11][12][13] |
| Boiling Point | 345.8 ± 25.0 °C (Predicted) | [8][9][14] |
| Density | 1.131 ± 0.06 g/cm³ (Predicted) | [8][9] |
| Solubility | Soluble in methanol, water, and other organic solvents | [1][3] |
| Acidity (pKa) | pKa1: 2.04, pKa2: 7.51 (at 25 °C) | [8][9] |
The relatively high melting point is indicative of the strong intermolecular hydrogen bonding between the carboxylic acid groups in the crystal lattice. The two distinct pKa values are characteristic of a dicarboxylic acid, with the first proton being significantly more acidic than the second due to the electron-withdrawing effect of the adjacent carboxyl group.
Synthesis and Chemical Reactivity
Synthesis Pathway
The most common laboratory and industrial synthesis of this compound involves a two-step process starting from diethyl malonate.[15]
Caption: General synthesis workflow for this compound.
This process begins with the dialkylation of diethyl malonate with a propyl halide, such as propyl bromide, in the presence of a strong base like sodium ethoxide. The resulting diethyl dipropylmalonate is then hydrolyzed, typically under basic conditions using potassium or sodium hydroxide, followed by acidification to yield the final product.[4][8][9][12][16] An alternative synthesis route involves the alkaline hydrolysis of 5,5-dipropylbarbituric acid.[17]
Key Reactivity: Thermal Decarboxylation
A defining chemical property of this compound is its susceptibility to thermal decarboxylation. Upon heating above its melting point (typically >160 °C), it readily loses one molecule of carbon dioxide to form 2-propylpentanoic acid, more commonly known as valproic acid.[12][17][18]
Caption: Decarboxylation of this compound to Valproic Acid.
This reaction is a classic example of β-keto acid decarboxylation, proceeding through a cyclic six-membered transition state. The high yield and clean nature of this reaction make it the preferred industrial method for manufacturing valproic acid.[12]
Experimental Protocol: Synthesis of this compound via Hydrolysis
This protocol details the laboratory-scale synthesis of this compound from its diethyl ester. The choice of a strong base and subsequent careful acidification are critical for achieving a high yield of the pure product.
Materials:
-
Diethyl dipropylmalonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl dipropylmalonate in ethanol.
-
Separately, prepare a solution of potassium hydroxide in water.
-
Add the potassium hydroxide solution to the ethanolic solution of the ester.
-
Heat the mixture to reflux and maintain for approximately 4 hours to ensure complete saponification of the ester groups.[4][8]
-
After reflux, distill off the ethanol to reduce the volume of the reaction mixture.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly and carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 1. This step protonates the carboxylate salt to form the insoluble dicarboxylic acid.
-
Allow the mixture to stand, promoting the precipitation of this compound.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any remaining salts.
-
Dry the product thoroughly to obtain pure this compound. The yield from this method is typically high, often around 80%.[9]
Conclusion
This compound is a compound of significant industrial and pharmaceutical relevance. Its well-defined physical properties, particularly its crystalline nature and melting point, are important for its purification and handling. The key to its utility lies in its straightforward synthesis from common starting materials and its clean, high-yield decarboxylation to valproic acid. A thorough understanding of these properties and reactions is paramount for any scientist or researcher involved in the development and manufacturing of this crucial pharmaceutical intermediate.
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An In-depth Technical Guide to the Solubility of Dipropylmalonic Acid in Organic Solvents
Introduction
Dipropylmalonic acid (DPMA), with the chemical formula C9H16O4, is a dicarboxylic acid that serves as a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical industry.[1] Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount.[1] The choice of solvent is critical for reaction kinetics, purification processes like crystallization, and the formulation of the final product. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting and explaining its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C9H16O4 | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | White to almost white crystalline solid | [3] |
| Melting Point | 154-156 °C | [4] |
| pKa | Data not readily available, but expected to have two dissociation constants typical of dicarboxylic acids. |
The presence of two carboxylic acid functional groups makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. However, the two propyl groups introduce a significant nonpolar character to the molecule. This dual nature—a polar head and nonpolar tails—suggests that its solubility will be highly dependent on the nature of the solvent.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a particular solvent. This principle is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity: Solvents with polarities similar to that of this compound are likely to be good solvents. The presence of the carboxylic acid groups suggests that polar solvents will be more effective than nonpolar solvents.
-
Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the carboxylic acid groups of this compound will significantly enhance solubility. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate) are expected to be good solvents.
-
Dielectric Constant: A higher dielectric constant of the solvent can help to stabilize the polar solute molecules, thereby increasing solubility.
-
Molecular Size and Shape: The size and shape of the solvent molecules can also play a role in how effectively they can solvate the this compound molecules.
The Odd-Even Effect in Dicarboxylic Acids
Research on the solubility of homologous series of dicarboxylic acids has revealed an "odd-even effect," where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than their odd-numbered counterparts.[5] This is attributed to differences in crystal packing and molecular conformation.[5] While this compound is a substituted malonic acid, this principle highlights the subtle structural influences on solubility.
Estimated Solubility of this compound in Common Organic Solvents
While specific quantitative solubility data for this compound is scarce in publicly available literature, we can estimate its solubility based on the theoretical principles outlined above and qualitative information. The following table provides an estimated solubility profile at ambient temperature. It is crucial to note that these are estimations and should be experimentally verified.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Estimated Solubility | Rationale |
| Methanol | 5.1 | 32.7 | Donor & Acceptor | High | A polar protic solvent capable of strong hydrogen bonding with the carboxylic acid groups. One source explicitly states solubility in methanol.[1] |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor | High | Similar to methanol, a polar protic solvent that can effectively solvate the polar functional groups. |
| Acetone | 5.1 | 20.7 | Acceptor | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. Studies have shown acetone to be a good solvent for other dicarboxylic acids.[6][7] |
| Ethyl Acetate | 4.4 | 6.0 | Acceptor | Moderate | A moderately polar aprotic solvent with hydrogen bond accepting capabilities. The diethyl ester of this compound is soluble in ethyl acetate.[8] |
| Dichloromethane | 3.1 | 9.1 | Weak Acceptor | Low to Moderate | A solvent of intermediate polarity. While the diethyl ester is soluble, the free acid's solubility is likely lower due to the exposed carboxylic acid groups.[8] |
| Chloroform | 4.1 | 4.8 | Weak Donor | Low to Moderate | Similar in polarity to dichloromethane, but with some hydrogen bond donating ability which might slightly improve solubility. |
| Toluene | 2.4 | 2.4 | None | Low | A nonpolar aromatic solvent. The nonpolar propyl groups will have some affinity, but the overall polarity mismatch with the carboxylic acid groups will limit solubility. |
| Hexane | 0.1 | 1.9 | None | Very Low | A nonpolar aliphatic solvent. Significant polarity mismatch with the polar functional groups of this compound. Malonic acid itself is insoluble in hexane.[9] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[10] The following protocol provides a detailed methodology for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment. A good starting point is to add enough solute to be 2-3 times the estimated solubility.
-
Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.
-
After the equilibration period, turn off the shaker and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Sample Preparation:
-
Carefully draw a known volume of the supernatant (the clear liquid above the settled solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. A 10-fold or 100-fold dilution is common.
-
-
Quantification by HPLC:
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column is often a good starting point for organic acids. The mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the acid is in its protonated form) and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) where the carboxylic acid groups absorb.
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.
-
Alternative Quantification: Gravimetric Analysis
For solvents with low volatility, a simpler gravimetric method can be employed.
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the dried this compound residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.
-
Calculate the solubility in g/100 mL.
Relationship Between Solvent Properties and Solubility
The interplay between the physicochemical properties of the solvent and the resulting solubility of this compound can be visualized as a logical relationship.
Caption: Factors influencing the solubility of this compound.
Conclusion
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 73, 53-59. [Link]
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. [Link]
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Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
-
Prisyazhny, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 4(6), 38-42. [Link]
-
Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. INIS-IAEA. [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
-
LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [Link]
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Prisyazhny, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]
-
University of Rochester. Common Solvent Properties. [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
Yu, B., et al. (2019). Experiment and modelling on solubility of malonic acid in different solvents. Journal of Molecular Liquids, 285, 41-49. [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Ataman Kimya. (n.d.). MALONIC ACID. [Link]
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Daneshfar, A., et al. (2011). Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. Fluid Phase Equilibria, 313, 142-146. [Link]
-
Rahimpour, F., et al. (2018). Solubility Measurements and the Dissolution Behavior of Malonic Acid in Binary Solvent Mixtures of (2-Propanol + Ethyl Acetate) by IKBI Calculations. Journal of Chemical & Engineering Data, 63(6), 2097-2105. [Link]
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Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 651. [Link]
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-
PubChem. (n.d.). This compound. [Link]
-
Patil, S. B., et al. (2018). Investigation, Correlation and DFT study for solubility of Malonic acid in water + methanol and water + ethanol binary solvents at T = 293.15 to 313.15 K. Research Journal of Pharmacy and Technology, 11(11), 4881-4889. [Link]
-
Reddit. (2023). Solubility in Dichloromethane. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
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Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
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ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Link]
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ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]
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Dipropylmalonic acid safety data sheet and handling precautions
The second search has provided crucial information to make the guide more comprehensive. I now have detailed first-aid measures for various exposure routes, specific guidance on spill cleanup procedures (including neutralization for acids), and general disposal advice. The search also confirmed that there are no established occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV).
However, I still lack quantitative toxicological data like LD50 or LC50 values for dipropylmalonic acid itself. The results for "malonic acid" provide some context, but it's not a direct equivalent. While one source states that the toxicological properties have not been thoroughly investigated, it would be beneficial to explicitly state this and perhaps cite data for a closer structural analog if available.
The information gathered is sufficient to create a robust and detailed guide that fulfills the user's request. I can now proceed with structuring and writing the in-depth technical guide, including all the required sections and formatting elements like tables and Graphviz diagrams. I will ensure to cite the sources appropriately.
Given the comprehensiveness of the information I now have, I can proceed directly to generating the final response.
An In-Depth Technical Guide to the Safe Handling of this compound for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in organic synthesis, particularly within the pharmaceutical industry. Its handling requires a nuanced understanding of its chemical properties and potential hazards to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who work with this compound. By synthesizing technical data with practical, field-proven insights, this document aims to foster a proactive safety culture.
Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's physical and chemical characteristics is essential for its safe handling.
| Property | Value |
| Chemical Name | 2,2-dipropylpropanedioic acid |
| Synonyms | This compound, 4,4-Heptanedicarboxylic acid |
| CAS Number | 1636-27-7 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 154-156 °C |
Hazard Identification and Toxicological Profile
This compound is classified as an irritant. A thorough understanding of its toxicological profile is critical for risk assessment and the implementation of appropriate safety measures.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[1] |
Toxicological Summary
-
Skin and Eye Irritation: As a dicarboxylic acid, this compound is a confirmed skin and eye irritant. Direct contact with the solid or solutions can lead to redness, inflammation, and pain. In the case of eye contact, serious damage can occur.
-
Respiratory Irritation: Inhalation of dust particles can irritate the mucous membranes and upper respiratory tract, leading to coughing and breathing difficulties.[1]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no available data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of comprehensive studies, it should be handled with the prudence afforded to all chemicals with unknown long-term effects.
Safe Handling and Engineering Controls
A multi-layered approach to safety, prioritizing engineering controls and supplemented by personal protective equipment, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All manipulations of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to control airborne dust.
-
Containment: For larger-scale operations or frequent handling, the use of a glove box or other enclosed systems should be considered to provide a higher level of containment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical.
| PPE | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | Provides protection against dust particles and splashes. |
| Hand Protection | Nitrile or neoprene gloves | Offers chemical resistance to prevent skin contact. |
| Body Protection | A properly fastened laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when engineering controls are insufficient or during spill cleanup. |
Handling Workflow
A systematic workflow minimizes the risk of accidental exposure.
Caption: A typical laboratory workflow for handling this compound.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions to Avoid: Avoid strong heating and the generation of dust.
-
Incompatible Materials: Keep away from strong oxidizing agents and bases.[2]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide and carbon dioxide.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response Protocol
The appropriate response to a spill depends on its scale and the immediate hazards.
Caption: Decision-making workflow for responding to a chemical spill.
Minor Spill Cleanup:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including a respirator if necessary.
-
Contain the spill by covering it with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate the area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill Cleanup:
For large or unmanageable spills, or any spill outside of a containment area, evacuate the laboratory, alert others, and contact your institution's emergency response team immediately.
Waste Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous chemical waste.
-
Containerize: Place all waste in a clearly labeled, sealed container.
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of this compound down the drain or in regular trash.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a respectful and cautious approach. By understanding its toxicological profile and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive safety culture, rooted in a thorough understanding of the chemicals being used, is the most critical component of a safe and successful research environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to High-Purity Dipropylmalonic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of success. For scientists and professionals engaged in the synthesis of active pharmaceutical ingredients (APIs), particularly anticonvulsants like Valproic Acid, the procurement of high-purity intermediates is of paramount importance. This guide provides an in-depth technical overview of a critical such intermediate: dipropylmalonic acid (CAS 1636-27-7). We will delve into the landscape of commercial suppliers, the nuances of quality assessment, and the critical considerations for its application in drug development.
The Critical Role of High-Purity this compound in Synthesis
This compound, with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol , is a key building block in organic synthesis.[1] Its primary application in the pharmaceutical industry is as a direct precursor to Valproic Acid, a widely used medication for treating epilepsy, bipolar disorder, and migraines.[2][3] The purity of this compound directly influences the quality, yield, and impurity profile of the final API. Therefore, a thorough understanding of its commercial availability and quality attributes is essential for any research or manufacturing endeavor.
Navigating the Commercial Supplier Landscape
A number of reputable chemical suppliers offer high-purity this compound. The quality and specifications can vary between suppliers, making a careful evaluation necessary. Below is a comparative overview of prominent commercial sources:
| Supplier | Stated Purity | Analytical Methods Mentioned | Available Documentation |
| TCI America | >99.0% (GC) | Gas Chromatography (GC) | Safety Data Sheet (SDS), Specifications, Certificate of Analysis (C of A) available upon request.[4] |
| Sigma-Aldrich (Merck) | Not explicitly stated for all products; some are for early discovery research with buyer responsibility for purity confirmation.[5] Certified Reference Material (CRM) for malonic acid is available, suggesting high-quality standards for related compounds. | Not always provided; some products are sold "as-is."[5] | SDS, Certificate of Analysis (C of A) or Certificate of Origin (COO) may be available depending on the specific product.[5] |
| Simson Pharma Limited | High quality, accompanied by Certificate of Analysis. | Certificate of Analysis provided. | Certificate of Analysis. |
| Pharmaffiliates | Pharmaceutical standard, for use as an impurity reference. | Certificate of Analysis and MSDS available. | Sample COA and MSDS.[6] |
| ChemicalBull Pvt. Ltd. | Leading Manufacturer in India. | Not specified. | Not specified.[7] |
| Yogi Intermediates Pvt Ltd | Leading manufacturer of bromine & its derivatives. | Certificate of Analysis (COA) mentioned. | COA.[8] |
Expert Insight: When selecting a supplier, it is crucial to look beyond the headline purity percentage. Requesting a lot-specific Certificate of Analysis is a critical due diligence step. This document provides a detailed breakdown of the analytical results, including the methods used and the limits of detection for any identified impurities.
Understanding the Synthesis and Potential Impurity Profile
The most common synthetic route to this compound involves the alkylation of a malonic ester, typically diethyl malonate, with a propyl halide (e.g., n-propyl bromide) in the presence of a base, followed by hydrolysis of the resulting diethyl dipropylmalonate.[1][9][10]
This process, while efficient, can introduce several potential impurities that researchers must be aware of:
-
Unreacted Starting Materials: Residual diethyl malonate and n-propyl bromide.
-
Mono-alkylated Intermediate: Monopropylmalonic acid, resulting from incomplete alkylation.
-
Byproducts of Side Reactions: Ethers formed from the reaction of the alkoxide base with the alkyl halide.
-
Residual Solvents: Solvents used during the reaction and purification steps.
-
Inorganic Salts: Formed during the reaction and neutralization steps.
Causality in Synthesis: The choice of base, reaction temperature, and stoichiometry are critical parameters that dictate the impurity profile. For instance, using a hindered base can minimize side reactions, while carefully controlling the addition of the alkylating agent can reduce the formation of the mono-alkylated species.
The Impact of Impurities on Downstream Applications
The presence of impurities in this compound can have significant consequences in the synthesis of Valproic Acid.
-
Monopropylmalonic Acid: This impurity can lead to the formation of an undesired analogue of Valproic Acid, complicating the purification of the final API and potentially introducing pharmacological activity from the impurity itself.
-
Unreacted Diethyl Malonate: Can lead to the formation of other byproducts during the decarboxylation step.
-
Inorganic Impurities: Can interfere with catalysts or reagents used in subsequent steps.
Trustworthiness through Self-Validating Protocols: To mitigate these risks, it is imperative to implement robust analytical methods for quality control of incoming this compound.
Essential Analytical Protocols for Quality Control
A multi-pronged analytical approach is necessary to ensure the purity and identity of this compound.
Purity Determination
A combination of chromatographic and titration methods provides a comprehensive assessment of purity.
Table 2: Recommended Analytical Methods for Purity Assessment
| Method | Purpose | Typical Parameters |
| Gas Chromatography (GC) | Quantifies volatile organic impurities and determines the assay of this compound. | Column: Capillary column (e.g., DB-5 or equivalent), Detector: Flame Ionization Detector (FID), Injector/Detector Temp: ~250 °C, Oven Program: Gradient elution. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies non-volatile impurities, including the mono-propylated intermediate. | Column: C18 reverse-phase, Mobile Phase: Acetonitrile/water with an acid modifier (e.g., phosphoric acid), Detector: UV at ~210 nm.[11] |
| Neutralization Titration | Provides an overall assay of the acidic content. | Titrant: Standardized sodium hydroxide solution, Indicator: Phenolphthalein or potentiometric endpoint detection. |
Identity Confirmation
Spectroscopic methods are essential for confirming the chemical structure of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).
Best Practices for Handling and Storage
To maintain the high purity of this compound, proper handling and storage are crucial.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[4] Some suppliers recommend storage at 2-8°C.[1] Protect from moisture, as the compound is a dicarboxylic acid and can be hygroscopic.
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Handle in a well-ventilated area or under a fume hood.[4]
-
Stability: While generally stable, long-term stability studies for specific grades of this compound are not widely published. It is prudent to re-evaluate the purity of aged stock, especially if it has not been stored under ideal conditions.
Conclusion
The selection and qualification of high-purity this compound are critical first steps in the successful development and manufacturing of Valproic Acid and other pharmaceuticals. A deep understanding of the commercial supplier landscape, potential impurities arising from the synthetic route, and robust analytical methods for quality control are essential for researchers and drug development professionals. By adhering to the principles of scientific integrity and implementing self-validating protocols, the risks associated with raw material quality can be effectively mitigated, paving the way for the development of safe and effective medicines.
References
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- Sigma-Aldrich. (n.d.).
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- Pharmaffiliates. (n.d.). CAS No : 1636-27-7 | Product Name : this compound.
- Benchchem. (n.d.). Dipropyl-malonic Acid-d6 Diethyl Ester.
- Simson Pharma Limited. (n.d.). Dipropyl-malonic Acid Diethyl Ester | CAS No- 6065-63-0.
- ChemicalBook. (2023, June 8). 2,2-Dipropylmalonic acid | 1636-27-7.
- Fisher Scientific. (2009, September 26).
- Farsa, O., & Brka, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(6), 287–291.
- Sigma-Aldrich. (n.d.).
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- Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021, December 24). Current Drug Targets.
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- CymitQuimica. (n.d.). Valproic Acid Impurity 1 (Isopropyl-Propyl-Malonic Acid Diethyl Ester).
- Metrohm. (n.d.).
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An In-depth Technical Guide to the Synthesis of Valproic Acid via Dipropylmalonic Acid
Abstract
Valproic acid (2-propylpentanoic acid) is a cornerstone therapeutic agent for a range of neurological disorders, including epilepsy and bipolar disorder.[1][2] Its synthesis is a topic of significant interest for pharmaceutical and chemical development professionals. Among the various synthetic routes, the pathway proceeding through the dipropylmalonic acid intermediate is a classic and robust method. This guide provides a comprehensive, in-depth exploration of this synthetic strategy, beginning with the dialkylation of diethyl malonate, followed by hydrolysis to this compound, and culminating in the critical decarboxylation step to yield valproic acid. We will dissect the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind procedural choices to ensure a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Malonic Ester Pathway
The synthesis of valproic acid via a malonic ester route represents a powerful application of fundamental organic chemistry principles. This strategy leverages the unique reactivity of diethyl malonate, whose α-protons exhibit significant acidity (pKa ≈ 13), making them readily removable by a suitable base.[3] This forms a resonance-stabilized enolate, a potent nucleophile that can be sequentially alkylated. For valproic acid, this involves the introduction of two propyl groups.
The resulting diethyl dipropylmalonate is a stable diester that can be readily hydrolyzed to its corresponding dicarboxylic acid, this compound. This intermediate is the direct precursor to valproic acid. The final, crucial transformation is a decarboxylation reaction, where heating induces the loss of one carboxyl group as carbon dioxide, yielding the desired 2-propylpentanoic acid (valproic acid). This multi-step approach is reliable and allows for high purity of the final active pharmaceutical ingredient (API).
Caption: Overall synthesis pathway for Valproic Acid.
Synthesis of the Key Precursor: this compound
The formation of this compound is a two-stage process involving the dialkylation of a malonic ester followed by hydrolysis. The integrity of these steps is paramount for the overall yield and purity of the final product.
Stage 1: Dialkylation of Diethyl Malonate
The cornerstone of this synthesis is the C-C bond formation achieved through the dialkylation of diethyl malonate with a propyl halide.
Principle and Mechanism: The process begins with the deprotonation of diethyl malonate at the α-carbon using a strong base, typically sodium ethoxide. The choice of ethoxide as the base is critical; using a different alkoxide could lead to transesterification, complicating the product mixture.[4] The resulting enolate ion attacks the electrophilic carbon of n-propyl bromide in a classic SN2 reaction. This process is repeated to add a second propyl group.
Caption: Stepwise alkylation of diethyl malonate.
Experimental Protocol: Synthesis of Diethyl Dipropylmalonate
-
Safety First: This procedure involves sodium ethoxide, a corrosive and flammable base, and 1-bromopropane, a volatile alkylating agent. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding metallic sodium to absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with stirring. A mild exotherm may be observed.
-
First Alkylation: Add one equivalent of 1-bromopropane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for approximately 2-3 hours to ensure complete mono-alkylation.[5]
-
Second Alkylation: Cool the mixture slightly and add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane.
-
Reaction Completion: Heat the mixture to reflux for an additional 3-4 hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Work-up: Cool the reaction mixture to room temperature. Recover the excess ethanol via distillation.[5] Add water to the residue to dissolve the sodium bromide byproduct. Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl dipropylmalonate. Further purification can be achieved by vacuum distillation.
Stage 2: Saponification to this compound
The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a straightforward saponification reaction.
Principle and Mechanism: The diester is heated with a strong aqueous base, such as sodium hydroxide or potassium hydroxide.[6][7] The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the ester groups, leading to the formation of a disodium (or dipotassium) carboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate anions, causing the free this compound to precipitate out of the aqueous solution.[6][8]
Experimental Protocol: Hydrolysis to this compound
-
Saponification: Charge the crude diethyl dipropylmalonate and an aqueous solution of sodium hydroxide (e.g., 15-20%) into a round-bottom flask equipped with a reflux condenser.[5]
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction is typically complete when the oily ester layer disappears, and the solution becomes homogeneous.[1]
-
Cooling: After the reaction is complete, cool the mixture in an ice bath.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid to the cooled solution with stirring until the pH is strongly acidic (pH < 2). A thick white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water to remove inorganic salts. Dry the purified this compound in a vacuum oven.
The Core Transformation: Decarboxylation to Valproic Acid
The final step is the thermal decarboxylation of this compound. This reaction is the defining step in forming the valproic acid structure.
Principle and Mechanism: Substituted malonic acids are a class of β-dicarboxylic acids that readily undergo decarboxylation upon heating. The reaction proceeds through a six-membered cyclic transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product.
Caption: Mechanism of thermal decarboxylation.
Experimental Protocols: Synthesis of Valproic Acid
The decarboxylation can be performed under different conditions, from high-temperature neat reactions to milder, catalyzed processes.
Method A: High-Temperature Thermal Decarboxylation
This is the most direct method but requires careful temperature control to avoid side reactions.
-
Setup: Place the dry this compound in a flask equipped for distillation.
-
Heating: Heat the solid gently. As it melts, it will begin to decompose, evidenced by the vigorous evolution of carbon dioxide gas. The temperature is typically raised and maintained between 140-180°C.[5][6]
-
Reaction Monitoring: Continue heating for 4-5 hours, or until the effervescence of CO₂ ceases completely.[6] The crude product is the oily liquid remaining in the flask.
-
Purification: Cool the reaction flask. The crude valproic acid is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 112-114°C at 7-8 mmHg).[5]
Method B: Catalyzed, Lower-Temperature Decarboxylation
This method offers a milder alternative, potentially leading to a cleaner product profile by reducing high-temperature side reactions. A patented process describes the use of a metal catalyst.[9]
-
Setup: In a round-bottom flask, suspend this compound and a catalytic amount of copper(I) oxide (e.g., 0.05 molar equivalents) in a polar aprotic solvent like acetonitrile.[9]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for 6-15 hours.[9]
-
Work-up: After the reaction is complete, distill off the solvent. To the crude residue, add water and acidify with hydrochloric acid.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude valproic acid can be further purified by vacuum distillation as described in Method A. This method has been reported to produce valproic acid in over 95% yield with high purity (99-100% by GC).[9]
| Parameter | Method A: Thermal | Method B: Catalyzed |
| Temperature | 140-180°C[5][6] | 80-100°C[9] |
| Catalyst | None (or autocatalytic) | Copper (I) Oxide[9] |
| Solvent | Neat | Acetonitrile[9] |
| Reaction Time | ~5 hours[6] | 6-15 hours[9] |
| Advantages | Simple, no catalyst needed | Milder conditions, potentially higher purity |
| Disadvantages | High temperature, potential byproducts | Longer reaction time, requires catalyst |
Table 1: Comparison of Decarboxylation Methodologies.
Product Purification and Characterization
Regardless of the synthetic route, rigorous purification and characterization are essential to meet pharmaceutical standards.
-
Purification: Vacuum distillation is the primary method for purifying valproic acid, effectively separating it from non-volatile impurities and any high-boiling side products.
-
Characterization: The identity and purity of the synthesized valproic acid must be confirmed.
-
Gas Chromatography (GC): Due to its volatility, GC is an excellent technique for assessing the purity of valproic acid.[10]
-
High-Performance Liquid Chromatography (HPLC): Direct HPLC analysis is challenging as valproic acid lacks a strong UV chromophore. However, derivatization methods can be employed to introduce a chromophore, allowing for sensitive detection and quantification by reverse-phase HPLC.[11][12]
-
Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure of the final product.
-
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 |
| 1-Bromopropane | C₃H₇Br | 123.00 | 71 |
| Diethyl Dipropylmalonate | C₁₃H₂₄O₄ | 244.33 | ~265 |
| This compound | C₉H₁₆O₄ | 188.22 | Decomposes |
| Valproic Acid | C₈H₁₆O₂ | 144.21 | 222 |
Table 2: Physical Properties of Key Reagents and Intermediates.
Conclusion
The synthesis of valproic acid from diethyl malonate via the this compound intermediate is a robust and well-established pathway. It exemplifies a logical and controllable approach to building the target molecule, progressing from a stable diester to an isolable dicarboxylic acid precursor, and finally to the active pharmaceutical ingredient through a clean decarboxylation step. By understanding the causality behind each procedural choice—from the selection of the base in the alkylation step to the controlled application of heat in the final decarboxylation—researchers and drug development professionals can effectively implement and optimize this critical synthesis, ensuring the production of high-purity valproic acid for therapeutic use.
References
- Vertex AI Search. (n.d.). Understanding Diethyl Dipropylmalonate: Properties and Synthesis for Industry.
- Google Patents. (n.d.). WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid).
- Quick Company. (n.d.). Process For Preparation Of Valproic Acid And It's Sodium Salt.
- Research Square. (n.d.). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability.
- Google Patents. (n.d.). CN102241582A - Synthesis technology of sodium valproate.
- ResearchGate. (n.d.). Synthesis of valproic acid for medicinal chemistry practical classes.
- ResearchGate. (n.d.). A four-step synthetic procedure for the preparation of valproic acid at....
- ACS Publications. (n.d.). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow | Organic Process Research & Development.
- Google Patents. (n.d.). CN105622390A - Synthesis process for sodium valproate.
- Wikipedia. (n.d.). Diethyl malonate.
- Benchchem. (n.d.). Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol.
- NIH. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization.
- UFRGS. (n.d.). Valproic acid extraction methods in human samples using gas chromatography: a review.
- Semantic Scholar. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization.
- Ukaaz Publications. (n.d.). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid.
- Google Patents. (n.d.). CN103073424A - Green preparation method for intermediate of valproic acid derivatives.
- Google Patents. (n.d.). US5101070A - Process for preparing valproic acid.
- UTAH Trading. (2025). Valproic Acid in the Pharmaceutical Industry: From Raw Materials to Market.
- ResearchGate. (n.d.). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid.
- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- Journal of the Chemical Society. (n.d.). The mechanism of the decarboxylation of substituted malonic acid derivatives.
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An In-Depth Technical Guide to the Discovery and History of Dipropylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of a Dialkylated Dicarboxylic Acid
Dipropylmalonic acid, a disubstituted derivative of malonic acid, holds a significant, albeit often overlooked, position in the landscape of organic synthesis and pharmaceutical development. While not a household name, its role as a critical intermediate in the production of the widely used anticonvulsant drug, valproic acid, underscores its importance. This guide provides a comprehensive exploration of the discovery and history of this compound, delving into the foundational principles of its synthesis and the evolution of its preparation methods. We will examine the key scientific milestones that led to its creation and the enduring relevance of the synthetic strategies developed over a century ago.
The Genesis of a Synthesis: Malonic Acid and the Rise of Condensation Chemistry
The story of this compound begins with its parent compound, malonic acid. In 1858, the French chemist M. V. Dessaignes reported the first synthesis of malonic acid through the oxidation of malic acid.[1] This discovery laid the groundwork for the exploration of a new class of dicarboxylic acids. The true synthetic potential of malonic acid, however, was unlocked with the development of the malonic ester synthesis . This elegant and versatile reaction, which emerged in the latter half of the 19th century, provided a reliable method for the alkylation of the α-carbon of malonic esters, enabling the creation of a vast array of substituted carboxylic acids.[2][3]
The fundamental principle of the malonic ester synthesis lies in the remarkable acidity of the methylene protons situated between the two electron-withdrawing carbonyl groups of a malonic ester, typically diethyl malonate. Treatment with a base, such as sodium ethoxide, results in the formation of a stabilized enolate, a potent nucleophile. This enolate readily reacts with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. The process can be repeated to introduce a second alkyl group, leading to the formation of a dialkylated malonic ester. Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields a substituted acetic acid.
Figure 1: The general workflow of the malonic ester synthesis for producing mono- and disubstituted acetic acids.
The First Synthesis of this compound: An Inferred Discovery
While the principles of malonic ester synthesis were well-established by the late 19th century, the precise moment of the first synthesis of this compound is not explicitly documented in a standalone publication. However, compelling evidence points to its creation as a necessary intermediate in the first synthesis of valproic acid (2-propylpentanoic acid) by B. S. Burton in 1882.[4][5][6] Valproic acid was initially synthesized as a derivative of valeric acid and was used for many years as an organic solvent before its anticonvulsant properties were discovered serendipitously in 1963.[5]
Early 20th Century Elucidation: A Confirmed Protocol
One of the earliest, explicitly detailed procedures for the preparation of this compound is found in a 1936 paper by V. P. Mishin and A. N. Karpova, published in Kolloidnyi Zhurnal. Their method involved the hydrolysis of the dipropyl ester of malonic acid by boiling it in an alcoholic solution of potassium hydroxide. This was followed by acidification of the reaction mixture, extraction of the product into ether, and subsequent crystallization from chloroform. This publication provides a clear and reproducible method for the isolation of this compound, solidifying its place in the chemical literature.
Modern Synthetic Approaches and Industrial Significance
The fundamental approach to synthesizing this compound has remained largely unchanged since its inception, a testament to the robustness of the malonic ester synthesis. The primary modern route involves the dialkylation of diethyl malonate with a propyl halide, such as n-propyl bromide, in the presence of a base like sodium ethoxide.[7] The resulting diethyl dipropylmalonate is then saponified (hydrolyzed under basic conditions) and subsequently acidified to yield this compound.
Figure 2: A simplified workflow for the synthesis of this compound.
The industrial significance of this compound is almost exclusively tied to its role as a precursor to valproic acid and its salts (sodium valproate, divalproex sodium).[4][8] These compounds are widely prescribed for the treatment of epilepsy, bipolar disorder, and migraine headaches. The efficiency and cost-effectiveness of the synthesis of this compound are therefore critical factors in the production of these essential medicines.
Experimental Protocols
Classic Laboratory Synthesis of Diethyl Dipropylmalonate
This protocol is a representative example of the malonic ester synthesis applied to the preparation of diethyl dipropylmalonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
n-Propyl bromide
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Apparatus for reflux and distillation
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol with cooling to prepare a solution of sodium ethoxide.
-
Formation of the Enolate: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
First Alkylation: Add one equivalent of n-propyl bromide dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux until the reaction is complete (as monitored by TLC).
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide solution, followed by a second equivalent of n-propyl bromide. Reflux the mixture again until the dialkylation is complete.
-
Work-up: Cool the reaction mixture and remove the ethanol by distillation. To the residue, add water and extract the product with diethyl ether.
-
Purification: Wash the ethereal extract with water and brine, then dry over anhydrous sodium sulfate. Remove the ether by distillation. The crude diethyl dipropylmalonate can be purified by vacuum distillation.
Hydrolysis of Diethyl Dipropylmalonate to this compound
Materials:
-
Diethyl dipropylmalonate
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Saponification: In a round-bottom flask, dissolve diethyl dipropylmalonate in ethanol. Add a solution of potassium hydroxide in water.
-
Reflux: Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Solvent Removal: Remove the ethanol by distillation.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). This compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude this compound can be recrystallized from a suitable solvent, such as chloroform or hot water, to yield a pure product.
Physicochemical Properties and Data
| Property | Value |
| IUPAC Name | 2,2-dipropylpropanedioic acid |
| Synonyms | Heptane-4,4-dicarboxylic acid |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 157-161 °C |
| Solubility | Soluble in hot water, ethanol, and diethyl ether. |
Conclusion: A Legacy of Synthesis
The history of this compound is intrinsically linked to the development of fundamental principles in organic chemistry and the synthesis of life-changing pharmaceuticals. From its inferred creation in the late 19th century as a stepping stone to valproic acid to its continued production today, the story of this compound is a testament to the enduring power of the malonic ester synthesis. For researchers and professionals in drug development, understanding the history and the robust synthetic methodologies associated with this key intermediate provides valuable insights into the foundations of modern organic and medicinal chemistry.
References
- Burton, B. S. (1882). On the propyl derivatives and the decomposition products of ethylacetoacetate. American Chemical Journal, 3(8), 385-395.
- From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. (2015). Ceska Slov Farm, 64(6), 287-290.
-
Valproic acid. (n.d.). In MedLink Neurology. Retrieved from [Link]
- The history of valproate in clinical neuroscience. (2002).
- Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. (2022). Organic Process Research & Development, 26(9), 2697–2706.
-
Malonic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Malonic ester synthesis, mechanism and application. (2022, January 31). Chemistry Notes. Retrieved from [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]
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A Spectroscopic and Analytical Guide to Dipropylmalonic Acid for Advanced Research
An In-depth Technical Guide
Introduction: The Analytical Imperative of Dipropylmalonic Acid
This compound (IUPAC name: 2,2-dipropylpropanedioic acid) is a dicarboxylic acid with the molecular formula C₉H₁₆O₄.[1][2] As a derivative of malonic acid, it serves as a crucial building block in various organic syntheses and can be a significant impurity in the production of pharmaceuticals, such as valproic acid.[3] For researchers, process chemists, and quality control specialists in drug development, the unambiguous identification and characterization of this molecule are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for structural elucidation and purity assessment.
This guide offers a detailed exploration of the spectroscopic signature of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the spectral features, provide field-proven experimental protocols, and present the data in a clear, structured format to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Foundational Principles for Analyzing this compound
The structure of this compound—a central quaternary carbon bonded to two equivalent propyl groups and two equivalent carboxyl groups—gives rise to a relatively simple yet informative NMR spectrum. The key principles at play are:
-
Chemical Equivalence: Due to the molecule's symmetry, the two propyl groups are chemically identical, as are the two carboxylic acid groups. This simplifies the spectrum, as corresponding nuclei in each group will have the same chemical shift.
-
Chemical Shift (δ): The location of a signal in the NMR spectrum is dictated by the electronic environment of the nucleus. Electron-withdrawing groups, like the carbonyls of the carboxylic acids, "deshield" nearby nuclei, causing their signals to appear further downfield (at a higher ppm value).[4][5]
-
Spin-Spin Coupling: The magnetic field of a proton influences adjacent, non-equivalent protons, causing their signals to split into multiple peaks (a multiplet). The multiplicity is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
¹H NMR Spectroscopy: Mapping the Proton Framework
The ¹H NMR spectrum provides a precise count and connectivity map of the hydrogen atoms in the molecule.
Anticipated ¹H NMR Spectrum Analysis: Based on its structure, we anticipate four distinct proton signals:
-
-COOH Protons: A highly deshielded, broad singlet appearing far downfield (typically δ 10-12 ppm). Its chemical shift is sensitive to concentration and solvent due to variable hydrogen bonding.[4][5] The signal's disappearance upon adding a drop of D₂O confirms its identity as an acidic proton.
-
α-Methylene Protons (-C-CH₂-CH₂-CH₃): These protons are adjacent to the electron-withdrawing quaternary carbon. They are coupled to the β-methylene protons and will appear as a triplet.
-
β-Methylene Protons (-C-CH₂-CH₂-CH₃): These protons are coupled to both the α-methylene (2 protons) and the γ-methyl protons (3 protons). They will appear as a complex multiplet, often a sextet.
-
γ-Methyl Protons (-C-CH₂-CH₂-CH₃): These terminal methyl protons are the most shielded. They are coupled to the adjacent β-methylene protons and will appear as a triplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 2H |
| α-Methylene (-CH₂-) | ~1.9 | Triplet | 4H |
| β-Methylene (-CH₂-) | ~1.3 | Sextet | 4H |
| γ-Methyl (-CH₃) | ~0.9 | Triplet | 6H |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data (FID), phase the spectrum, and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
Anticipated ¹³C NMR Spectrum Analysis: Due to symmetry, we expect to see five distinct carbon signals:
-
Carboxyl Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear far downfield, typically in the δ 170-185 ppm range for saturated aliphatic acids.[4]
-
Quaternary Carbon (C): The central carbon atom, bonded to four other carbons. Its signal will be less intense than protonated carbons.
-
α-Methylene Carbon (-CH₂-): The methylene carbon directly attached to the quaternary center.
-
β-Methylene Carbon (-CH₂-): The middle carbon of the propyl chain.
-
γ-Methyl Carbon (-CH₃): The terminal, most shielded carbon of the propyl chain.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 175 - 185 |
| Quaternary (C ) | 50 - 60 |
| α-Methylene (-C H₂-) | 30 - 40 |
| β-Methylene (-C H₂-) | 15 - 25 |
| γ-Methyl (-C H₃) | 10 - 15 |
Experimental Protocol: ¹³C NMR Spectrum Acquisition The protocol is similar to ¹H NMR, but requires a higher sample concentration (20-50 mg) due to the low natural abundance of the ¹³C isotope. The spectrum is typically acquired using a proton-decoupled pulse sequence, which results in all carbon signals appearing as sharp singlets and enhances the signal-to-noise ratio.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Foundational Principles for Carboxylic Acids
Carboxylic acids have highly characteristic IR absorptions that make them easy to identify.[4][6] The most defining feature is the result of strong intermolecular hydrogen bonding, which forms a stable dimer. This has two major effects on the spectrum:
-
O-H Stretch: The hydroxyl stretch becomes an extremely broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹.[7] This broadness is a direct consequence of the continuum of hydrogen bond strengths in the sample.[6]
-
C=O Stretch: The carbonyl stretch of the hydrogen-bonded dimer appears as a strong, sharp band around 1700-1725 cm⁻¹.[6][8] This is at a lower frequency than a non-hydrogen-bonded (monomeric) C=O group, which would appear closer to 1760 cm⁻¹.[7][8]
Table 3: Characteristic IR Absorptions for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Intermolecular H-bonding[7] |
| C-H Stretch (Alkyl) | 2850 - 2960 | Medium, Sharp | Propyl group C-H vibrations |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | H-bonded carbonyl dimer[8] |
| C-O Stretch | 1210 - 1320 | Medium | Carboxyl C-O vibration[7] |
| O-H Bend | 910 - 950 | Medium, Broad | Out-of-plane bend of H-bonded dimer[7] |
Experimental Protocol: KBr Pellet Method for IR Spectroscopy
-
Sample Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press. Apply several tons of pressure for a few minutes to form a thin, transparent or translucent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample scan to obtain the infrared spectrum.
Diagram: IR Spectroscopy (KBr) Workflow
Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
Principles of Fragmentation in Malonic Acid Derivatives
When analyzed by a technique like Electron Ionization (EI), molecules are bombarded with high-energy electrons, forming a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. For aliphatic carboxylic acids, the molecular ion peak can be weak or absent.[5] The fragmentation of malonic acid derivatives is often characterized by cleavages adjacent to the carbonyl groups (β-cleavage).[9] Derivatization to form esters is a common strategy to improve volatility and obtain clearer fragmentation patterns for dicarboxylic acids in GC-MS analysis.[10]
Anticipated Fragmentation of this compound:
-
Molecular Ion (M⁺•): The molecular ion should appear at an m/z corresponding to the molecular weight of the molecule (188.22 g/mol ).[1]
-
Loss of a Propyl Group (M-43): Cleavage of a C-C bond can lead to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment at m/z 145.
-
Loss of a Carboxyl Group (M-45): Loss of the •COOH radical is a common fragmentation pathway for carboxylic acids, giving a fragment at m/z 143.
-
McLafferty Rearrangement: While less direct in this quaternary structure, rearrangement-type fragmentations involving hydrogen transfer are possible and can lead to even-numbered mass fragments.[5]
-
Predicted Adducts (ESI): In softer ionization techniques like Electrospray Ionization (ESI), common in LC-MS, fragmentation is minimized. Instead, adducts are observed. Predicted adducts for this compound include [M+H]⁺ at m/z 189.11, [M+Na]⁺ at m/z 211.09, and [M-H]⁻ at m/z 187.10.[2]
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Identity | Ionization Mode |
| 188 | [M]⁺• (Molecular Ion) | EI |
| 189 | [M+H]⁺ | ESI (+) |
| 211 | [M+Na]⁺ | ESI (+) |
| 187 | [M-H]⁻ | ESI (-) |
| 145 | [M - C₃H₇]⁺ | EI |
| 143 | [M - COOH]⁺ | EI |
Experimental Protocol: High-Level Overview for LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. A reverse-phase column (e.g., C18) is typically used to separate the analyte from impurities.
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., ESI). The solvent is nebulized and ionized, transferring charge to the analyte molecules.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Diagram: LC-MS Analytical Workflow
Caption: General workflow for analysis by LC-MS.
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework, confirming the presence and connectivity of the two equivalent propyl groups. IR spectroscopy offers unambiguous confirmation of the dicarboxylic acid functionality through its characteristic broad O-H and sharp C=O stretching absorptions. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques form a self-validating system, providing the robust analytical data required by researchers and drug development professionals for confident identification and quality assessment.
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Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(23), 6436–6448. [Link]
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This compound | C9H16O4 | CID 74221. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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Rashed, M. S., et al. (2002). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 48(1), 33-43. [Link]
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Shetty, V., et al. (2017). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. Journal of the American Society for Mass Spectrometry, 28(7), 1399-1407. [Link]
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Malonic acid, dipropyl ester. (n.d.). SpectraBase. [Link]
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Methodological & Application
Synthesis of Dipropylmalonic Acid: A Detailed Protocol for Laboratory and Research Applications
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Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of dipropylmalonic acid, a valuable intermediate in the production of pharmaceuticals, particularly anticonvulsant drugs.[1][2] The described methodology follows a well-established two-step malonic ester synthesis route, beginning with the dialkylation of diethyl malonate, followed by saponification and acidification to yield the final product.[3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical process parameters to ensure a successful and reproducible synthesis.
Introduction
This compound (2,2-dipropylpropanedioic acid) is a dicarboxylic acid with the molecular formula C9H16O4.[4] Its synthesis is a classic example of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[5] The core of this synthesis involves the alkylation of an active methylene compound, diethyl malonate, which possesses a relatively acidic α-proton (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for easy deprotonation by a suitable base to form a stable enolate, which then acts as a nucleophile.[6]
The overall synthesis can be conceptually divided into two main stages:
-
Dialkylation of Diethyl Malonate: The sequential addition of two propyl groups to the α-carbon of diethyl malonate.
-
Hydrolysis and Acidification: The conversion of the resulting diethyl dipropylmalonate to this compound.
This protocol will detail a reliable method using sodium ethoxide as the base and n-propyl bromide as the alkylating agent, followed by hydrolysis with potassium hydroxide.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds through the following key steps:
Step 1: Formation of Diethyl Dipropylmalonate
The reaction is initiated by the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with n-propyl bromide.[6][7] To achieve dialkylation, a second equivalent of base is added to deprotonate the mono-alkylated intermediate, followed by the addition of a second equivalent of n-propyl bromide.[8]
Step 2: Saponification and Acidification
The purified diethyl dipropylmalonate is then hydrolyzed using a strong base, such as potassium hydroxide, in an alcoholic solution.[2][3] This saponification reaction cleaves the ester groups, forming the dipotassium salt of this compound. Subsequent acidification with a strong mineral acid, like sulfuric acid, protonates the carboxylate salt, leading to the precipitation of the final product, this compound.[3]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity |
| Diethyl Malonate | C7H12O4 | 160.17 | 105-53-3 | ≥99% |
| Sodium Metal | Na | 22.99 | 7440-23-5 | - |
| Absolute Ethanol | C2H5OH | 46.07 | 64-17-5 | ≥99.5% |
| n-Propyl Bromide | C3H7Br | 122.99 | 106-94-5 | ≥98% |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | ≥85% |
| Diethyl Ether | (C2H5)2O | 74.12 | 60-29-7 | Anhydrous |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | - |
| Concentrated Sulfuric Acid | H2SO4 | 98.08 | 7664-93-9 | 95-98% |
| Deionized Water | H2O | 18.02 | 7732-18-5 | - |
Safety Precautions: This procedure involves the use of hazardous materials. Sodium metal is highly reactive with water and flammable. n-Propyl bromide is a hazardous substance. Diethyl ether is extremely flammable. Concentrated sulfuric acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Step-by-Step Synthesis of Diethyl Dipropylmalonate
This procedure is adapted for the synthesis of approximately 0.5 moles of diethyl dipropylmalonate.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 500 mL of absolute ethanol.[9] Carefully add 23 g (1.0 mol) of sodium metal in small pieces to the ethanol.[9] The reaction is exothermic and produces hydrogen gas; control the rate of addition to maintain a manageable reaction.[9] Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate dropwise from the dropping funnel with continuous stirring.[9] After the addition is complete, add 61.5 g (0.5 mol) of n-propyl bromide dropwise. An exothermic reaction will be observed.[9]
-
Second Alkylation: After the initial exotherm subsides, prepare a second solution of sodium ethoxide by dissolving 23 g (1.0 mol) of sodium in 500 mL of absolute ethanol in a separate flask. Once the first alkylation mixture has cooled to room temperature, add this second equivalent of sodium ethoxide solution.[8][9] Then, add a second equivalent of 61.5 g (0.5 mol) of n-propyl bromide dropwise.
-
Reaction Completion and Work-up: Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (this can be monitored by TLC).[8][9] After reflux, cool the mixture to room temperature and remove the ethanol under reduced pressure.[8][9]
-
Isolation and Purification: To the residue, add approximately 500 mL of water and extract the aqueous layer three times with 150 mL portions of diethyl ether.[8] Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude diethyl dipropylmalonate.[8] The crude product can be purified by vacuum distillation.
Step-by-Step Synthesis of this compound
-
Saponification: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve the purified diethyl dipropylmalonate (approximately 0.5 mol) in 250 mL of ethanol. Prepare a solution of 84 g (1.5 mol) of potassium hydroxide in 100 mL of water and add it to the ethanolic solution of the ester.
-
Reflux: Heat the mixture to reflux for 3-4 hours.[2][3] During this time, the dipotassium salt of this compound may begin to precipitate.
-
Solvent Removal: After the reflux period, distill off the ethanol from the reaction mixture.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated sulfuric acid with stirring until the pH of the solution is approximately 1.8-2.5.[3] This will cause the this compound to precipitate out of the solution.
-
Isolation and Purification of this compound: Collect the precipitated solid by suction filtration and wash the filter cake with cold deionized water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as chloroform or hot water.[2][3] Dry the purified product in a vacuum oven at 60-70 °C.[3]
Visualization of the Synthesis Workflow
Figure 1: Overall workflow for the synthesis of this compound.
Expected Results and Characterization
The successful synthesis should yield this compound as a white crystalline solid. The expected melting point is approximately 161 °C.[2]
Characterization Techniques:
-
Melting Point: Determination of the melting point is a crucial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid and a strong C=O stretch.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the alkylation reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of diethyl dipropylmalonate | Incomplete reaction | Ensure anhydrous conditions. Use freshly prepared sodium ethoxide. Extend reflux time. |
| Side reactions | Control the temperature during the addition of reagents to minimize side reactions like elimination. | |
| Incomplete hydrolysis | Insufficient base or reaction time | Use a sufficient excess of potassium hydroxide. Increase the reflux time. |
| Oily product after acidification | Impurities present | Ensure the diethyl dipropylmalonate is sufficiently pure before hydrolysis. Recrystallize the final product. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined procedures, researchers can obtain high-purity this compound suitable for various research and development applications, particularly in the field of medicinal chemistry. The principles of the malonic ester synthesis are fundamental to organic chemistry, and this specific application serves as an excellent practical example of its utility.
References
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- Benchchem. (n.d.). How to control mono- vs. di-alkylation of diethyl malonate.
- Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Sodium Ethoxide in Malonate Alkylation Reactions.
- Benchchem. (n.d.). Technical Support Center: Sequential Alkylation of Diethyl Malonate.
- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.
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PubChem. (n.d.). This compound | C9H16O4 | CID 74221. Retrieved January 4, 2026, from [Link]
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Brainly.com. (2022, May 23). [FREE] Diethyl malonate reacts with propyl bromide in a three-step reaction sequence. Identify the product that is. Retrieved January 4, 2026, from [Link]
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Wikipedia. (n.d.). Malonic ester synthesis. Retrieved January 4, 2026, from [Link]
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University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved January 4, 2026, from [Link]
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Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 4, 2026, from [Link]
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Application Note & Protocol: Mechanism and Execution of Diethyl Malonate Alkylation with Propyl Bromide
Abstract & Introduction
The malonic ester synthesis is a cornerstone reaction in organic chemistry, prized for its reliability and versatility in forming carbon-carbon bonds to produce substituted carboxylic acids.[1][2] This application note provides a detailed mechanistic exploration and a robust experimental protocol for a classic example of this synthesis: the alkylation of diethyl malonate with propyl bromide. This reaction proceeds via a resonance-stabilized enolate intermediate, which acts as a potent nucleophile in a substitution reaction.[3][4]
The core transformation involves two primary stages:
-
Deprotonation: Formation of a nucleophilic enolate from diethyl malonate using a strong base.
-
Alkylation: A bimolecular nucleophilic substitution (SN2) reaction between the enolate and an alkyl halide.[5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles that govern the reaction's efficiency and outcome. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol.
Mechanistic Pathway
The efficacy of the malonic ester synthesis hinges on the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13).[7] These protons are positioned between two electron-withdrawing carbonyl groups, which effectively stabilize the resulting conjugate base (the enolate) through resonance.[8][9]
Step 1: Enolate Formation
The reaction is initiated by treating diethyl malonate with a strong base to abstract an α-hydrogen. Sodium ethoxide (NaOEt) in ethanol is the base of choice for this transformation.[9]
Causality of Reagent Choice: The use of sodium ethoxide is critical when working with an ethyl ester like diethyl malonate. Employing a different alkoxide (e.g., methoxide or tert-butoxide) would introduce the risk of transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[5] When the base's alkoxide matches the ester's alkoxy group, any nucleophilic attack on the carbonyl carbon by the base simply regenerates the starting material, rendering this side reaction non-productive and inconsequential.[5]
The equilibrium of this acid-base reaction strongly favors the formation of the enolate, as the pKa of ethanol (the conjugate acid of the ethoxide base, pKa ≈ 16) is higher than that of diethyl malonate.[5]
Caption: Step 2: Nucleophilic attack on propyl bromide.
Experimental Protocol
This protocol details the mono-alkylation of diethyl malonate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials & Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.055 | 199 |
| Propyl Bromide | C₃H₇Br | 122.99 | 1.35 | 71 |
| Sodium | Na | 22.99 | 0.968 | 883 (m.p.) |
| Absolute Ethanol | C₂H₅OH | 46.07 | 0.789 | 78 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 |
| Hydrochloric Acid (aq) | HCl | 36.46 | ~1.18 (conc.) | - |
| Saturated NaCl (aq) | NaCl | 58.44 | ~1.2 | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 2.66 | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with drying tube (CaCl₂)
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus (for purification)
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution (In-situ):
-
Equip a flame-dried 250 mL three-neck flask with a magnetic stir bar, reflux condenser (fitted with a drying tube), and a stopper.
-
Under an inert atmosphere (N₂ or Argon), add 60 mL of absolute ethanol to the flask.
-
Carefully add 2.3 g (0.1 mol) of sodium metal, cut into small pieces, to the ethanol in portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a gentle reflux.
-
Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. [10]
-
-
Enolate Formation:
-
Cool the sodium ethoxide solution to room temperature.
-
Attach a dropping funnel to the flask. Add 16.0 g (16.1 mL, 0.1 mol) of diethyl malonate to the dropping funnel.
-
Add the diethyl malonate dropwise to the stirred sodium ethoxide solution over 15-20 minutes. A white precipitate of the sodium enolate may form. [11] * Stir the mixture for an additional 15 minutes after addition is complete to ensure full enolate formation.
-
-
Alkylation:
-
Replace the stopper with the dropping funnel containing 12.3 g (9.1 mL, 0.1 mol) of propyl bromide.
-
Add the propyl bromide dropwise to the stirred reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
To the resulting residue, add 50 mL of water to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers. Wash the combined extracts with 30 mL of water, followed by 30 mL of saturated sodium chloride (brine) solution to aid in breaking any emulsions and removing residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude diethyl propylmalonate by vacuum distillation. Collect the fraction boiling at the appropriate temperature and reduced pressure. The expected boiling point is approximately 220-222 °C at atmospheric pressure.
-
Summary of Reaction Parameters
| Parameter | Condition/Value | Rationale |
| Stoichiometry (Base:Malonate:Halide) | 1 : 1 : 1 | Favors mono-alkylation. Using excess base or halide can increase dialkylation. [10] |
| Solvent | Absolute Ethanol | Prevents hydrolysis of the ester and base. Matches the ester group to prevent transesterification. [5][9] |
| Base | Sodium Ethoxide | Sufficiently strong to deprotonate diethyl malonate; avoids transesterification. [3] |
| Alkylating Agent | Propyl Bromide (Primary) | Minimizes competing E2 elimination reactions, maximizing SN2 product yield. [12] |
| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for the SN2 reaction without promoting significant side reactions. |
| Reaction Time | 2-3 hours | Typically sufficient for complete consumption of the limiting reagent. |
Subsequent Transformations: Hydrolysis & Decarboxylation
The synthesized diethyl propylmalonate is a stable intermediate. For the completion of the malonic ester synthesis to form the corresponding carboxylic acid (in this case, pentanoic acid), two further steps are required:
-
Saponification: The diester is hydrolyzed to a dicarboxylate salt using aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) to form the substituted malonic acid. [6][13]2. Decarboxylation: The resulting β-dicarboxylic acid is unstable to heat. Upon gentle heating, it readily loses carbon dioxide (CO₂) to yield the final carboxylic acid product. [6] This full sequence converts the initial alkyl halide (propyl bromide) into a carboxylic acid with two additional carbons from the malonate backbone (R-Br → R-CH₂COOH). [14]
References
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Title: Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate Source: Scribd URL: [Link]
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Title: Would you expect the reaction of propyl bromide with NaCN...to occur faster in DMF or in ethanol? Source: brainly.in URL: [Link]
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Title: 10.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]
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Title: Which is more suitable for an SN2 reaction, 2-bromobutane or isopropyl bromide? Source: Quora URL: [Link]
-
Title: How can we prepare 4-methylpentanoic acid from Malonic ester? Source: Quora URL: [Link]
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Title: SN2 reaction Source: Wikipedia URL: [Link]
-
Title: Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Source: ResearchGate URL: [Link]
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Title: Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid Source: Homework.Study.com URL: [Link]
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Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]
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Title: Solved 38. What is the approximate pKa of diethyl Source: Chegg.com URL: [Link]
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Title: 22.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]
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Title: Diethyl Malonate Source: PubChem - NIH URL: [Link]
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Title: Synthesis of diethyl diethylmalonate Source: Sciencemadness URL: [Link]
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Title: What alkyl halide is needed to prepare the given compound by a malonic ester synthesis? Source: Study.com URL: [Link]
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Synthesis of Dipropylmalonic Acid: An Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 2,2-dipropylmalonic acid, a key intermediate in the production of various organic compounds, including the antiepileptic drug valproic acid.[1][2] The synthesis is achieved through a robust and well-established two-stage process: the dialkylation of diethyl malonate followed by saponification and acidification. This guide elucidates the underlying chemical principles, offers a detailed, step-by-step experimental protocol, and provides insights into process optimization and troubleshooting.
Part 1: The Underlying Chemistry - Mechanism and Rationale
The synthesis of dipropylmalonic acid is a classic example of the malonic ester synthesis, a powerful method for preparing α-substituted and α,α-disubstituted carboxylic acids.[3][4] The overall transformation can be dissected into two primary stages: C-C bond formation via enolate alkylation and subsequent ester hydrolysis.
Stage 1: Dialkylation of Diethyl Malonate
The core of this methodology relies on the unusually high acidity of the α-protons of diethyl malonate (pKa ≈ 13).[5] These protons are positioned on a methylene group flanked by two electron-withdrawing carbonyl groups, which effectively stabilize the resulting conjugate base (the enolate) through resonance.[3][6]
-
Enolate Formation: A moderately strong base is sufficient for deprotonation. Sodium ethoxide (NaOEt) in ethanol is the base of choice for this reaction.[7] The use of an alkoxide base corresponding to the alcohol portion of the ester (ethoxide for an ethyl ester) is a critical experimental choice to prevent transesterification, a side reaction that could complicate the product mixture.[8][9]
-
Nucleophilic Alkylation: The resonance-stabilized enolate is a potent carbon nucleophile. It readily attacks a suitable electrophile, such as a primary alkyl halide (e.g., 1-bromopropane), in a bimolecular nucleophilic substitution (SN2) reaction.[5][10] This step forms the first carbon-carbon bond.
-
Second Alkylation: The resulting mono-alkylated product, diethyl propylmalonate, still possesses one acidic α-proton. The process of deprotonation with a second equivalent of sodium ethoxide followed by alkylation with another molecule of 1-bromopropane is repeated to yield diethyl 2,2-dipropylmalonate.[7][8] To favor complete dialkylation, a second equivalent of the base is added after the initial mono-alkylation is complete.[7]
Stage 2: Saponification and Acidification
The final step is to convert the diethyl dipropylmalonate intermediate into the desired dicarboxylic acid.
-
Saponification (Base-Catalyzed Hydrolysis): The diester is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solution and heated.[2][11] The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups. This process, known as saponification, cleaves the ester linkages to form the dipotassium or disodium salt of this compound and ethanol.
-
Acidification: The reaction mixture, containing the dicarboxylate salt, is then carefully acidified with a strong mineral acid (e.g., HCl, H₂SO₄). This protonates the carboxylate anions, precipitating the final product, 2,2-dipropylmalonic acid, which can then be isolated via filtration and purified by crystallization.[11]
Part 2: Experimental Protocol
This protocol details a two-step procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount | Physical Properties |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.0 | 80.1 g (76.3 mL) | Colorless liquid, bp 199 °C |
| Sodium Metal | Na | 22.99 | 2.2 | 25.3 g | Soft, silvery-white metal |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 500 mL | Colorless liquid, bp 78 °C |
| 1-Bromopropane | C₃H₇Br | 122.99 | 2.2 | 135.3 g (100.2 mL) | Colorless liquid, bp 71 °C |
| Potassium Hydroxide | KOH | 56.11 | 2.5 | 70.1 g | White solid, corrosive |
| Hydrochloric Acid | HCl | 36.46 | - | As needed (conc.) | Fuming liquid, corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction | Colorless liquid, flammable |
| Chloroform | CHCl₃ | 119.38 | - | For crystallization | Colorless liquid, toxic |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying | White powder |
Step-by-Step Methodology
Stage 1: Synthesis of Diethyl 2,2-Dipropylmalonate
-
Preparation of Sodium Ethoxide: Carefully add 25.3 g (1.1 mol) of sodium metal in small pieces to 500 mL of absolute ethanol in a 2 L three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. The reaction is highly exothermic and produces hydrogen gas; ensure adequate cooling with an ice bath and proper ventilation. Allow the reaction to proceed until all the sodium has dissolved.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate dropwise with stirring.
-
Addition of Alkyl Halide: Add 135.3 g (1.1 mol) of 1-bromopropane dropwise through the dropping funnel over a period of 1-2 hours.
-
Reaction Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the reaction mixture becomes neutral (test with moist litmus paper).[11] This completes the formation of diethyl dipropylmalonate.
Stage 2: Hydrolysis to 2,2-Dipropylmalonic Acid
-
Saponification: To the crude reaction mixture from Stage 1, add a solution of 70.1 g (1.25 mol) of potassium hydroxide dissolved in a minimal amount of water (approx. 100 mL).
-
Reflux: Heat the resulting mixture under reflux for an additional 4 hours to ensure complete hydrolysis of the diester.[2] During this time, the potassium salt of this compound may begin to precipitate.
-
Solvent Removal: After reflux, distill off the majority of the ethanol to reduce the volume of the reaction mixture.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify by slowly adding concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2.[11] this compound will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as chloroform or a water/ethanol mixture, to yield pure 2,2-dipropylmalonic acid.[2][11] The reported melting point is 161 °C.[2]
Part 3: Experimental Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,2-dipropylmalonic acid.
Part 4: Troubleshooting and Key Considerations
-
Incomplete Dialkylation: The primary potential side product is the mono-alkylated diethyl propylmalonate. To minimize its formation, ensure that at least two full equivalents of both the base and the alkylating agent are used relative to the starting diethyl malonate.[7][8] Monitoring the reaction by TLC can help determine the point of complete consumption of the mono-alkylated intermediate.
-
Base and Solvent Choice: As discussed, using sodium ethoxide in ethanol is crucial to prevent transesterification. The ethanol should be absolute (anhydrous) as water will react with the sodium metal and neutralize the ethoxide base.
-
Safety with Sodium Metal: Sodium reacts violently with water. It should be handled with care, cut under mineral oil, and any residual sodium should be quenched safely (e.g., with isopropanol followed by ethanol and then water).
-
Purification: The purity of the final product is critical for subsequent applications. Recrystallization is often sufficient. The identity and purity can be confirmed by melting point determination, NMR spectroscopy, and IR spectroscopy. The crystallized product from chloroform should have a melting point of 161 °C.[2]
References
- Vertex AI Search. (n.d.). Understanding Diethyl Dipropylmalonate: Properties and Synthesis for Industry.
- Smolecule. (n.d.). Buy Dipropyl-malonic Acid-d6 Diethyl Ester.
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- BenchChem. (n.d.). Application Notes and Protocols for Malonic Ester Synthesis with Dimethyl Malonate.
- BenchChem. (n.d.). Fundamental principles of malonic ester synthesis.
- PrepChem.com. (n.d.). Synthesis of diethyl (dipropylamino)malonate.
- Wikipedia. (n.d.). Diethyl malonate.
- Google Patents. (n.d.). A method of preparing this compound.
- Čes. slov. Farm. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Google Patents. (n.d.). Green preparation method for intermediate of valproic acid derivatives.
- Chemistry LibreTexts. (2021). Alkylation of Enolate Ions.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- University of Calgary. (n.d.). Ch21: Malonic esters.
- YouTube. (2020). B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate.
- BenchChem. (n.d.). How to control mono- vs. di-alkylation of diethyl malonate.
- BenchChem. (n.d.). Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol.
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solvent selection for Dipropylmalonic acid recrystallization
Application Note: A-08B7
Topic: Systematic Solvent Selection for the Recrystallization of Dipropylmalonic Acid
Abstract
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-epileptic drug Valproic Acid.[1][2] Achieving high purity is paramount for its use in drug development and manufacturing. Recrystallization is a robust and scalable purification technique, with the selection of an appropriate solvent system being the most critical parameter for success. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting an optimal solvent for the recrystallization of this compound. It combines theoretical principles with a practical, step-by-step experimental workflow for solvent screening and process optimization.
Introduction to Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[3] The core principle relies on the fact that the solubility of most solid compounds increases with temperature.[4] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of highly ordered, pure crystals. Soluble impurities, ideally present in lower concentrations, remain in the cooled solvent (mother liquor) and are separated via filtration. An effective recrystallization process can significantly enhance the purity, crystal size, and handleability of the final product.
Physicochemical Profile: this compound
A thorough understanding of the physicochemical properties of this compound is foundational to selecting a suitable recrystallization solvent. The molecule's structure, featuring two polar carboxylic acid groups and two nonpolar n-propyl chains, dictates its solubility behavior.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dipropylpropanedioic acid | [5] |
| CAS Number | 1636-27-7 | [5] |
| Molecular Formula | C₉H₁₆O₄ | [5] |
| Molecular Weight | 188.22 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 154 - 161 °C | [2] |
| pKa | pKa₁ ≈ 2.8, pKa₂ ≈ 5.7 |
Principles of Solvent Selection
The ideal recrystallization solvent should meet several key criteria:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve a moderate quantity of this compound near its boiling point.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.
-
Appropriate Boiling Point: The solvent's boiling point should be well below the melting point of this compound (~154-161 °C) to prevent the compound from "oiling out" (melting before dissolving).
-
Favorable Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). The primary synthesis of this compound involves the hydrolysis of diethyl dipropylmalonate.[2] Therefore, common impurities may include unreacted ester starting material or partially hydrolyzed mono-ester.
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying process.
A powerful strategy, particularly for compounds with mixed polarity like this compound, is the use of a binary solvent system. This involves a "good" solvent in which the compound is highly soluble and a miscible "poor" or "anti-solvent" in which the compound is insoluble.[6]
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a systematic approach to test a range of single and binary solvent systems to identify the optimal conditions for recrystallizing this compound.
5.1 Materials and Equipment
-
Crude this compound
-
Test tubes (13x100 mm) or small Erlenmeyer flasks (10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Ice bath
-
Glass stirring rods
-
Candidate Solvents (ACS grade or higher): Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Chloroform, Hexane/Heptane, Petroleum Ether.
5.2 Single Solvent Screening Protocol
-
Preparation: Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
Room Temperature Solubility: To each tube, add 0.5 mL of a different candidate solvent. Vortex or stir for 60 seconds. Record whether the solid dissolves completely, partially, or not at all. A good candidate solvent will not dissolve the compound at room temperature.
-
Elevated Temperature Solubility: For the tubes where the compound was insoluble at room temperature, heat the mixture gently in a water bath or on a heating block to the solvent's boiling point. Add the same solvent dropwise (up to a total of 2 mL) until the solid completely dissolves. Record the approximate volume of solvent required.
-
Crystallization upon Cooling: Allow the hot, clear solutions to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the meniscus.
-
Inducing Precipitation: If no crystals have formed at room temperature, place the test tubes in an ice bath for 15-20 minutes.
-
Observation and Scoring: Record the quantity and quality of the crystals formed (e.g., fine powder, needles, plates). A successful solvent will yield a significant amount of crystalline solid.
5.3 Data Recording for Solvent Screening
| Solvent | Solubility (Room Temp, 0.5 mL) | Solubility (Hot, <2 mL) | Crystal Formation (Slow Cool) | Crystal Formation (Ice Bath) | Notes/Crystal Quality |
| Water | Insoluble | Insoluble | N/A | N/A | |
| Ethanol | Soluble | Soluble | - | - | Too soluble |
| Acetone | Partially Soluble | Soluble | +/- | ++ | |
| Ethyl Acetate | Sparingly Soluble | Soluble | + | +++ | Promising |
| Chloroform | Sparingly Soluble | Soluble | ++ | +++ | Reported to work [7] |
| Toluene | Sparingly Soluble | Soluble | + | ++ | |
| Heptane | Insoluble | Insoluble | N/A | N/A | Potential anti-solvent |
(Note: This table is illustrative; results must be determined experimentally.)
Recommended Recrystallization Protocols
Based on literature and chemical principles, two primary methods are recommended. Method A utilizes a mixed solvent system, which offers excellent control over the crystallization process.[6] Method B uses a single solvent system reported in historical literature.[7]
6.1 Method A: Binary Solvent System (Dichloromethane/Petroleum Ether)
This method is based on a patented crystallization process for this compound, which highlights its industrial applicability and effectiveness.[6] Dichloromethane serves as the "good" solvent, while petroleum ether acts as the miscible "poor" solvent (anti-solvent).
Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot dichloromethane (near boiling, ~40°C). Start with a ratio of approximately 3-4 mL of solvent per gram of crude material.
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot dichloromethane to prevent premature crystallization and perform a hot gravity filtration into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the dichloromethane solution is still hot, add petroleum ether dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of hot dichloromethane to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger, purer crystals, the flask can be placed in an insulated container.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold petroleum ether to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.[7]
6.2 Method B: Single Solvent System (Chloroform)
This classic method has been reported for the purification of this compound.[2][7]
Protocol:
-
Dissolution: In an Erlenmeyer flask equipped with a reflux condenser, add the crude this compound and a minimal amount of chloroform. Heat the mixture to reflux (~61°C) with stirring.
-
Achieve Saturation: Continue to add small portions of chloroform until all the solid has just dissolved.
-
Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Method A.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Cooling & Collection: Follow steps 6-9 from Method A, using ice-cold chloroform for the washing step.
Visualization of the Workflow
The following diagram illustrates the decision-making process for selecting a recrystallization solvent.
Caption: Decision workflow for screening and selecting a suitable recrystallization solvent.
Conclusion
The selection of an appropriate solvent is the cornerstone of an effective recrystallization procedure for this compound. A systematic screening process, guided by the principles of solubility and the physicochemical properties of the target molecule, is essential for developing a robust and scalable purification method. While historical data points to chloroform as a viable single solvent, modern approaches often favor binary solvent systems, such as dichloromethane/petroleum ether, for their enhanced control over solubility and crystallization. The protocols provided herein offer a comprehensive framework for researchers to purify this compound, ensuring it meets the high-quality standards required for pharmaceutical applications.
References
- Google Patents. (2015). CN103183602B - The crystallization method of 2,2-dipropyl propanedioic acid.
- Google Patents. (2001). WO2001007389A1 - Process for crystallization of dicarboxylic acids.
- Google Patents. (1985). CS249863B1 - A method of preparing this compound.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (2002). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.
- Google Patents. (1980). DE2853732A1 - Prepn. of di:propyl-acetic acid.
- Google Patents. (2013). CN103183612A - this compound diester preparation method.
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected dicarboxylic acids. [Table]. Retrieved from [Link]
- Google Patents. (2015). CN103408418B - Preparation and purification method of solid malonic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74221, this compound. Retrieved from [Link]
Sources
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Application Note: Analytical Strategies for Real-Time Monitoring and Quality Control of Dipropylmalonic Acid Synthesis
Introduction: The Critical Need for Process Control
Dipropylmalonic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably valproic acid, an essential antiepileptic drug[1]. The efficient and controlled synthesis of this molecule is paramount to ensure high yield, purity, and safety of the final drug product. In-process monitoring provides real-time data that allows chemists to optimize reaction conditions, minimize the formation of impurities, and ensure batch-to-batch consistency[2].
This application note provides a comprehensive guide to the analytical methodologies required to effectively monitor the two-primary stages of this compound synthesis: the alkylation of diethyl malonate and the subsequent hydrolysis to the final diacid. We will explore the causality behind the selection of specific analytical techniques, provide detailed, field-tested protocols, and discuss the validation framework that ensures data integrity.
Synthesis Pathway Overview
The most common industrial synthesis route is a two-step process[3][4]. Understanding this pathway is essential for identifying the key chemical species that must be monitored.
-
Step 1: Dialkylation. Diethyl malonate is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base, such as sodium ethoxide. This is a sequential reaction that first produces diethyl mono-propylmalonate, which is then further alkylated to yield the target intermediate, diethyl dipropylmalonate[1][5].
-
Step 2: Hydrolysis. The purified diethyl dipropylmalonate is hydrolyzed under basic conditions (e.g., using potassium or sodium hydroxide), followed by acidification to yield the final product, this compound[3][6].
The key species to monitor throughout this process are:
-
Reactants: Diethyl Malonate, 1-Bromopropane
-
Intermediates: Diethyl mono-propylmalonate, Diethyl dipropylmalonate
-
Product: this compound
-
Potential Byproducts: Unreacted starting materials, over-alkylated products, or products from side reactions.
Caption: The two-step synthesis of this compound.
Core Analytical Techniques: Rationale and Application
The choice of analytical technique is dictated by the physicochemical properties of the analytes at each stage of the synthesis. A multi-technique approach is often necessary for comprehensive monitoring[7].
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is ideally suited for analyzing the volatile and semi-volatile compounds present in the first (alkylation) step of the synthesis. The reactants (diethyl malonate, 1-bromopropane) and the mono- and di-alkylated ester intermediates are sufficiently volatile for GC analysis. Mass Spectrometry (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns[8].
Application: Monitoring the consumption of diethyl malonate and the formation of diethyl dipropylmalonate. It is excellent for assessing the reaction's completion and identifying any volatile impurities. The final product, this compound, is non-volatile and requires derivatization (e.g., silylation with BSTFA) to be analyzed by GC[9][10].
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse technique for the second (hydrolysis) step. Carboxylic acids like this compound are polar and non-volatile, making them perfect candidates for reversed-phase or mixed-mode chromatography[11][12]. UV detection is effective due to the weak absorbance of the carboxyl group in the low UV range (200-210 nm)[12].
Application: Tracking the disappearance of the diethyl dipropylmalonate ester and the appearance of the final this compound product. This method allows for the direct quantification of the final product without derivatization and can separate it from any remaining ester intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural information and is inherently quantitative without the need for calibration curves against identical standards (qNMR)[13]. ¹H NMR is particularly powerful for monitoring ester hydrolysis, as the chemical shifts of protons adjacent to the ester group are distinct from those adjacent to the resulting carboxylic acid[14][15].
Application: Can be used ex-situ (analyzing withdrawn samples) or in-situ (with a flow-NMR setup) for both steps. It can simultaneously track signals from multiple species (reactant, intermediate, product), providing a complete kinetic profile of the reaction[16][17].
Detailed Analytical Protocols
Protocol 1: GC-MS Monitoring of Alkylation Reaction
Objective: To quantify the relative amounts of diethyl malonate, diethyl mono-propylmalonate, and diethyl dipropylmalonate.
A. Sample Preparation:
-
Withdraw 100 µL of the reaction mixture at specified time points.
-
Immediately quench the reaction by adding the aliquot to 900 µL of a cold solvent mixture (e.g., ethyl acetate containing an internal standard like tetradecane).
-
Vortex thoroughly.
-
If necessary, filter or centrifuge to remove any precipitated salts.
-
Transfer the supernatant to a GC vial for analysis.
B. Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent 5% phenyl-polysiloxane) | Provides good separation for the semi-polar analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates the components based on boiling point differences. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible, library-searchable fragmentation patterns[18]. |
| Scan Range | 40-400 m/z | Covers the expected molecular ions and fragments of all target analytes. |
C. Expected Data:
| Compound | Approx. Retention Time (min) | Key m/z Fragments |
| Diethyl Malonate | ~6.5 | 160 (M+), 115, 88, 60 |
| Diethyl mono-propylmalonate | ~8.2 | 202 (M+), 157, 130, 88 |
| Diethyl dipropylmalonate | ~9.8 | 244 (M+), 201, 199, 172, 127 |
Protocol 2: HPLC-UV Monitoring of Hydrolysis Reaction
Objective: To quantify the conversion of diethyl dipropylmalonate to this compound.
A. Sample Preparation:
-
Withdraw 100 µL of the reaction mixture at specified time points.
-
Quench the reaction by diluting into 900 µL of the mobile phase (see below). This neutralizes the base and stops the hydrolysis.
-
Vortex thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
B. Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm particle size | Standard for separating moderately polar to nonpolar compounds. |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with H₃PO₄) | The acidic mobile phase ensures the carboxylic acid is in its protonated, less polar form, aiding retention on the C18 column[12]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 210 nm | The carboxyl group has a characteristic absorbance at low UV wavelengths[19]. |
C. Expected Data:
| Compound | Approx. Retention Time (min) |
| This compound | ~3.5 |
| Diethyl dipropylmalonate | ~7.0 |
Workflow and Method Validation
A robust analytical strategy requires not only sound protocols but also a systematic workflow and validation to ensure the data is reliable, a cornerstone of Good Manufacturing Practice (GMP)[20].
Caption: A generalized workflow for reaction monitoring.
Trustworthiness Through Validation
Every protocol described must be validated to prove it is fit for its intended purpose[21]. According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include[22][23]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, intermediates, byproducts). This can be demonstrated by spiking experiments and analyzing stressed samples[22][23].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
-
Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity monitoring[24].
By implementing these robust analytical techniques within a validated framework, researchers and drug development professionals can gain precise control over the synthesis of this compound, leading to a more efficient, reliable, and safe manufacturing process.
References
- Smolecule. (n.d.). Buy Dipropyl-malonic Acid-d6 Diethyl Ester.
- ChemicalBook. (2023). 2,2-Dipropylmalonic acid.
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- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- Chromatography Today. (2015). What Is Reaction Monitoring?.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- LCGC International. (n.d.). Validation of Impurity Methods, Part I.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Journal of AOAC INTERNATIONAL. (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- BOC Sciences. (n.d.). Understanding Diethyl Dipropylmalonate: Properties and Synthesis for Industry.
- Google Patents. (n.d.). A method of preparing this compound.
- Ceska a Slovenska Farmacie. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid.
- Journal of Pharmacy and Pharmacology. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups.
- Bruker. (n.d.). Reaction Monitoring.
- Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- PubMed. (1996). NMR on-line monitoring of esterification catalyzed by cutinase.
- ScienceDirect. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR).
- Human Metabolome Database. (n.d.). Malonic acid GC-MS (3 TMS) (HMDB0000691).
- Restek. (n.d.). Malonic acid.
- Golm Metabolome Database. (n.d.). Replica Mass Spectra of Malonic acid (2TMS).
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Malonic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000691).
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The Versatility of Dipropylmalonic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dipropylmalonic acid, a disubstituted derivative of malonic acid, stands as a pivotal building block in the landscape of medicinal chemistry. While its most prominent role is as a key intermediate in the synthesis of the widely-used anticonvulsant drug, valproic acid, its utility extends to the creation of other pharmacologically active molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed synthetic protocols, mechanistic insights, and a discussion of its broader potential in drug discovery.
Section 1: The Cornerstone Application - Synthesis of Valproic Acid
Valproic acid (2-propylpentanoic acid) is a cornerstone therapeutic agent for epilepsy and is also prescribed for bipolar disorder and migraine prevention. The synthesis of valproic acid classically proceeds through a synthetic route where this compound is a central intermediate.
Synthetic Pathway Overview
The overall transformation involves a three-step process starting from diethyl malonate:
-
Dialkylation: Introduction of two propyl groups at the α-carbon of diethyl malonate.
-
Hydrolysis: Conversion of the diethyl dipropylmalonate to this compound.
-
Decarboxylation: Removal of one carboxyl group to yield valproic acid.
Caption: Overall synthetic scheme for valproic acid from diethyl malonate.
Detailed Experimental Protocols
This protocol outlines the synthesis of this compound from diethyl malonate via the formation of diethyl dipropylmalonate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 83.3 g | 0.52 |
| Sodium metal | 22.99 | 23.9 g | 1.04 |
| Absolute Ethanol | 46.07 | 500 mL | - |
| n-Propyl bromide | 122.99 | 153 g | 1.24 |
| Potassium hydroxide | 56.11 | 112 g | 2.0 |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
Step 1: Preparation of Sodium Ethoxide and Alkylation
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). (Causality: Sodium ethoxide is a strong base required to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. Absolute ethanol is used to prevent the reaction of sodium with water, which would form sodium hydroxide and reduce the yield of the desired ethoxide.)
-
Once the sodium has completely dissolved, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add n-propyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition of n-propyl bromide, continue to reflux the mixture for 2-3 hours to ensure complete dialkylation.
Step 2: Hydrolysis of Diethyl Dipropylmalonate
-
After the reflux period, cool the reaction mixture and add a solution of potassium hydroxide in a mixture of ethanol and water.
-
Reflux the mixture for 4-6 hours to hydrolyze the ester groups to carboxylates. (Causality: Saponification, the base-catalyzed hydrolysis of the ester, is an irreversible process that drives the reaction to completion. The use of a water/ethanol mixture aids in the solubility of both the organic ester and the inorganic base.)
Step 3: Isolation and Purification of this compound
-
After hydrolysis, cool the reaction mixture and remove the ethanol by distillation.
-
Add water to dissolve the potassium salt of this compound.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting materials or byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, while cooling the mixture in an ice bath. This compound will precipitate as a white solid. (Causality: Acidification protonates the carboxylate anions, rendering the dicarboxylic acid insoluble in the aqueous medium, thus allowing for its isolation.)
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven at 60-70 °C. The expected yield is 79-82%.[1]
This protocol details the thermal decarboxylation of this compound to produce valproic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 188.22 | 50 g | 0.266 |
Procedure:
-
Place this compound in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask in an oil bath to 170-180 °C under an inert atmosphere.[2] (Causality: The high temperature provides the necessary activation energy for the decarboxylation reaction to proceed at a reasonable rate. An inert atmosphere prevents potential oxidation of the product at high temperatures.)
-
The decarboxylation will be evident by the evolution of carbon dioxide gas. Continue heating until the gas evolution ceases.
-
The crude valproic acid remaining in the flask can be purified by vacuum distillation.
Mechanistic Insights: The Decarboxylation of this compound
The thermal decarboxylation of β-dicarboxylic acids like this compound proceeds through a cyclic, six-membered transition state.
Caption: The mechanism of thermal decarboxylation of this compound.
The key steps are:
-
Intramolecular Proton Transfer: One of the carboxylic acid groups acts as a proton donor to the carbonyl oxygen of the other carboxylic acid group, forming a six-membered ring intermediate.
-
Concerted Bond Reorganization: In a concerted fashion, the C-C bond between the two carboxyl groups breaks, and the electrons rearrange to form carbon dioxide and an enol intermediate.
-
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form, which in this case is valproic acid.
This mechanism explains why β-dicarboxylic acids decarboxylate readily upon heating, as the cyclic transition state is sterically accessible and electronically favorable.
Section 2: Beyond Valproic Acid - this compound as a Versatile Synthetic Intermediate
While the synthesis of valproic acid is its most notable application, this compound's structure, with its gem-dicarboxylic acid motif and lipophilic propyl groups, makes it a valuable precursor for other potential therapeutic agents.[3]
Synthesis of Barbiturate Derivatives
Historically, malonic acid and its derivatives have been fundamental in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. While the use of many barbiturates has declined, the synthetic principles remain relevant. This compound can be condensed with urea or its derivatives to form 5,5-dipropylbarbituric acid.
Caption: Condensation reaction to form 5,5-dipropylbarbituric acid.
Although 5,5-dipropylbarbituric acid itself is largely obsolete, this synthetic route highlights the potential for creating novel barbiturate-like structures with potentially different pharmacological profiles by utilizing various substituted ureas and thio-ureas.[4]
A Building Block for Novel Bioactive Molecules
The dipropylmalonate core can be incorporated into more complex molecular scaffolds to explore new therapeutic areas. The two propyl groups can influence the lipophilicity and metabolic stability of a drug candidate, which are critical parameters in drug design. Researchers can leverage this compound and its esters to synthesize analogs of existing drugs or to create entirely new chemical entities for screening against various biological targets.
While specific, widely marketed drugs derived from this compound other than valproic acid are not prominently documented, its role as a versatile intermediate in organic synthesis suggests its potential in the early stages of drug discovery.[3] The principles of malonic ester synthesis allow for the introduction of the dipropyl-substituted carbon atom into a wide variety of molecular frameworks.
Conclusion
This compound is a compound of significant importance in medicinal chemistry, primarily due to its indispensable role in the synthesis of valproic acid. The synthetic protocols provided herein offer a detailed guide for its preparation and subsequent conversion to this vital antiepileptic drug. Beyond this cornerstone application, the chemical reactivity of this compound presents opportunities for the synthesis of other potential therapeutic agents, including derivatives of barbiturates and other novel bioactive compounds. As the field of drug discovery continues to evolve, the utility of such versatile building blocks remains a key element in the design and synthesis of new medicines.
References
- Farsa, O., & Brka, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Česká a Slovenská farmacie, 64(6), 287-290.
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
- The Versatility of 2,2-Dipropylmalonic Acid in Pharmaceutical and Cosmetic Applications. (2023). NINGBO INNO PHARMCHEM CO.,LTD.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- CS249863B1 - A method of preparing this compound - Google P
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Decarboxylation. Retrieved from [Link]
- CN103183599B - Method for preparing 2-valproic acid - Google P
-
Organic Syntheses Procedure. (n.d.). Barbituric acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
- Understanding Diethyl Dipropylmalonate: Properties and Synthesis for Industry. (2023). NINGBO INNO PHARMCHEM CO.,LTD.
- Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. (2024). E3S Web of Conferences, 553, 04015.
- Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (2017). International Journal of Organic Chemistry, 7(3), 269-275.
- Synthesis of valproic acid for medicinal chemistry practical classes. (2020).
-
Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. (2022, March 31). YouTube. Retrieved from [Link]
- Diethyl Malonate: Versatile Building Block in Organic Synthesis. (2024). ChemicalBook.
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
-
Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). (n.d.). ResearchGate. Retrieved from [Link]
- SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (1971). Georgia Institute of Technology.
- The Design, Synthesis, and Biological Evaluation of Compounds with Medicinal Value. (2022). MDPI.
-
Special Issue : Drug Design and Discovery: Principles and Applications. (n.d.). MDPI. Retrieved from [Link]
- Synthesis and pharmacological evaluation of conformationally restricted κ-opioid receptor agonists. (2012). MedChemComm, 3(10), 1297-1302.
Sources
Application Note & Protocol: Synthesis of 5,5-Dipropylbarbituric Acid via Diethyl Dipropylmalonate Condensation
Abstract: This document provides a comprehensive guide for the synthesis of 5,5-disubstituted barbiturates, with a specific focus on 5,5-dipropylbarbituric acid, a compound of interest in medicinal chemistry. Barbiturates are a class of central nervous system depressants derived from barbituric acid, and their pharmacological effects are largely determined by the nature of the substituents at the C-5 position of the pyrimidine ring[1][2]. This guide details the classic and reliable two-stage synthetic pathway, beginning with the alkylation of diethyl malonate to produce the key intermediate, diethyl 2,2-dipropylmalonate, followed by its condensation with urea. We provide detailed, step-by-step protocols, mechanistic insights, and critical safety information intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
The synthesis of barbiturates has been a cornerstone of medicinal chemistry since the early 20th century[3][4]. The general method involves the condensation of a disubstituted malonic ester with urea, a reaction that forms the core heterocyclic pyrimidine ring structure[1][2]. The parent compound, barbituric acid, is not pharmacologically active itself; however, alkyl or aryl substitutions at the 5-position confer a range of sedative, hypnotic, and anticonvulsant properties[2][5].
The synthesis of 5,5-dipropylbarbituric acid is achieved through a robust two-stage process:
-
Stage 1: Alkylation. Diethyl malonate is subjected to a double alkylation using an n-propyl halide (e.g., n-propyl bromide) in the presence of a strong base, typically sodium ethoxide. This base abstracts the acidic α-protons of the malonic ester, generating a nucleophilic enolate that subsequently attacks the alkyl halide via an SN2 reaction[3]. Repeating this process yields the required diethyl 2,2-dipropylmalonate.
-
Stage 2: Condensation & Cyclization. The purified diethyl 2,2-dipropylmalonate is then condensed with urea, again in the presence of a strong base. This reaction proceeds via a twofold nucleophilic acyl substitution, where the deprotonated urea acts as the nucleophile, attacking the two electrophilic carbonyl carbons of the malonate ester, ultimately leading to the formation of the stable six-membered barbiturate ring[1][3].
This guide provides validated protocols for both stages of this synthesis.
Synthetic Workflow and Mechanism
The overall workflow is a sequential process designed to first build the necessary substituted precursor, followed by the core ring-forming condensation reaction.
Diagram 1: General workflow for the synthesis of 5,5-dipropylbarbituric acid.
Reaction Mechanism: Condensation and Cyclization
The core of barbiturate synthesis is the base-catalyzed condensation reaction. The mechanism involves several key steps, beginning with the activation of urea as a potent nucleophile.
Causality of Reagent Choice:
-
Sodium Ethoxide (NaOEt): A strong base is required to deprotonate urea (pKa ~20), which is a weak nucleophile. Sodium ethoxide, generated in situ from sodium metal and absolute ethanol, is highly effective for this purpose and ensures the reaction proceeds at a practical rate[1]. The use of absolute (anhydrous) ethanol is critical, as water would consume the sodium metal and neutralize the ethoxide base.
-
Urea: Serves as the nitrogen source for the pyrimidine ring. It possesses two nucleophilic -NH₂ groups that attack the ester carbonyls.
Diagram 2: Mechanistic pathway of barbiturate ring formation.
Experimental Protocols
Safety Precaution: The synthesis of barbiturates involves hazardous materials and controlled substances[6][7]. All procedures must be conducted by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, acid-resistant gloves, and lab coats, must be worn at all times[8][9][10]. A thorough risk assessment should be performed before commencing any work.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per protocol) | Properties/Hazards |
| Stage 1 | |||
| Diethyl malonate | 160.17 | 80 g (0.5 mol) | Combustible liquid |
| Sodium Metal | 22.99 | 23 g (1.0 gram-atom) | Flammable solid, water-reactive |
| Absolute Ethanol | 46.07 | 500 mL | Flammable liquid and vapor |
| n-Propyl Bromide | 123.00 | 123 g (1.0 mol) | Flammable, irritant, toxic |
| Stage 2 | |||
| Diethyl 2,2-dipropylmalonate | 244.33 | ~122 g (0.5 mol) | (Product from Stage 1) |
| Urea, dry | 60.06 | 30 g (0.5 mol) | Irritant |
| Concentrated HCl | 36.46 | ~45 mL | Corrosive, causes severe burns |
| Distilled Water | 18.02 | As required | - |
Protocol 1: Synthesis of Diethyl 2,2-Dipropylmalonate
This protocol describes the double alkylation of diethyl malonate.
Apparatus:
-
2 L three-neck round-bottom flask
-
Reflux condenser with calcium chloride guard tube
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In the 2 L flask fitted with a reflux condenser and stirrer, carefully add 23 g (1.0 gram-atom) of finely cut sodium metal to 500 mL of absolute ethanol in portions. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous. Allow the reaction to proceed until all the sodium has dissolved.
-
First Alkylation: Cool the sodium ethoxide solution to room temperature. Add 80 g (0.5 mol) of diethyl malonate to the solution with stirring.
-
Addition of Alkyl Halide: Add 123 g (1.0 mol) of n-propyl bromide slowly via the dropping funnel over a period of 1-2 hours. An exothermic reaction will occur.
-
Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle for 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Distill off the majority of the ethanol under reduced pressure. c. Add approximately 500 mL of water to the residue to dissolve the sodium bromide byproduct. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 150 mL). e. Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. f. Filter off the drying agent and remove the solvent by rotary evaporation. g. The crude diethyl 2,2-dipropylmalonate can be purified by vacuum distillation. The product is an oily liquid.
Expert Insight: The success of this alkylation hinges on maintaining anhydrous conditions to prevent the deactivation of the sodium ethoxide base. The slow addition of n-propyl bromide is crucial to control the exothermicity of the reaction.
Protocol 2: Synthesis of 5,5-Dipropylbarbituric Acid
This protocol is an adaptation of the well-established method for synthesizing barbituric acid[11][12].
Apparatus:
-
1 L round-bottom flask
-
Reflux condenser with calcium chloride guard tube
-
Oil bath or heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a 1 L round-bottom flask, prepare a fresh solution of sodium ethoxide by dissolving 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add the ~122 g (0.5 mol) of diethyl 2,2-dipropylmalonate obtained from Protocol 1[11].
-
Separately, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask[12][13].
-
Reflux: Shake the mixture well, attach the reflux condenser with a guard tube, and heat the mixture in an oil bath at approximately 110°C for 7 hours. A white solid, the sodium salt of the barbiturate, should precipitate during this time[5][11].
-
Work-up and Isolation: a. After the reflux is complete, cool the mixture slightly and add 500 mL of hot (50°C) water to dissolve the precipitated sodium salt[5]. b. Carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the solution is acidic to litmus paper (approx. 45 mL will be required). This protonates the salt, causing the 5,5-dipropylbarbituric acid to precipitate out of the solution[1]. c. Cool the mixture in an ice bath overnight to maximize crystallization[11].
-
Purification: a. Collect the white crystalline product on a Büchner funnel and wash it with a small amount of cold water (approx. 50 mL) to remove any remaining salts[5][12]. b. Dry the product in an oven at 100-110°C for 3-4 hours[11]. c. The final product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Expected Outcome: The expected yield of 5,5-dipropylbarbituric acid should be in the range of 70-80% based on the limiting reagent (diethyl 2,2-dipropylmalonate). The product should be a white crystalline solid.
References
-
LibreTexts. (2024). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link]
-
Al-hassani, R. A., & Mohammed, M. H. (2023). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Barbiturate. SlidePlayer. Retrieved from [Link]
-
Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses. Retrieved from [Link]
-
CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved from [Link]
-
Slideshare. (n.d.). Practical Experiment 8: To synthesize and characterized barbaturic acid. Retrieved from [Link]
-
Unknown. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]
-
Farsa, O., & Brka, P. (n.d.). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Prakt. Lékárenství. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). Retrieved from [Link]
-
Chemistry Education. (n.d.). Barbituric acid. Retrieved from [Link]
- Google Patents. (n.d.). CS249863B1 - A method of preparing dipropylmalonic acid.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN103183612A - this compound diester preparation method.
-
Semantic Scholar. (2020). Research Article Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from [Link]
-
Mitchell, B. S., & Thorp, J. (2023). Barbiturates. StatPearls. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Dipropylmalonic Acid Synthesis
Welcome to the technical support center for the synthesis of dipropylmalonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental issues, and answer frequently asked questions related to this synthetic process. Our goal is to empower you with the scientific understanding to optimize your reaction outcomes and minimize byproduct formation.
Introduction: The Synthetic Landscape
The synthesis of this compound is a cornerstone reaction in the production of various pharmaceuticals, most notably as a key intermediate for anticonvulsant drugs. The most common and industrially relevant method is a variation of the classic malonic ester synthesis.[1][2][3][4] This multi-step process typically involves:
-
Alkylation: The sequential addition of two propyl groups to diethyl malonate.
-
Saponification: Hydrolysis of the resulting diethyl dipropylmalonate to the corresponding dicarboxylate salt.
-
Acidification: Protonation of the dicarboxylate to yield this compound.
While seemingly straightforward, each of these stages presents opportunities for side reactions that can significantly impact the purity and yield of the final product. This guide will dissect these potential pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries encountered during the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
A1: The most prevalent method is the dialkylation of diethyl malonate with a propyl halide (commonly n-propyl bromide) in the presence of a base, followed by hydrolysis of the ester groups.[1][3][5] The overall transformation can be visualized as a three-stage process: alkylation, saponification, and acidification.
Q2: Why is the choice of base so critical in the alkylation step?
A2: The base serves to deprotonate the acidic α-hydrogen of the malonic ester, forming a nucleophilic enolate.[6][7] The choice of base is crucial for two main reasons:
-
Preventing Side Reactions: Using a base with an alkoxide that matches the ester (e.g., sodium ethoxide for diethyl malonate) is essential to prevent transesterification, a reaction that would lead to a mixture of ester products.[6][7][8]
-
Driving the Reaction to Completion: The base must be strong enough to deprotonate the malonic ester effectively. Sodium ethoxide is commonly used for this purpose.[9]
Q3: My final product is an oil, but I've seen it described as a solid. Why is this?
A3: Diethyl dipropylmalonate, the intermediate ester, is typically a light yellow oil.[10] The final product, this compound, is a crystalline solid. If you are obtaining an oil at the final stage, it is likely contaminated with byproducts or unreacted starting materials.
Q4: Can I perform the alkylation and hydrolysis in a single step?
A4: Some patented procedures describe a "one-step" process where the crude reaction mixture after alkylation is directly hydrolyzed without purification of the diethyl dipropylmalonate intermediate.[5] This can improve efficiency but may require more rigorous purification of the final product.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section provides a detailed breakdown of the common byproducts encountered in this compound synthesis, their mechanisms of formation, and strategies to minimize their presence.
Issue 1: Presence of Mono-propylated Byproducts
Symptoms:
-
NMR or GC-MS analysis of the final product shows peaks corresponding to propylmalonic acid.
-
The melting point of the crystalline product is depressed and broad.
Causality: The formation of propylmalonic acid arises from the incomplete dialkylation of diethyl malonate. If the mono-alkylated intermediate, diethyl propylmalonate, does not react with a second equivalent of propyl halide, it will be hydrolyzed in the subsequent step to yield propylmalonic acid. This is a common issue when the stoichiometry of the reactants is not carefully controlled or when reaction times are insufficient.
Troubleshooting Strategies:
| Strategy | Rationale |
| Ensure Correct Stoichiometry | Use at least two equivalents of the base and the propyl halide relative to the diethyl malonate. |
| Stepwise Addition | For greater control, perform the alkylation in two distinct steps: add one equivalent of base and one equivalent of propyl halide, allow the reaction to proceed, and then add the second equivalents. |
| Monitor Reaction Progress | Use TLC or GC-MS to monitor the disappearance of the mono-alkylated intermediate before proceeding to the hydrolysis step. |
Issue 2: Formation of Over-alkylated or Polymeric Byproducts
Symptoms:
-
The appearance of high molecular weight species in GC-MS analysis.
-
Difficulty in purifying the final product by crystallization.
Causality: While less common in this compound synthesis, highly reactive alkylating agents or uncontrolled reaction conditions can potentially lead to undesired side reactions.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Reaction Temperature | Avoid excessive heating during the alkylation step, as this can increase the rate of side reactions. |
| Slow Addition of Alkylating Agent | Adding the propyl halide dropwise helps to maintain a low concentration in the reaction mixture, favoring the desired reaction pathway. |
Issue 3: Presence of Propene and Other Elimination Byproducts
Symptoms:
-
Low yield of the desired product.
-
Identification of propene or its derivatives in the reaction headspace by GC-MS.
Causality: The basic conditions required for the deprotonation of diethyl malonate can also promote the E2 elimination of the alkyl halide, in this case, n-propyl bromide, to form propene. While this is more of an issue with secondary and tertiary alkyl halides, it can still occur with primary halides under strongly basic conditions or at elevated temperatures.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use a Milder Base | While a strong base is needed, exploring options like potassium carbonate in a suitable solvent may reduce elimination, though it may require longer reaction times or a phase-transfer catalyst.[11] |
| Maintain Moderate Temperature | Higher temperatures favor elimination over substitution. Running the reaction at the lowest effective temperature can minimize this side reaction. |
Issue 4: Transesterification Products
Symptoms:
-
Presence of mixed esters (e.g., methyl ethyl dipropylmalonate) if using a non-matching alkoxide base.
-
Complicates purification and can lead to a mixture of final products.
Causality: Transesterification occurs when the alkoxide base attacks the carbonyl group of the ester, leading to an exchange of the alcohol portion. This is a classic side reaction in ester chemistry.[12]
Troubleshooting Strategies:
| Strategy | Rationale |
| Match Base to Ester | Always use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide with diethyl malonate).[6][7][8] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Researchers should adapt these based on their specific laboratory conditions and safety protocols.
Protocol 1: Two-Step Dialkylation of Diethyl Malonate
-
Enolate Formation (First Alkylation): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl malonate (1.0 eq.) dropwise at room temperature.
-
First Alkylation: Add n-propyl bromide (1.0 eq.) dropwise to the enolate solution. Heat the reaction mixture to reflux and monitor the formation of diethyl propylmalonate by TLC or GC-MS.
-
Enolate Formation (Second Alkylation): After the first alkylation is complete, cool the reaction mixture and add a second equivalent of sodium ethoxide.
-
Second Alkylation: Add a second equivalent of n-propyl bromide dropwise and reflux until the reaction is complete.
-
Work-up and Purification of Diethyl Dipropylmalonate: Cool the reaction mixture, remove the ethanol under reduced pressure, add water, and extract the product with a suitable organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, and purify by vacuum distillation.[9]
Protocol 2: Saponification and Acidification
-
Saponification: To the purified diethyl dipropylmalonate, add an aqueous solution of sodium hydroxide (2.5 eq.) and heat to reflux until the hydrolysis is complete (typically monitored by the disappearance of the ester spot on TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. This compound will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., hot water or a mixture of organic solvents) to achieve higher purity.[5]
Visualizing the Synthesis and Byproduct Formation
Overall Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Common Byproduct Formation Pathways
Caption: Pathways for common byproduct formation.
References
-
Wikipedia. (2023, October 21). Malonic ester synthesis. Retrieved January 4, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Diethyl dipropylmalonate on Newcrom R1 HPLC column. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2014, March 14). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Tutor. (2021, September 28). Malonic Ester Synthesis. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.
-
Master Organic Chemistry. (2022, May 20). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN103183612A - this compound diester preparation method.
-
University of Wisconsin-Madison. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (2023, November 28). Diethyl malonate. Retrieved January 4, 2026, from [Link]
-
Patsnap. (2023, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
-
YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022, March 12). 22.7: Alkylation of Enolate Ions. Retrieved January 4, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Sorbic, Fumaric, Malonic Acids on Newcrom BH Column. Retrieved January 4, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN103408418B - Preparation and purification method of solid malonic acid.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN116023232A - Preparation method of propyl malonic acid and homologs thereof.
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). The Alkylation of Malonic Ester. Retrieved January 4, 2026, from [Link]
-
PharmaXChange.info. (2011, February 6). Malonic Ester Synthesis - Alkylation of Enolates. Retrieved January 4, 2026, from [Link]
-
MDPI. (2019, July 25). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 4, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2019, July 25). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 4, 2026, from [Link]
-
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved January 4, 2026, from [Link]
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troubleshooting low yield in the synthesis of Dipropylmalonic acid
Welcome to the technical support center for the synthesis of dipropylmalonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues that lead to low yields during this multi-step synthesis. By understanding the causality behind each experimental step, you can diagnose problems effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the primary stages I should investigate?
Low yield in this synthesis is rarely due to a single issue. It's a cumulative loss across three critical stages: the initial dialkylation of diethyl malonate, the saponification of the resulting diester, and the final acidic workup and isolation. A systematic approach is essential.
First, analyze a crude sample from each stage (e.g., via ¹H NMR or LC-MS) to pinpoint where the primary loss occurs.
-
Stage 1 (Alkylation): Is there a significant amount of unreacted diethyl malonate or mono-propylated intermediate? This points to issues with base selection, stoichiometry, or reaction conditions.
-
Stage 2 (Saponification): Does your crude product post-hydrolysis show remaining ester peaks? This indicates incomplete saponification, a common problem with sterically hindered diesters.[1]
-
Stage 3 (Workup/Isolation): Did you observe unexpected gas evolution during acidification? This is a classic sign of premature decarboxylation, where the desired product is lost as 2-propylpentanoic acid and CO₂.[2][3]
The following troubleshooting workflow can help diagnose the root cause.
Stage 1: Troubleshooting the Dialkylation Reaction
The first stage, forming diethyl dipropylmalonate, is a classic malonic ester synthesis.[4][5] The α-protons of diethyl malonate (pKa ≈ 13) are readily removed by a suitable base like sodium ethoxide to form a nucleophilic enolate, which then attacks the propyl halide via an SN2 reaction.[6][7] This must be repeated a second time to get the desired dialkylated product.
Q2: My reaction stops after the first alkylation, leaving mostly diethyl propylmalonate. How do I drive the reaction to completion?
Cause: The mono-alkylated product is sterically more hindered and its remaining α-proton is slightly less acidic than the starting diethyl malonate. This makes the second deprotonation and alkylation steps kinetically slower. Insufficient reaction time or temperature after the second equivalent of propyl halide is added is the most common reason for this issue.
Solution:
-
Staged Reagent Addition: After the first alkylation is complete (monitor by TLC/GC), add the second equivalent of base, allow time for deprotonation, and then add the second equivalent of the alkyl halide.
-
Increase Reaction Temperature: After the second addition of propyl halide, heating the reaction to reflux is often necessary to overcome the higher activation energy of the second alkylation.[8]
-
Ensure Sufficient Base: A total of at least two full equivalents of base must be used. Any moisture in the solvent or reagents will consume the base, rendering it inactive.[6][9] Using a slight excess (2.1-2.2 equivalents) can be beneficial.
Q3: I'm seeing a significant amount of unreacted diethyl malonate and my final product is contaminated with the mono-propylated version. What went wrong?
Cause: This points to a problem with the initial deprotonation. The most likely culprits are:
-
Inactive Base: Sodium ethoxide or sodium hydride can degrade upon exposure to air and moisture.[9]
-
Wet Solvents/Reagents: Water will protonate the enolate as soon as it forms, quenching the reaction and regenerating the starting material.[6] Using anhydrous solvents is critical.
-
Incorrect Stoichiometry: Using less than two equivalents of both the base and the alkyl halide will naturally result in an incomplete reaction.[10]
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored sodium ethoxide/hydride and anhydrous ethanol.
-
Flame-Dry Glassware: Ensure all glassware is rigorously dried before use to remove adsorbed water.
-
Use a Matching Base/Ester System: Use sodium ethoxide with diethyl malonate. Using a different alkoxide (e.g., sodium methoxide) can lead to transesterification, complicating your product mixture.[11][12]
| Problem | Primary Cause | Recommended Solution | Citation |
| High levels of mono-propyl product | Second alkylation is too slow; insufficient energy/time. | Heat the reaction to reflux for several hours after the second alkyl halide addition. | [8] |
| Significant unreacted starting material | Ineffective deprotonation due to moisture or degraded base. | Use anhydrous solvents and fresh reagents. Ensure >2 equivalents of base are used. | [6] |
| Propene byproduct detected | Competing E2 elimination reaction. | Use a less-hindered base if possible and maintain moderate reaction temperatures. Primarily an issue with secondary/tertiary halides, but can occur. | [11] |
| Mixture of esters in product | Transesterification. | Match the alkoxide base to the ester (e.g., sodium ethoxide for diethyl malonate). | [11][12] |
Stage 2 & 3: Troubleshooting Saponification and Workup
Once diethyl dipropylmalonate is formed, it must be hydrolyzed (saponified) to the dicarboxylate salt with a strong base, followed by acidification to yield the final product.
Q4: My hydrolysis seems incomplete. NMR analysis shows a mix of the diacid, monoacid/monoester, and even some starting diester.
Cause: The saponification of diethyl dipropylmalonate is more difficult than for unhindered esters. The two propyl groups create significant steric hindrance around the carbonyl centers, making nucleophilic attack by hydroxide more challenging.[1] Inadequate reaction time, temperature, or base concentration will lead to incomplete hydrolysis.
Solution:
-
More Forcing Conditions: Increase the concentration of the aqueous NaOH or KOH solution (e.g., to 30-40%).[13]
-
Increase Temperature and Time: Refluxing the reaction mixture for an extended period (e.g., 3-16 hours) is often necessary to ensure complete conversion.[13][14]
-
Use a Co-solvent: Adding ethanol to the aqueous hydroxide solution can improve the solubility of the organic ester and facilitate a more efficient reaction.[15]
| Reagent | Solvent | Temperature (°C) | Time (h) | Citation |
| 5-40% Aqueous NaOH/KOH | Aqueous Solution | 20 - 85 | 2 - 16 | [13] |
| 30% Aqueous NaOH | Aqueous Solution | 60 | 3 | [13] |
| KOH | Ethanol/Water | 80 | 13 | [16] |
Q5: During the addition of strong acid (like HCl) for the final workup, I noticed bubbling/gas evolution and my final yield was very low.
Cause: This is a clear indication of premature decarboxylation. This compound, like other malonic acids, is a β-dicarboxylic acid and is thermally unstable. When heated, especially under acidic conditions, it readily loses CO₂ to form 2-propylpentanoic acid.[3][17] The addition of concentrated acid is highly exothermic and can create localized hot spots, triggering this decomposition.
Solution:
-
Maintain Low Temperatures: Conduct the entire acidification step in an ice bath (0-5 °C).
-
Slow, Controlled Addition: Add the concentrated acid dropwise to the cooled, vigorously stirred solution of the dicarboxylate salt. This dissipates heat and prevents localized high temperatures.
-
Efficient Extraction: Once acidified to the correct pH (typically 1.8-2.5), immediately extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate) to remove it from the aqueous acidic environment.[14] Do not let the acidified mixture stand for extended periods, especially at room temperature.
Representative Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound, incorporating best practices to maximize yield.
Part A: Synthesis of Diethyl Dipropylmalonate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Base Formation: To the flask, add 150 mL of anhydrous ethanol. Carefully add 5.1 g (220 mmol) of sodium metal in small pieces. Stir until all the sodium has reacted to form sodium ethoxide.
-
Enolate Formation: Cool the solution to room temperature and add 16.0 g (100 mmol) of diethyl malonate dropwise via the dropping funnel. Stir for 30 minutes.
-
First Alkylation: Add 27.1 g (220 mmol) of 1-bromopropane dropwise, maintaining a gentle reflux. After addition, heat the mixture to reflux for 2 hours.
-
Second Alkylation: This step is often combined, but for clarity, it is shown sequentially. In practice, adding all the base and alkyl halide at once is common. Ensure the reaction has proceeded to the mono-alkylated stage, then repeat the base and alkyl halide additions if performing a staged synthesis. Heat to reflux for an additional 4-6 hours until TLC/GC analysis shows the disappearance of the mono-propylated intermediate.
-
Workup: Cool the reaction, remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude diethyl dipropylmalonate.
Part B: Saponification and Isolation of this compound
-
Hydrolysis: Combine the crude diethyl dipropylmalonate with a solution of 24 g (600 mmol) of NaOH in 100 mL of water and 50 mL of ethanol. Heat the mixture to reflux and stir vigorously for 8-12 hours.
-
Solvent Removal: After cooling, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.
-
Purification: Wash the basic aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ester or neutral byproducts. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice-water bath to 0-5 °C. With vigorous stirring, add concentrated HCl (37%) dropwise until the pH of the solution is ~2. A white precipitate of this compound should form.[14]
-
Isolation: Extract the product immediately with three portions of cold ethyl acetate (3 x 100 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid can be further purified by recrystallization, for example from a minimal amount of hot chloroform or a toluene/hexane mixture.[14][15]
References
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Retrieved from [Link]
- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
- Google Patents. (n.d.). DE2853732A1 - Prepn. of di:propyl-acetic acid.
- Google Patents. (n.d.). CN103183612A - this compound diester preparation method.
-
YouTube. (2019). 11.11 Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
NIH. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1636-27-7 | Product Name : this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103408418B - Preparation and purification method of solid malonic acid.
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Technical Support Center: Hydrolysis of Diethyl Dipropylmalonate
Welcome to the technical support center for the hydrolysis of diethyl dipropylmalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful conversion of your dialkylated malonic ester to the corresponding dicarboxylic acid.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific problems you might encounter during the hydrolysis of diethyl dipropylmalonate, offering explanations and actionable solutions.
Q1: My hydrolysis reaction is sluggish or incomplete, resulting in low yields of dipropylmalonic acid. What are the primary causes and how can I resolve this?
A1: Incomplete hydrolysis is a frequent challenge, often stemming from steric hindrance and suboptimal reaction conditions. Diethyl dipropylmalonate is a sterically hindered ester, which can make the carbonyl carbon less accessible to nucleophilic attack by hydroxide or water.[1][2]
Potential Causes & Solutions:
-
Insufficient Base/Acid Concentration or Reaction Time: Standard saponification or acidic hydrolysis conditions may not be vigorous enough for this substrate.[3]
-
Basic Hydrolysis (Saponification): Increase the concentration of your base (e.g., NaOH or KOH) and/or extend the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion. For highly hindered esters, using a co-solvent like THF or DMSO can improve solubility and reaction rates.[4]
-
Acidic Hydrolysis: Refluxing with a strong mineral acid such as concentrated HCl or HBr is often necessary.[5][6] The reaction time can be extensive, sometimes requiring overnight reflux.[7]
-
-
Phase Transfer Issues: In a biphasic system (e.g., aqueous base and an organic solvent), poor mixing can limit the reaction rate.
-
Solution: Employ vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial.
-
-
Steric Hindrance: The two propyl groups significantly shield the ester carbonyls.
-
Advanced Solution: For particularly stubborn hydrolyses, consider alternative, milder methods developed for hindered esters. One such method involves using "anhydrous hydroxide" (generated from potassium tert-butoxide and water) in a non-aqueous solvent system, which has been shown to be effective at ambient temperatures.[4] Another approach for hindered esters is the use of Lewis acids like boron trichloride.[8]
-
Experimental Protocol: Enhanced Saponification of Diethyl Dipropylmalonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl dipropylmalonate in ethanol.
-
Base Addition: Add a 20-25% aqueous solution of NaOH or KOH (a significant molar excess, e.g., 5-10 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify with cold, concentrated HCl until the pH is ~1-2. The this compound will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product thoroughly.
-
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting workflow for incomplete hydrolysis.
Q2: I'm observing significant decarboxylation of my product. How can I prevent the loss of a carboxyl group?
A2: Premature decarboxylation is a common side reaction, especially under harsh acidic and high-temperature conditions. Malonic acids with electron-withdrawing groups can be particularly susceptible to losing CO2.[6][9]
Key Factors Influencing Decarboxylation:
-
Temperature: High temperatures, especially above 100-120°C, promote decarboxylation.[3][10]
-
Acidity: Strongly acidic conditions can facilitate decarboxylation.[6][9]
Strategies to Minimize Decarboxylation:
-
Temperature Control During Work-up: After saponification, ensure the acidification step is performed at low temperatures (0-5°C) to minimize thermal decomposition of the resulting dicarboxylic acid.[11]
-
Milder Hydrolysis Conditions: If decarboxylation is a persistent issue, consider moving away from harsh acidic reflux. A base-catalyzed hydrolysis followed by careful, cold acidification is generally preferred.
-
Avoid Prolonged Heating in Acid: If acidic hydrolysis is necessary, use the minimum time required for complete ester cleavage.
Data on Decarboxylation Conditions
| Substrate Type | Condition | Temperature (°C) | Outcome | Reference |
| Dialkylated Malonic Acids | Neat (solvent-free) | >150 | Decarboxylation | [10] |
| Phenylmalonic Acids | Acidic Hydrolysis | Reflux | Decarboxylation | [6] |
| General Malonic Acids | Heating | High | Decarboxylation | [3][12] |
Decarboxylation Prevention Workflow
Caption: Workflow to prevent premature decarboxylation.
II. Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism for the base-catalyzed hydrolysis (saponification) of diethyl dipropylmalonate?
A3: The base-catalyzed hydrolysis of esters, known as saponification, proceeds via a nucleophilic acyl substitution mechanism (BAC2).[1][13]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the diethyl dipropylmalonate. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This step is essentially irreversible and drives the reaction to completion.[13]
-
Second Hydrolysis: The process is repeated for the second ester group.
-
Protonation: In the final work-up step, the addition of a strong acid (like HCl) protonates the dicarboxylate salt to yield the final this compound.[14]
Saponification Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis.
Q4: Is acid-catalyzed hydrolysis a viable alternative? What are the mechanistic differences?
A4: Yes, acid-catalyzed hydrolysis is a viable, though often harsher, alternative. The mechanism (AAC2) differs significantly from saponification.[13]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon much more electrophilic.[5]
-
Nucleophilic Attack: A water molecule, a weaker nucleophile than hydroxide, attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the ethoxy groups, converting it into a good leaving group (ethanol).
-
Elimination: The intermediate collapses, eliminating a molecule of ethanol and forming the protonated carboxylic acid.
-
Deprotonation: The protonated carboxylic acid is deprotonated to regenerate the acid catalyst and form the carboxylic acid. This process is repeated for the second ester.
A key difference is that all steps in acid-catalyzed hydrolysis are reversible.[13] To drive the reaction to completion, a large excess of water is typically used.
Q5: Can transesterification be a competing side reaction?
A5: Yes, if the base used for saponification does not match the ester's alcohol component, transesterification can occur.[15] For instance, using sodium methoxide (NaOMe) to hydrolyze diethyl dipropylmalonate could lead to the formation of methyl ethyl dipropylmalonate or dimethyl dipropylmalonate alongside the desired hydrolysis. To avoid this, it is best practice to use a base with the same alkoxide as the ester (e.g., sodium ethoxide for a diethyl ester) or, more commonly for hydrolysis, an alkali hydroxide like NaOH or KOH.[15]
III. References
-
Benchchem. (n.d.). Resolving low conversion rates in malonic ester synthesis. Retrieved from
-
Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from
-
ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from
-
Google Patents. (1945). US2373011A - Production of malonic acid. Retrieved from
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from
-
RSC Publishing. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Retrieved from
-
Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Stability of Substituted Malonic Acids. Retrieved from
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from
-
National Institutes of Health. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from
-
National Institutes of Health. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved from
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 8. Clevage of sterically hindered esters with boron trichloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Diethyl malonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Dipropylmalonic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of dipropylmalonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound. Our goal is to equip you with the necessary knowledge to navigate the nuances of this multi-step synthesis, ensuring high yield and purity.
The synthesis of this compound is a classic application of the malonic ester synthesis, a powerful C-C bond-forming reaction in organic chemistry. The overall process involves three key stages: the sequential alkylation of diethyl malonate with a propyl halide, followed by saponification of the resulting diethyl dipropylmalonate, and finally, decarboxylation of the this compound intermediate. While the sequence is straightforward, each step presents unique challenges that can impact the final outcome. This guide will address these challenges in a practical, question-and-answer format, grounded in the fundamental principles of organic chemistry.
Experimental Workflow Overview
The synthesis of this compound from diethyl malonate can be visualized as a three-stage process. Each stage requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stage 1: Dialkylation of Diethyl Malonate
The dialkylation of diethyl malonate is the cornerstone of this synthesis. The primary challenge lies in achieving complete dialkylation while minimizing the formation of the mono-alkylated byproduct and other side reactions.
Q1: My alkylation reaction yields a significant amount of diethyl propylmalonate (the mono-alkylated product). How can I drive the reaction towards the desired diethyl dipropylmalonate?
A1: The formation of the mono-alkylated product is a common issue and can be addressed by carefully controlling the stoichiometry and reaction conditions. The mono-alkylated product still possesses an acidic α-hydrogen, which can be deprotonated to form a new enolate that reacts further.[1]
-
Stoichiometry of the Base: To favor dialkylation, it is crucial to use at least two equivalents of base. A common strategy is to perform the alkylation in a stepwise manner. After the first alkylation is complete, a second equivalent of base is added to deprotonate the mono-alkylated product, followed by the addition of the second equivalent of the alkylating agent.[2]
-
Order of Addition: For a one-pot dialkylation, it is generally recommended to add the base to the diethyl malonate first to ensure complete enolate formation, followed by the slow addition of the alkylating agent.[3]
-
Choice of Base and Solvent: Sodium ethoxide (NaOEt) in ethanol is the most commonly used base for this reaction.[2] It is important to use a base with the same alkyl group as the ester to prevent transesterification.[1] For a more forceful reaction, stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used to achieve complete and irreversible deprotonation.[2]
Troubleshooting Logic for Incomplete Dialkylation
Caption: Troubleshooting logic for low yield of the dialkylated product.
Q2: I'm observing the formation of an alkene byproduct. What is causing this and how can I prevent it?
A2: The formation of an alkene (propene in this case) is due to a competing E2 elimination reaction of your alkyl halide (propyl bromide).[1] The basic conditions used for the deprotonation of diethyl malonate can also promote the elimination of HBr from propyl bromide.
-
Alkyl Halide Choice: Primary alkyl halides like propyl bromide are less prone to elimination than secondary or tertiary halides. Your choice of a primary halide is correct.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination. However, this may also slow down the desired alkylation. A balance must be found.
-
Base Selection: While a strong base is needed, a very hindered base might favor elimination. Sodium ethoxide is a good choice as it is not excessively bulky.
Q3: My reaction is sluggish, and I suspect water contamination. How critical is it to maintain anhydrous conditions?
A3: Maintaining anhydrous conditions is essential for a successful malonic ester synthesis.[3] Water can interfere in several ways:
-
Quenching the Base: Water will react with the sodium ethoxide, reducing the amount of base available to deprotonate the diethyl malonate.
-
Hydrolysis of the Ester: Water can lead to the hydrolysis of the diethyl malonate or the product esters, especially under basic conditions at elevated temperatures.[1]
Best Practices for Ensuring Anhydrous Conditions:
-
Use freshly distilled, anhydrous ethanol to prepare the sodium ethoxide.
-
Flame-dry all glassware before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
| Parameter | Recommendation for Dialkylation | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Matches the ester to prevent transesterification.[1] |
| Solvent | Anhydrous Ethanol | Dissolves the reactants and is the conjugate acid of the base. |
| Stoichiometry | Diethyl Malonate:Base:Propyl Bromide (1 : >2 : >2) | Ensures complete dialkylation.[2] |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen.[3] |
Stage 2: Saponification of Diethyl Dipropylmalonate
Saponification is the hydrolysis of the ester groups to carboxylates under basic conditions. The main challenge in this step is ensuring complete hydrolysis, especially with the sterically hindered diethyl dipropylmalonate.
Q4: My saponification seems incomplete, and I am isolating unreacted ester or the mono-acid after workup. How can I ensure complete hydrolysis?
A4: Incomplete saponification of sterically hindered esters is a common problem. The two propyl groups on the α-carbon can shield the carbonyl carbons of the ester groups from nucleophilic attack by hydroxide.
-
Reaction Time and Temperature: Prolonged heating at reflux is often necessary to drive the hydrolysis to completion. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Concentration of Base: Using a more concentrated solution of sodium hydroxide or potassium hydroxide can increase the rate of hydrolysis.
-
Alternative Hydrolysis Methods: For very hindered esters, harsher conditions or alternative methods may be required. One patented method describes the hydrolysis using a 5-40% aqueous alkali hydroxide solution at 20-85°C for 2-16 hours.[4] Milder, non-aqueous methods for hydrolyzing hindered esters have also been developed, for example, using NaOH in a mixture of methanol and dichloromethane at room temperature.[5]
Q5: Upon acidification of my saponification mixture, I see vigorous gas evolution. Is this normal?
A5: Yes, vigorous gas evolution (carbon dioxide) upon acidification is a strong indication of premature decarboxylation of the this compound.[6] Substituted malonic acids are β-dicarboxylic acids, which are prone to losing CO₂ upon heating or under acidic conditions.[6] To minimize this, it is crucial to keep the temperature low during and after acidification if the goal is to isolate the this compound.
Stage 3: Decarboxylation of this compound
The final step is the thermal decarboxylation of this compound to yield the final product.
Q6: What are the optimal conditions for the decarboxylation of this compound?
A6: The decarboxylation of substituted malonic acids is typically achieved by heating. The reaction proceeds through a cyclic, six-membered transition state.[7]
-
Temperature: The temperature required for decarboxylation can vary, but it is generally in the range of 100-160°C. One procedure suggests heating the crystalline this compound to above 160°C until the evolution of CO₂ ceases.[3]
-
Solvent: The decarboxylation can often be carried out neat (without a solvent).
-
Monitoring the Reaction: The reaction can be monitored by observing the cessation of CO₂ evolution.
Q7: How can I purify the final this compound?
A7: The purification of this compound depends on its physical state and the impurities present.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent is an effective purification method. A patent describes crystallization from chloroform.[8]
-
Extraction: After acidification of the saponification mixture, the this compound can be extracted into an organic solvent like diethyl ether.[9]
-
Distillation: If the product is a liquid, vacuum distillation can be used for purification.
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Synthesis of Diethyl Dipropylmalonate
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, add 500 mL of anhydrous ethanol. Carefully add 23.0 g (1.0 mol) of sodium metal in small pieces. Stir the mixture until all the sodium has dissolved.
-
First Alkylation: To the sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate dropwise via the addition funnel. After the addition is complete, add 61.5 g (0.5 mol) of 1-bromopropane dropwise at a rate that maintains a gentle reflux. Heat the mixture at reflux for 1-2 hours, or until the reaction mixture is neutral to moist litmus paper.
-
Second Alkylation: Cool the reaction mixture to room temperature. Prepare a second solution of sodium ethoxide by dissolving 11.5 g (0.5 mol) of sodium in 250 mL of anhydrous ethanol. Add this solution to the reaction mixture, followed by the dropwise addition of 61.5 g (0.5 mol) of 1-bromopropane. Heat the mixture at reflux for an additional 2-3 hours, or until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture and filter to remove the precipitated sodium bromide. Wash the salt with a small amount of cold ethanol. Combine the filtrates and remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude diethyl dipropylmalonate by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Saponification: In a round-bottom flask, combine the diethyl dipropylmalonate from the previous step with a solution of 80 g (2.0 mol) of sodium hydroxide in 300 mL of water and 200 mL of ethanol. Heat the mixture at reflux with vigorous stirring for 4-6 hours, or until the oily layer of the ester disappears.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with 200 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
Isolation: The this compound may precipitate as a white solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract the aqueous layer with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.
-
Decarboxylation: Place the crude this compound in a round-bottom flask equipped with a condenser. Heat the flask in an oil bath to 160-180°C until the evolution of carbon dioxide ceases. Cool the flask to obtain the crude dipropylacetic acid (valproic acid), which can be further purified by vacuum distillation.
References
-
AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
Čes. slov. Farm. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]
-
Niwayama, S. (2021). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 17, 2085–2095. [Link]
- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.
-
Reddit. (2024, September 6). Diethyl Malonate di-alkylation (help please!). r/chemistry. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12. [Link]
-
Filo. (2024, May 11). Devise a synthesis of valproic acid. [Link]
-
ResearchGate. (n.d.). A four-step synthetic procedure for the preparation of valproic acid at.... [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
SpringerLink. (n.d.). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. [Link]
-
Sciencemadness. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]
-
ResearchGate. (2014, March 14). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters. [Link]
-
ResearchGate. (n.d.). The Alkylation of Malonic Ester. [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
- Google Patents. (n.d.).
-
ChemistryViews. (2021, April 12). Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. [Link]
-
Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE. [Link]
-
Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. [Link]
-
PatSnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]
- Google Patents. (n.d.). CN116023232A - Preparation method of propyl malonic acid and homologs thereof.
-
University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, November 26). SYNTHESIS OF MALONIC ACID ESTERS. [Link]
-
Organic Syntheses. (n.d.). pelargonic acid. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. CS249863B1 - A method of preparing this compound - Google Patents [patents.google.com]
- 9. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Purification Strategies for Diethyl Malonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in organic synthesis: the removal of unreacted diethyl malonate from a product mixture. The following sections offer a combination of frequently asked questions for quick reference and detailed, logic-driven troubleshooting guides for more complex purification issues.
Frequently Asked Questions (FAQs)
Q1: Why is unreacted diethyl malonate often difficult to remove? A1: Diethyl malonate possesses a combination of physical properties that can complicate its removal. It has a relatively high boiling point (199-200 °C) and is sparingly soluble in water, making simple distillation or aqueous washes inefficient under neutral conditions.[1][2][3]
Q2: What is the most common and straightforward method to remove diethyl malonate? A2: The most widely used technique is a basic aqueous wash. The methylene protons of diethyl malonate are weakly acidic (pKa ≈ 13), allowing for deprotonation by a mild base to form a water-soluble salt.[1][4] This salt is then easily extracted into the aqueous phase.
Q3: My product is base-sensitive. What are my options? A3: If your product cannot tolerate basic conditions, you should consider physical separation methods. The primary alternatives are fractional vacuum distillation, provided your product has a significantly different boiling point and is thermally stable, or column chromatography.[4]
Q4: How can I quickly check if I have successfully removed the diethyl malonate? A4: Thin-Layer Chromatography (TLC) is an excellent initial check. A more quantitative assessment can be made using ¹H NMR spectroscopy, looking for the characteristic quartet of the methylene groups (~4.2 ppm) and the triplet of the methyl groups (~1.3 ppm) of diethyl malonate.[5] Gas Chromatography (GC) can also provide a clear quantitative measure of purity.
Troubleshooting & In-Depth Purification Guides
This section addresses specific experimental challenges in a question-and-answer format, providing detailed, evidence-based solutions.
Scenario 1: Standard basic wash is ineffective.
Question: I performed a wash with saturated sodium bicarbonate (NaHCO₃) solution, but my NMR spectrum still shows a significant amount of diethyl malonate. What went wrong?
Answer & Analysis: While sodium bicarbonate is a good first choice to minimize hydrolysis of sensitive products, its basicity may be insufficient for complete deprotonation of diethyl malonate, especially if the reaction solvent hinders efficient phase transfer.
Recommended Solutions:
-
Use a Stronger, Yet Mild, Base: Switch from sodium bicarbonate to a 5-10% sodium carbonate (Na₂CO₃) solution. Sodium carbonate is a stronger base and will more effectively deprotonate the diethyl malonate.[6]
-
Increase Contact Time & Efficiency: Ensure vigorous stirring during the extraction to maximize the surface area between the organic and aqueous layers. Insufficient mixing is a common cause of incomplete extraction.
-
Perform Multiple Extractions: A single extraction may not be sufficient. Perform at least two to three sequential washes with the basic solution to ensure complete removal.
Protocol 1: Optimized Basic Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 5% aqueous sodium carbonate solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (especially if bicarbonate is used, which can generate CO₂).
-
Separation: Allow the layers to separate fully. Drain and collect the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times with fresh sodium carbonate solution.
-
Neutralization & Final Washes: Wash the organic layer with deionized water, followed by a wash with saturated brine (NaCl solution) to remove residual dissolved water and base.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Verification: Analyze a small sample of the product by TLC or NMR to confirm the absence of diethyl malonate.
Visualization: Logic for Basic Extraction
The following diagram illustrates the chemical principle behind using a basic wash to remove diethyl malonate.
Caption: Deprotonation of diethyl malonate by a base renders it water-soluble.
Scenario 2: Product is thermally sensitive or has a similar boiling point.
Question: My product decomposes at high temperatures, and its boiling point is only 25 °C higher than diethyl malonate. How can I purify my compound?
Answer & Analysis: In this case, distillation is not a viable option. The most appropriate method is flash column chromatography , which separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Recommended Solutions:
-
Develop a TLC Method: Before running a column, identify an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mixture of solvents (e.g., hexane and ethyl acetate) that provides good separation between your product and diethyl malonate (a difference in Rf values of at least 0.2 is ideal).
-
Perform Flash Column Chromatography: Pack a column with silica gel and run the crude mixture through it using the optimized eluent system. Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Scenario 3: Large-scale purification is required.
Question: I have over 100 grams of crude product, and chromatography is impractical. My product is thermally stable. What is the best approach?
Answer & Analysis: For large-scale purification of thermally stable compounds, fractional vacuum distillation is the most efficient and scalable method. By reducing the pressure, the boiling points of the compounds are significantly lowered, preventing thermal decomposition.[4]
Key Considerations:
-
Boiling Point Differential: A boiling point difference of at least 20-30 °C at the operating pressure is necessary for good separation.
-
Apparatus: A fractional distillation setup with a Vigreux or packed column is required to achieve multiple theoretical plates for efficient separation.
Protocol 2: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum. Ensure all joints are properly sealed with vacuum grease. Use a well-insulated distillation column.
-
Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: First, collect any low-boiling solvents or impurities.
-
Diethyl Malonate: Collect the diethyl malonate fraction at its characteristic boiling point for the given pressure.
-
Intermediate Fraction: There may be a small intermediate fraction containing both product and starting material.
-
Product: Collect the pure product fraction at its expected boiling point.
-
-
Monitor: Closely monitor the head temperature and the distillation rate. A stable temperature plateau indicates the distillation of a pure compound.
-
Verification: Analyze the collected product fraction by NMR or GC to confirm its purity.
Data Summary
For effective purification design, a clear understanding of the physical properties of diethyl malonate is essential.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | [2][7] |
| Boiling Point (atm) | 199-200 °C | [1][2][7] |
| Boiling Point (vac) | 90-104 °C at ~27.5" Hg | [8][9] |
| Density | 1.055 g/mL at 25 °C | [2][10] |
| Water Solubility | 20 g/L at 20 °C (sparingly soluble) | [7] |
| pKa | ~13 | [1] |
Decision-Making Workflow
This flowchart provides a logical path to selecting the appropriate purification strategy based on your product's properties.
Caption: A decision tree for selecting the optimal purification method.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Diethyl Malonate [commonorganicchemistry.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chembk.com [chembk.com]
improving the purity of Dipropylmalonic acid after recrystallization
Welcome to the technical support center for the purification of dipropylmalonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this compound through recrystallization.
I. Troubleshooting Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.
Q1: My this compound "oiled out" instead of crystallizing upon cooling. What causes this and how can I fix it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than forming solid crystals. This typically occurs when the melting point of the compound is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[1]
-
Causality: this compound has a reported melting point in the range of 154-161°C.[2][3][4] If you are using a high-boiling point solvent, the saturated solution's temperature might be above the melting point of the impure compound. As the solution cools, the compound separates as a molten liquid before it can form a crystalline lattice. The presence of significant impurities can also depress the melting point, exacerbating this issue.
-
Solutions:
-
Re-heat and Add More Solvent: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[1]
-
Solvent Selection: Consider a lower-boiling point solvent or a solvent pair. For carboxylic acids, solvent systems like toluene/hexane or alcohol/water can be effective.[5] However, be cautious with alcohol/water mixtures as they can sometimes promote oiling out.[5]
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly on the benchtop before inducing further crystallization in an ice bath. Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[1]
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[1]
-
Q2: I have a very low yield after recrystallization. What are the likely causes and how can I improve my recovery?
A2: Low recovery is a frequent problem in recrystallization and can stem from several factors.
-
Causality:
-
Using too much solvent: This is the most common reason for low yield.[1] The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the compound crystallizes during the hot filtration step, you will lose a significant portion of your product.[5]
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the this compound.[6]
-
Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm. You can warm the funnel with steam or a flame (with appropriate caution for flammable solvents).[5] Using a stemless funnel can also prevent clogging.[5]
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation.[6]
-
Proper Washing Technique: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will wash away soluble impurities without dissolving a significant amount of your product.
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover more by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Q3: My recrystallized this compound is still impure. How can I improve its purity?
A3: Persistent impurities suggest that the chosen recrystallization protocol is not effectively separating the desired compound from the contaminants.
-
Causality:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the impurities well at all temperatures, while dissolving the desired compound well only at high temperatures. If the impurities have similar solubility profiles to this compound in the chosen solvent, separation will be poor.
-
Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice.
-
Incomplete Removal of Starting Materials: Common starting materials for the synthesis of this compound include diethyl malonate and n-propyl bromide.[7][8] Hydrolysis of the intermediate, diethyl dipropylmalonate, might be incomplete, leaving it as an impurity.[2][3]
-
-
Solutions:
-
Solvent Screening: If purity does not improve, a different solvent system is necessary. Conduct small-scale solubility tests with various solvents to find one with the optimal characteristics. Chloroform has been historically used for the crystallization of this compound.[2][3][7]
-
Slow Crystal Growth: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
Decolorizing Carbon: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[9] However, be aware that charcoal can also adsorb some of your desired product.[9]
-
Double Recrystallization: For very impure samples, a second recrystallization step may be necessary.
-
II. Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for recrystallizing this compound?
A: The choice of solvent is critical. While chloroform has been cited as a suitable solvent[2][3][7], other options may be explored. An ideal solvent should:
-
Dissolve this compound well at elevated temperatures but poorly at low temperatures.
-
Dissolve impurities well at all temperatures.
-
Not react with this compound.
-
Be volatile enough to be easily removed from the final crystals.
Q: How can I assess the purity of my recrystallized this compound?
A: Several methods can be used to assess purity:
-
Melting Point Determination: Pure compounds have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[10] The reported melting point of this compound is around 154-161°C.[2][3][4]
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and help identify impurities.
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying components in a mixture, offering a precise measure of purity. A purity of >99.0% by GC is commercially available.
-
Titration: As a dicarboxylic acid, the purity of this compound can be determined by neutralization titration with a standardized base.
Q: My crystals won't form, even after cooling in an ice bath. What should I do?
A: This is likely due to either using too much solvent or the solution being supersaturated.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then try to recrystallize again.[1]
-
Induce Crystallization:
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the scale of your experiment and the initial purity of your material.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., chloroform, or a suitable alternative identified through screening)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Stemless funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved.[6] Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.[5][6]
-
Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop.[6] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum. For a more thorough drying, they can be placed in a vacuum oven at a temperature well below the melting point.
Data Summary Table
| Parameter | Recommended Value/Observation |
| Melting Point (Pure) | 154-161 °C[2][3][4] |
| Appearance | White to off-white crystalline solid |
| Common Solvents | Chloroform[2][3][7] |
| Purity Assessment | Melting Point, GC, NMR, Titration[10] |
IV. Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. 2,2-Dipropylmalonic acid | 1636-27-7 [chemicalbook.com]
- 3. 2,2-Dipropylmalonic acid CAS#: 1636-27-7 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. CS249863B1 - A method of preparing this compound - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. moravek.com [moravek.com]
dealing with incomplete hydrolysis in Dipropylmalonic acid preparation
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Incomplete Hydrolysis
Welcome to the technical support center for the synthesis of dipropylmalonic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during the preparation of this compound, with a particular focus on the critical hydrolysis step of diethyl dipropylmalonate. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your success in the laboratory.
Troubleshooting Guide: Incomplete Hydrolysis of Diethyl Dipropylmalonate
Incomplete hydrolysis is a frequent impediment in the synthesis of this compound, leading to reduced yields and purification difficulties. This guide addresses the most common issues in a question-and-answer format, providing both the rationale and actionable solutions.
Question 1: My saponification of diethyl dipropylmalonate is sluggish and incomplete, even with extended reaction times. What is the underlying cause and how can I resolve this?
Answer: The primary reason for incomplete saponification of diethyl dipropylmalonate is steric hindrance . The two propyl groups attached to the α-carbon create a crowded environment around the ester's carbonyl groups, impeding the nucleophilic attack by the hydroxide ion.[1][2] Standard aqueous hydrolysis conditions are often insufficient to overcome this steric barrier, resulting in a slow and inefficient reaction.[1][2]
To address this, more forcing conditions or alternative methodologies are necessary. Here are several approaches:
-
Increased Temperature and Reagent Concentration: A straightforward approach is to increase the reaction temperature (e.g., reflux) and use a higher concentration of the alkali hydroxide (e.g., 30-40% aqueous NaOH).[3] However, be mindful that excessively harsh conditions can lead to side reactions.
-
Phase-Transfer Catalysis: In a biphasic system (e.g., aqueous NaOH and the ester), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be employed. The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase where the ester resides, thereby increasing the effective concentration of the nucleophile around the ester and accelerating the reaction rate.
-
Non-Aqueous Solvent Systems: A highly effective method for hydrolyzing sterically hindered esters involves using a non-aqueous or low-water solvent system.[1][2] A mixture of methanol and dichloromethane (e.g., 1:9 MeOH/CH2Cl2) with sodium hydroxide can significantly enhance the rate of saponification at room temperature.[1][2] In such a system, the hydroxide ion is poorly solvated, making it a more potent nucleophile.[1][2]
-
Potassium tert-butoxide in DMSO: For particularly stubborn hydrolyses, a stronger base system like potassium tert-butoxide with a controlled amount of water in an anhydrous solvent like DMSO can be highly effective.[4] This generates a "super-basic" medium with a highly reactive, unsolvated hydroxide species.
Question 2: I'm considering acid-catalyzed hydrolysis to avoid strong bases. What are the potential pitfalls, and what conditions are recommended?
Answer: Acid-catalyzed hydrolysis is a viable alternative, but it comes with its own set of challenges, most notably the risk of decarboxylation of the final this compound product, especially at elevated temperatures.[5][6] Malonic acids are susceptible to losing a molecule of CO2 upon heating in an acidic medium.
Recommended conditions for acid-catalyzed hydrolysis aim to achieve complete hydrolysis while minimizing decarboxylation:
-
Dilute Mineral Acids: Heating the diester with a dilute aqueous solution of a strong acid like sulfuric acid or hydrochloric acid can effect hydrolysis.[7] It is crucial to maintain the temperature below 100°C, preferably between 50-70°C, to suppress decarboxylation.[7]
-
HBr in Acetic Acid: A mixture of hydrobromic acid and acetic acid can be a potent reagent for the hydrolysis of hindered esters.[5][6] However, this method has been shown to cause both hydrolysis and decarboxylation, leading to the formation of the corresponding acetic acid derivative.[5][6] Therefore, this approach is generally not suitable if the dicarboxylic acid is the desired product.
To mitigate issues with acid-catalyzed hydrolysis, continuous or periodic removal of the ethanol byproduct by distillation (often under vacuum) can help drive the equilibrium towards the products.[7]
Question 3: My final product is difficult to purify and the yield is low. How can I improve the work-up and purification process?
Answer: Purification challenges often stem from incomplete hydrolysis, where the final product is contaminated with the starting diester and the monoester intermediate.
For Basic Hydrolysis (Saponification):
-
Ensure Complete Reaction: Before work-up, it is crucial to confirm the complete disappearance of the starting ester by a suitable analytical method, such as Thin Layer Chromatography (TLC).
-
Acidification: After complete hydrolysis, the reaction mixture, which contains the disodium salt of this compound, must be carefully acidified with a strong mineral acid (e.g., HCl or H2SO4) to a pH of approximately 1.8-2.5 to precipitate the this compound.[8] This should be done at a low temperature (e.g., 0-10°C) to maximize precipitation and minimize solubility.
-
Isolation and Washing: The precipitated this compound can be collected by filtration. Washing the filter cake with cold water helps remove inorganic salts.[8]
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as chloroform or a mixture of an organic solvent and water.[8]
For Acid-Catalyzed Hydrolysis:
-
Solvent Removal: After the reaction, the excess water and alcohol can be removed under reduced pressure, keeping the temperature low to prevent decarboxylation.[7]
-
Extraction: The this compound can be extracted from the aqueous residue using an organic solvent like diethyl ether.
-
Crystallization: The product can then be crystallized from the concentrated organic extract.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time and temperature for the saponification of diethyl dipropylmalonate?
A1: This is highly dependent on the chosen conditions. For a standard aqueous alkali hydroxide solution (5-40%), the reaction can take anywhere from 2 to 16 hours at temperatures ranging from 20°C to 85°C.[3] For instance, using a 30% aqueous NaOH solution at 60°C, the reaction may take around 3 hours.[3] With more advanced methods, like using NaOH in a MeOH/CH2Cl2 solvent system, the reaction can be significantly faster, often completing within a few hours at room temperature.[1][2]
Q2: Can I use potassium hydroxide instead of sodium hydroxide for saponification?
A2: Yes, potassium hydroxide (KOH) is also commonly used for the saponification of esters, including diethyl dipropylmalonate.[8][9] The choice between NaOH and KOH often comes down to factors like cost, solubility, and the desired salt byproduct. Both are effective for this transformation.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (diethyl dipropylmalonate). The disappearance of the starting material spot indicates the completion of the reaction. The product, this compound, will have a different Rf value.
Q4: Is it possible to perform a one-pot synthesis of this compound from diethyl malonate without isolating the intermediate diester?
A4: Yes, a one-step process is possible. This involves the alkylation of diethyl malonate with n-propyl bromide in an alkaline medium, followed by direct hydrolysis of the crude reaction mixture containing diethyl dipropylmalonate with an aqueous solution of an alkali metal hydroxide.[8] This approach can improve efficiency by eliminating the need for intermediate purification.
Experimental Protocols
Protocol 1: Enhanced Saponification of Diethyl Dipropylmalonate in a Non-Aqueous System
This protocol is adapted for sterically hindered esters and offers a milder alternative to high-temperature aqueous hydrolysis.[1][2]
-
Dissolve diethyl dipropylmalonate (1 equivalent) in dichloromethane (CH2Cl2).
-
Prepare a 0.3 N solution of sodium hydroxide (NaOH) in a 1:9 mixture of methanol (MeOH) and CH2Cl2.
-
Add the methanolic NaOH solution (3 equivalents) to the solution of the ester at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully add water to dissolve the precipitated sodium dipropylmalonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH ~2 with cold dilute HCl.
-
Extract the this compound with diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol 2: Acid-Catalyzed Hydrolysis with Minimized Decarboxylation
This protocol is based on classical methods for acid-catalyzed ester hydrolysis with precautions to avoid product decomposition.[7]
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethyl dipropylmalonate (1 mole), water (5-10 moles), and concentrated sulfuric acid (catalytic amount, e.g., 0.035 mole).
-
Heat the mixture to 50-70°C under reduced pressure.
-
Continuously distill off the ethanol as it is formed to drive the reaction to completion.
-
After the hydrolysis is complete (monitored by TLC or disappearance of ethanol distillation), cool the reaction mixture.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by recrystallization.
Data Presentation
| Hydrolysis Method | Reagents | Solvent | Temperature (°C) | Typical Time | Key Considerations | Reference |
| Aqueous Saponification | 5-40% aq. NaOH or KOH | Water/Alcohol | 20 - 85 | 2 - 16 h | Can be slow due to steric hindrance. | [3] |
| Non-Aqueous Saponification | NaOH | MeOH/CH2Cl2 (1:9) | Room Temp. | < 5 h | Highly effective for hindered esters. | [1][2] |
| Acid-Catalyzed Hydrolysis | Dilute H2SO4 | Water | 50 - 70 | 5 - 10 h | Risk of decarboxylation at higher temperatures. | [7] |
Visualizations
Caption: Hydrolysis pathway of diethyl dipropylmalonate.
Caption: Troubleshooting workflow for incomplete hydrolysis.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
- Britton, E. C., & Horsley, L. H. (1945). U.S. Patent No. 2,373,011. Washington, DC: U.S.
-
Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862-1868. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Wikipedia. (2023). Diethyl malonate. [Link]
- Vegh, D., et al. (1995). CS249863B1 - A method of preparing this compound.
-
Fotakopoulou, I., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(14), 117-130. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
- Chen, J., et al. (2013). CN103183612A - this compound diester preparation method.
-
Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1278-1279. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl malonate. [Link]
-
The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Ashenhurst, J. (2023). The Malonic Ester Synthesis And Its Cousin, The Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
LibreTexts. (2021). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
- Wang, Z., et al. (2014). CN103408418B - Preparation and purification method of solid malonic acid.
-
LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
-
Britton, E. C., & Horsley, L. H. (1945). United States Patent Office, 2,373,011. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80168, Diethyl dipropylmalonate. [Link]
-
Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Center for Biotechnology Information. [Link]
- Li, X., et al. (1984). Solid-liquid phase transfer catalytic reaction for the synthesis of valproic acid antiepileptic drugs. Chinese Journal of Pharmaceutical Industry, 5, 4-6.
-
Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. ResearchGate. [Link]
-
Ponomarenko, M. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. OUCI. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound|Research Chemical|CAS 1636-27-7 [benchchem.com]
- 4. scite.ai [scite.ai]
- 5. d-nb.info [d-nb.info]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 8. CS249863B1 - A method of preparing this compound - Google Patents [patents.google.com]
- 9. 2,2-Dipropylmalonic acid | 1636-27-7 [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of Diethyl Malonate
Welcome to the Technical Support Center for the alkylation of diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during this fundamental carbon-carbon bond-forming reaction. By understanding the underlying mechanisms of these side reactions, you can optimize your experimental conditions to achieve higher yields and purity of your desired alkylated products.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of dialkylated product in my reaction. How can I favor mono-alkylation?
A1: The formation of a dialkylated product is one of the most common side reactions in the alkylation of diethyl malonate.[1][2] This occurs because the mono-alkylated product still possesses an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate that subsequently reacts with another equivalent of the alkyl halide.[1]
Several factors can be controlled to favor mono-alkylation:
-
Stoichiometry: Precise control of the reactant ratios is critical. Using a slight excess of diethyl malonate relative to the base and the alkylating agent can increase the probability of the initial enolate reacting before the mono-alkylated product's enolate is formed.[3][4] A 1.1:1 molar ratio of diethyl malonate to the alkylating agent is a good starting point.[5]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration, favoring the reaction with the more abundant diethyl malonate enolate.[1]
-
Choice of Base and Solvent: While a strong base is necessary for deprotonation, milder conditions can sometimes reduce dialkylation. For instance, using potassium carbonate with a phase-transfer catalyst can be effective.[4] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF can be employed.[3][5]
Troubleshooting Guide: Specific Side Reactions
Issue 1: Formation of Dialkylated Product
Symptoms:
-
Analysis of the crude product by techniques like NMR or GC-MS reveals a significant proportion of the dialkylated species alongside the desired mono-alkylated product.
-
The isolated yield of the mono-alkylated product is lower than expected.
Root Cause Analysis: The pKa of the α-proton in the mono-alkylated diethyl malonate is comparable to that of the starting material, making it susceptible to deprotonation by the base present in the reaction mixture. This newly formed enolate can then compete with the diethyl malonate enolate for the alkylating agent.
Visualizing the Competing Reactions:
Below is a diagram illustrating the desired mono-alkylation pathway and the competing dialkylation side reaction.
Caption: Competing pathways of mono- and dialkylation.
Troubleshooting Protocol:
-
Re-evaluate Stoichiometry: Carefully measure and use a 1.1:1 molar ratio of diethyl malonate to the alkylating agent. Ensure the base is used in a 1:1 ratio with the alkylating agent.
-
Controlled Addition: Prepare a solution of the alkylating agent in the reaction solvent and add it dropwise to the cooled enolate solution over an extended period (e.g., 30-60 minutes) using an addition funnel.
-
Temperature Management: Maintain a low temperature (e.g., 0 °C) during the addition of the alkylating agent to control the reaction rate.
-
Purification: If dialkylation cannot be completely suppressed, careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[1]
Preventative Measures Summary:
| Parameter | Recommendation for Mono-alkylation |
| Stoichiometry (Malonate:Halide) | 1.1 : 1 |
| Addition of Alkyl Halide | Slow, dropwise addition |
| Base | 1 equivalent relative to alkyl halide |
| Temperature | Low (e.g., 0 °C) during addition |
Issue 2: E2 Elimination of the Alkyl Halide
Symptoms:
-
Low yield of the desired alkylated product.
-
Isolation and identification of an alkene derived from the alkyl halide.
Root Cause Analysis: The basic conditions required for the deprotonation of diethyl malonate can also promote an E2 elimination reaction with the alkyl halide, particularly when using secondary or tertiary alkyl halides.[1][4] The malonate enolate, while a good nucleophile, can also act as a base.
Visualizing the Competing Reactions:
Caption: SN2 alkylation versus E2 elimination.
Troubleshooting Protocol:
-
Select Appropriate Alkyl Halide: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination.[1] Secondary halides often give poor yields, and tertiary halides are generally unsuitable.[1][4]
-
Base Selection: Consider using a bulkier, less nucleophilic base which may favor proton abstraction from diethyl malonate over elimination from the alkyl halide.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination pathway.
Preventative Measures Summary:
| Parameter | Recommendation to Minimize Elimination |
| Alkyl Halide | Primary or methyl halides are preferred |
| Base | Consider bulkier, less nucleophilic bases |
| Temperature | Lower reaction temperature |
Issue 3: Hydrolysis of Ester Groups
Symptoms:
-
Presence of carboxylic acid functionalities in the product, detected by IR or NMR spectroscopy.
-
Difficulty in isolating the desired ester product during aqueous workup.
Root Cause Analysis: The ester groups of diethyl malonate and its alkylated products are susceptible to hydrolysis in the presence of water, especially under basic or acidic conditions that may be used during the reaction or workup.[1]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to minimize the presence of water during the reaction.
-
Careful Workup: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base, particularly at elevated temperatures. Neutralize the reaction mixture carefully and perform extractions promptly.
Preventative Measures Summary:
| Parameter | Recommendation to Prevent Hydrolysis |
| Reaction Conditions | Strictly anhydrous |
| Workup | Minimize contact time with aqueous acid/base |
Issue 4: Transesterification
Symptoms:
-
A mixture of esters (e.g., methyl and ethyl esters) is observed in the product when using diethyl malonate.
Root Cause Analysis: This side reaction occurs when the alkoxide base used does not match the alcohol component of the ester.[1] For example, using sodium methoxide with diethyl malonate can lead to an equilibrium that produces a mixture of ethyl and methyl esters.
Troubleshooting Protocol:
-
Match Base and Ester: Always use an alkoxide base that corresponds to the ester group. For diethyl malonate, the appropriate base is sodium ethoxide (NaOEt) in ethanol.[1][3]
Preventative Measures Summary:
| Parameter | Recommendation to Avoid Transesterification |
| Base Selection | Alkoxide must match the ester's alcohol component |
Issue 5: C- vs. O-Alkylation
Symptoms:
-
Isolation of an O-alkylated product (a ketene acetal) in addition to the desired C-alkylated product.
Root Cause Analysis: The enolate of diethyl malonate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is generally favored for diethyl malonate, certain conditions can promote O-alkylation.[1] Factors influencing this include the solvent, the counter-ion of the base, and the nature of the alkylating agent.[1][6]
Troubleshooting Protocol:
-
Solvent Choice: Protic solvents like ethanol, commonly used with sodium ethoxide, generally favor C-alkylation.
-
Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation.
-
Alkylating Agent: "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles favor the "softer" carbon atom.
For most standard alkylations of diethyl malonate with alkyl halides, O-alkylation is a minor side reaction. However, if it becomes problematic, a systematic investigation of the solvent and base counter-ion may be necessary.
General Experimental Protocol for Mono-alkylation of Diethyl Malonate
This protocol provides a general guideline and may require optimization for specific substrates.
1. Preparation of Sodium Ethoxide:
-
Under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add sodium metal (1 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.
2. Enolate Formation:
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
3. Alkylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the primary alkyl halide (1 equivalent) dropwise to the stirred solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
References
-
Alkylation of Enolate Ions. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]
-
Malonic ester synthesis. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Considerations for Dipropylmalonic Acid Production
Welcome to the Technical Support Center for Dipropylmalonic Acid (DPMA) production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. This compound is a key intermediate, most notably in the synthesis of the anticonvulsant drug Valproic Acid.[1][2] While the synthetic route is well-established, scaling up presents unique challenges that require careful consideration of reaction parameters, safety, and purification.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success at scale.
Overview of the Core Synthetic Pathway
The industrial production of this compound is predominantly achieved through a two-step malonic ester synthesis.[3][4] The process begins with the dialkylation of a malonic acid diester, typically diethyl malonate, followed by saponification (hydrolysis) of the ester groups to yield the target dicarboxylic acid.
The key transformations are:
-
Dialkylation: Diethyl malonate is reacted with a base to form an enolate, which then acts as a nucleophile to react with two equivalents of an n-propyl halide (e.g., 1-bromopropane).[4][5]
-
Saponification & Acidification: The resulting diethyl 2,2-dipropylmalonate is hydrolyzed under basic conditions (e.g., using potassium hydroxide), followed by acidification to produce crystalline 2,2-dipropylmalonic acid.[3][6]
Below is a diagram illustrating the general workflow for this process.
Caption: Troubleshooting decision tree for low dialkylation yield.
Question 2: My crude product is contaminated with a byproduct that has a similar boiling point to my desired diethyl dipropylmalonate. What could it be?
Besides the mono-alkylated product, two other side reactions are common during malonic ester alkylations.
Causality & Solutions:
-
Transesterification: If you use a base where the alkoxide does not match the ester group of your malonate (e.g., using sodium methoxide with diethyl malonate), you can get a mixture of methyl and ethyl esters. This complicates purification and subsequent hydrolysis steps. Solution: Always match the alkoxide base to the ester. For diethyl malonate, use sodium ethoxide. [4][7]* Elimination (E2 Reaction): The alkoxide base can also react with the n-propyl halide to form propene gas via an E2 elimination reaction. This consumes both base and alkylating agent, reducing your overall yield. Solution: Maintain the lowest effective temperature to favor the substitution (SN2) reaction. Adding the alkylating agent slowly to the enolate solution can also help keep the concentration of free alkoxide low. [7]
Saponification & Isolation Stage (Step 2)
Question 3: After acidification, my product is oily and refuses to crystallize, or the yield of solid is very low. What is the cause?
This issue almost always points to incomplete saponification or improper workup.
Causality & Solutions:
-
Incomplete Hydrolysis: Saponification of the sterically hindered diethyl dipropylmalonate can be sluggish. The presence of the partially hydrolyzed monoester or unreacted diester will result in an oily product that inhibits crystallization of the pure diacid.
-
Solution: Use a sufficient excess of a strong base (e.g., 3-4 equivalents of KOH or NaOH). [6]Ensure adequate reaction time at reflux (4+ hours) and consider adding a co-solvent like ethanol to improve solubility and reaction rate. Monitor the reaction to completion (disappearance of the starting ester spot by TLC). [8]* Insufficient Acidification: this compound is a crystalline solid, but its sodium or potassium salt is highly water-soluble. You must acidify the reaction mixture to a low pH (typically pH 1-2) to ensure complete protonation and precipitation of the free acid. [3][9] * Solution: Add a strong mineral acid (e.g., concentrated HCl or H₂SO₄) slowly with vigorous stirring and cooling. Check the pH of the aqueous phase with pH paper or a meter to confirm it is strongly acidic. [9]* Excessive Water during Workup: While the product is not highly soluble in cold water, using large volumes of hot water during workup or washing can lead to significant product loss.
-
Solution: After acidification, cool the mixture thoroughly in an ice bath to maximize precipitation before filtration. [3]Wash the collected solid with minimal amounts of ice-cold water.
-
Scale-Up & Process Chemistry FAQs
Q1: What are the most critical safety considerations when scaling up this process? Scaling up introduces significant safety risks. Key areas of focus include:
-
Handling of Bases: If using sodium metal to generate sodium ethoxide in situ, extreme caution is required due to the vigorous reaction with ethanol and the production of flammable hydrogen gas. Using commercially prepared sodium ethoxide solution or solid sodium hydride (which also produces H₂) requires handling under an inert atmosphere (e.g., nitrogen or argon) and strict exclusion of moisture. [10][11]* Exothermic Reactions: Both the formation of the ethoxide and the initial alkylation can be exothermic. Large-scale reactors must have adequate cooling capacity to control the temperature and prevent runaway reactions. Slow, controlled addition of reagents is crucial.
-
Pressure Management: The reaction generates heat, which can increase vapor pressure in a closed reactor. Furthermore, side reactions could potentially generate gas. The reactor must be equipped with appropriate pressure relief systems.
-
Reagent Hazards: 1-Bromopropane is a toxic and volatile alkylating agent. Malonic acid itself is an irritant. [12]All handling should be done in well-ventilated areas with appropriate Personal Protective Equipment (PPE).
Q2: How do I choose between a one-pot or two-step procedure for alkylation and hydrolysis at scale? While some literature describes one-pot procedures where the crude alkylation mixture is directly hydrolyzed, a two-step process with isolation of the intermediate diethyl dipropylmalonate is often preferred at scale. [3]* Causality: A two-step process allows for purification of the diester intermediate (e.g., by vacuum distillation). [5]This removes unreacted starting materials and side products from the alkylation step. Starting the saponification with pure material makes the reaction cleaner, simplifies the final isolation of this compound, and leads to a higher purity final product, which is critical for pharmaceutical applications. [13]A one-pot process may be faster but can lead to a more challenging final purification. [3] Q3: What are the most effective analytical methods for in-process control and final product QC?
-
In-Process Control (IPC):
-
Gas Chromatography (GC): Excellent for monitoring the progress of the alkylation reaction. It can quantify the relative amounts of diethyl malonate, the mono-propylated intermediate, and the desired di-propylated product.
-
Thin Layer Chromatography (TLC): A faster, qualitative method to monitor the disappearance of starting materials in both the alkylation and saponification steps.
-
-
Final Product Quality Control (QC):
-
Melting Point: Pure 2,2-dipropylmalonic acid has a distinct melting point (around 158-161°C), which is a reliable indicator of purity. [6][14] * High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy and detect any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product.
-
| Parameter | Bench-Scale (Typical) | Scale-Up Consideration | Rationale |
| Base (Alkylation) | NaOEt or NaH | NaOEt (2.1-2.2 eq) | NaH poses greater safety/handling risks at scale. NaOEt is effective and more manageable. [15] |
| Solvent (Alkylation) | Anhydrous Ethanol | Anhydrous Ethanol | Prevents transesterification and is a relatively safe, well-understood industrial solvent. [7] |
| Reagent Addition | Manual, dropwise | Metering pump, subsurface addition | Ensures controlled reaction rate, manages exotherms, and minimizes side reactions. |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Provides precise and uniform control over heating and cooling, which is critical for safety and selectivity. [16] |
| Workup (Isolation) | Separatory funnel | Jacketed reactor, centrifuge | Mechanical separation is necessary for handling large volumes of solids and liquids efficiently. |
Table 1: Key Parameter Adjustments for Scale-Up of this compound Synthesis.
Experimental Protocol: Scalable Laboratory Procedure
This protocol describes a two-step synthesis suitable for a laboratory scale that incorporates principles important for scale-up.
Part A: Synthesis of Diethyl 2,2-Dipropylmalonate
-
Reactor Setup: Equip a dry 1 L three-necked flask with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Purge the system with nitrogen.
-
Base Preparation: In the flask, add 300 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. Allow the sodium to react completely to form sodium ethoxide. Caution: Exothermic reaction, produces flammable H₂ gas.
-
First Alkylation: To the sodium ethoxide solution, add 40 g (0.25 mol) of diethyl malonate dropwise with stirring. After the addition is complete, add 30.75 g (0.25 mol) of 1-bromopropane via the dropping funnel over 30 minutes. Heat the mixture to a gentle reflux for 2 hours.
-
Second Alkylation: Prepare a second solution of sodium ethoxide by reacting 11.5 g (0.5 mol) of sodium with 150 mL of absolute ethanol in a separate flask. After cooling the main reaction flask to room temperature, add this second charge of base. Then, add another 30.75 g (0.25 mol) of 1-bromopropane dropwise. Heat to reflux for an additional 4-6 hours, monitoring for the disappearance of the mono-alkylated intermediate by GC or TLC.
-
Workup: Cool the reaction mixture. Remove most of the ethanol under reduced pressure. Add 250 mL of water to the residue and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2,2-dipropylmalonate. The crude product can be purified by vacuum distillation if required. [5]
Part B: Saponification and Isolation of 2,2-Dipropylmalonic Acid
-
Hydrolysis: Place the crude diethyl 2,2-dipropylmalonate from Part A into a 1 L flask. Add a solution of 56 g (1.0 mol) of potassium hydroxide in 150 mL of water and 150 mL of ethanol. [6]2. Reflux: Heat the mixture to reflux with vigorous stirring for 4 hours. The solution should become homogeneous.
-
Acidification: Cool the reaction mixture in an ice bath. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH is ~1. [9]A white precipitate will form.
-
Isolation: Continue to cool the mixture in an ice bath for at least 1 hour to maximize crystallization. Collect the white solid by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of ice-cold water. The product can be further purified by recrystallization from a minimal amount of hot water or chloroform to yield pure 2,2-dipropylmalonic acid. [3][6]Dry the final product in a vacuum oven.
References
-
LookChem. (n.d.). The Versatility of 2,2-Dipropylmalonic Acid in Pharmaceutical and Cosmetic Applications. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). DE2853732A1 - Prepn. of di:propyl-acetic acid.
- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.
- Google Patents. (n.d.). CN103183612A - this compound diester preparation method.
-
Carl ROTH. (n.d.). Safety data sheet - Malonic acid ≥ 99%, for synthesis. Retrieved January 4, 2026, from [Link]
-
Reddit. (2024). Diethyl Malonate di-alkylation (help please!). Retrieved January 4, 2026, from [Link]
-
Loba Chemie. (n.d.). MALONIC ACID FOR SYNTHESIS. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved January 4, 2026, from [Link]
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Validation & Comparative
A Guide to the Structural Validation of Dipropylmalonic Acid via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic compounds in solution.[1][2] This guide provides an in-depth, technical comparison and validation of the structure of dipropylmalonic acid, leveraging both proton (¹H) and carbon-13 (¹³C) NMR data. We will delve into the theoretical underpinnings of the observed spectra, present a detailed experimental protocol, and compare the spectral features of this compound with those of a structurally related analogue.
The Imperative of Structural Integrity
This compound (also known as heptane-4,4-dicarboxylic acid) is a dicarboxylic acid with the chemical formula C₉H₁₆O₄.[3] Its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, necessitates a reliable method for confirming its identity and purity.[3] NMR spectroscopy provides a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecular structure.[1][4]
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling.[5][6] For this compound, we anticipate three distinct signals corresponding to the different types of protons in the molecule.
Expected ¹H NMR Spectral Features:
-
Carboxylic Acid Protons (-COOH): The two acidic protons of the carboxyl groups are expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm.[7][8] This large downfield shift is due to the strong deshielding effect of the electronegative oxygen atoms and hydrogen bonding.[8]
-
Methylene Protons alpha to the Carbonyls (-CH₂-): The four protons of the two methylene groups directly attached to the quaternary carbon are chemically equivalent. They are expected to appear as a triplet. The chemical shift for these protons is anticipated to be in the range of 2-3 ppm, influenced by the adjacent electron-withdrawing carbonyl groups.[8]
-
Methylene Protons (-CH₂-): The four protons of the middle methylene groups of the propyl chains are also chemically equivalent. We expect a multiplet (specifically a sextet) for these protons, arising from coupling to the adjacent methyl and methylene protons. Their chemical shift should be in the alkane region, typically around 1.0-2.0 ppm.[9][10]
-
Methyl Protons (-CH₃): The six protons of the two terminal methyl groups are equivalent and should appear as a triplet due to coupling with the adjacent methylene group.[11] This signal is expected at the most upfield region of the spectrum, typically around 0.9 ppm.[9]
Spin-Spin Coupling: The Connectivity Puzzle
The splitting of signals into doublets, triplets, quartets, etc. (multiplicity) is a result of spin-spin coupling, an interaction between neighboring non-equivalent protons transmitted through the chemical bonds.[12][13] The "n+1 rule" is a fundamental principle used to predict the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.[14] The separation between the peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the dihedral angle between the coupled protons.[11][15]
Probing the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments within a molecule.[16] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in each unique carbon atom appearing as a single line.[16]
Expected ¹³C NMR Spectral Features:
-
Carboxylic Acid Carbons (-COOH): The carbonyl carbons of the carboxylic acid groups are highly deshielded and are expected to resonate in the downfield region of the spectrum, typically between 170-185 ppm.[17][18]
-
Quaternary Carbon (-C-): The central quaternary carbon atom, bonded to the two propyl groups and two carboxyl groups, will appear as a singlet. Its chemical shift is expected to be in the range of 50-60 ppm.
-
Methylene Carbons (-CH₂-): We anticipate two distinct signals for the methylene carbons of the propyl chains. The methylene carbon alpha to the quaternary carbon will be more deshielded than the middle methylene carbon.
-
Methyl Carbon (-CH₃): The terminal methyl carbons of the propyl groups will be the most shielded carbons, appearing at the most upfield region of the spectrum, typically between 10-20 ppm.[17]
Experimental Protocol for NMR Analysis
A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[19][20]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[19][21] The choice of solvent is critical as it can influence the chemical shifts.[22]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[23]
-
Cap the NMR tube securely to prevent solvent evaporation.[19]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[19]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[22]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[19]
-
Acquisition Parameters:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is usually required due to the lower sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Experimental Workflow Diagram:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Comparative Analysis: this compound vs. Diethyl Dipropylmalonate
To highlight the unique spectral features of this compound, a comparison with a structurally similar compound, diethyl dipropylmalonate, is instructive. The primary difference is the esterification of the carboxylic acid groups.
| Compound | Key ¹H NMR Differences | Key ¹³C NMR Differences |
| This compound | Presence of a broad singlet for the acidic -COOH protons (10-12 ppm). | Signal for the carboxylic acid carbons (~170-185 ppm). |
| Diethyl Dipropylmalonate | Absence of the acidic proton signal. Presence of a quartet for the -OCH₂- protons (~4.2 ppm) and a triplet for the -OCH₂CH₃ protons (~1.2 ppm). | Signal for the ester carbonyl carbons (~170 ppm). Signals for the ethoxy group carbons: -OCH₂- (~61 ppm) and -CH₃ (~14 ppm). |
This comparison clearly demonstrates how subtle changes in molecular structure lead to significant and predictable differences in the NMR spectra, reinforcing the power of this technique for structural validation.
Validating the Structure: A Synthesis of Data
The definitive validation of the this compound structure comes from the comprehensive analysis of both ¹H and ¹³C NMR spectra. The observed chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum should align perfectly with the predicted structure. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum must correspond to the unique carbon environments in the molecule.
This compound Structure with Proton and Carbon Numbering:
Caption: Molecular structure of this compound.
Summary of Expected NMR Data for this compound:
| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| -COOH | 10 - 12 | Singlet (broad) | 170 - 185 |
| -C (CH₂CH₂CH₃)₂ | - | - | 50 - 60 |
| -CH₂ CH₂CH₃ | 2.0 - 2.5 | Triplet | 30 - 40 |
| -CH₂CH₂ CH₃ | 1.0 - 2.0 | Sextet | 15 - 25 |
| -CH₂CH₂CH₃ | ~0.9 | Triplet | 10 - 15 |
By meticulously comparing the experimentally obtained NMR spectra with these expected values and patterns, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
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Organic Chemistry at CU Boulder. Coupling in 1H NMR. Available from: [Link]
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Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available from: [Link]
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ALWSCI. How To Prepare And Run An NMR Sample. Available from: [Link]
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Conduct Science. Spin-Spin coupling in NMR. Available from: [Link]
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Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]
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YouTube. Multiplicity of 1H NMR signals (Spin-spin coupling). Available from: [Link]
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Nanalysis. Spin-Spin Coupling – Beyond Multiplicity. Available from: [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
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OpenOChem Learn. Interpreting a Simple 1H NMR Spectrum. Available from: [Link]
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Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]
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A Comparative Guide to the Reactivity of Dipropylmalonic Acid vs. Dimethylmalonic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that dictates reaction efficiency, yield, and ultimately, the economic viability of a process. Among the versatile synthons available, dialkylated malonic acids serve as crucial intermediates. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 2,2-dipropylmalonic acid and 2,2-dimethylmalonic acid. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental context necessary to make informed decisions in their synthetic endeavors.
This analysis will navigate through the structural nuances of these molecules and their consequent impact on key chemical transformations, including acidity, decarboxylation, and esterification. By integrating foundational chemical principles with available experimental data, we aim to construct a comprehensive reactivity profile for each compound.
Molecular Structure: The Foundation of Reactivity
At a fundamental level, the difference between dipropylmalonic acid and dimethylmalonic acid lies in the nature of the alkyl substituents at the C-2 position. This compound possesses two propyl groups, while dimethylmalonic acid is substituted with two methyl groups. This seemingly simple variation in alkyl chain length gives rise to significant differences in steric hindrance and subtle electronic effects, which in turn govern their chemical behavior.
| Property | This compound | Dimethylmalonic Acid |
| Molecular Formula | C₉H₁₆O₄ | C₅H₈O₄ |
| Molecular Weight | 188.22 g/mol | 132.11 g/mol [1] |
| Structure | ||
| Key Difference | Two n-propyl groups at C-2 | Two methyl groups at C-2 |
The larger steric profile of the n-propyl groups in this compound is the most significant factor influencing its reactivity compared to the more compact methyl groups of dimethylmalonic acid. This steric bulk impedes the approach of reagents to the reactive centers of the molecule—the carboxylic acid groups and the alpha-carbon.
Comparative Reactivity Analysis
We will now delve into a comparative analysis of the reactivity of these two compounds in three key areas: acidity, decarboxylation, and esterification.
Acidity: A Tale of Two pKa Values
The acidity of a dicarboxylic acid is defined by its acid dissociation constants (pKa). A lower pKa value indicates a stronger acid. The acidity of these malonic acid derivatives is a crucial parameter, as it influences their behavior in acid-base reactions and their ability to be converted to nucleophilic enolates for C-C bond formation (in the form of their esters).
| Compound | pKa1 | pKa2 |
| This compound | 2.04 | 7.51 |
| Dimethylmalonic Acid | 3.15[2][3] | ~5-6 (estimated) |
From the available data, this compound (pKa1 = 2.04) is a stronger acid than dimethylmalonic acid (pKa1 = 3.15)[2][3]. This can be attributed to the electron-donating inductive effect of the alkyl groups. The two methyl groups in dimethylmalonic acid donate more electron density to the carboxylate anions, making them less stable and thus the acid weaker. The larger propyl groups in this compound, while also electron-donating, may have their inductive effect slightly attenuated by their longer chain length.
Decarboxylation: The Impact of Steric Crowding
The thermal decarboxylation of 2,2-dialkylmalonic acids is a synthetically important reaction, often employed to generate substituted carboxylic acids. This reaction proceeds through a cyclic transition state, and its rate is influenced by both electronic and steric factors.
A study on the kinetics of decarboxylation of several substituted malonic acids, including dimethylmalonic acid and ethylmalonic acid, revealed that the rate of decarboxylation decreases as the electron-donating ability of the substituent increases[4]. This is because the electron-donating groups destabilize the developing negative charge on the alpha-carbon in the transition state.
Furthermore, practical laboratory observations indicate that the decarboxylation of 2,2-dipropylmalonic acid typically requires heating to temperatures around 170-180°C[5]. The decarboxylation of dialkylated malonic acids, in general, is known to require elevated temperatures, often above 150°C when performed neat[6].
Expected Reactivity: Based on steric considerations, the bulkier propyl groups in this compound are expected to create more steric strain in the planar cyclic transition state of the decarboxylation reaction. This increased strain would raise the activation energy, leading to a slower rate of decarboxylation for this compound compared to dimethylmalonic acid under the same conditions.
Experimental Protocol: Comparative Thermal Decarboxylation
This protocol outlines a method to compare the decarboxylation rates of this compound and dimethylmalonic acid.
Objective: To determine the relative rates of decarboxylation by monitoring the evolution of carbon dioxide over time at a fixed temperature.
Materials:
-
2,2-Dipropylmalonic acid
-
2,2-Dimethylmalonic acid
-
High-boiling point, inert solvent (e.g., Dowtherm A)
-
Thermostatically controlled oil bath
-
Gas burette or similar gas collection apparatus
-
Reaction flask with a side arm for gas collection
Procedure:
-
Set up two identical reaction apparatuses, one for each acid.
-
Accurately weigh an equimolar amount of either this compound or dimethylmalonic acid into the respective reaction flasks.
-
Add a consistent volume of the high-boiling solvent to each flask.
-
Heat the oil bath to a predetermined temperature (e.g., 160°C).
-
Simultaneously immerse both reaction flasks into the heated oil bath.
-
Begin monitoring the volume of CO₂ evolved from each reaction at regular time intervals.
-
Continue data collection until the gas evolution ceases.
-
Plot the volume of CO₂ evolved versus time for each acid. The initial slope of these curves will provide a qualitative comparison of the initial reaction rates.
Data Analysis: The rate of decarboxylation can be compared by analyzing the time taken to evolve a certain percentage of the theoretical maximum volume of CO₂. A faster rate will be indicated by a shorter time to reach this point.
Esterification: A Battle Against Steric Hindrance
Esterification of carboxylic acids is a fundamental transformation. With sterically hindered di-substituted malonic acids, the rate of esterification is significantly influenced by the steric bulk around the carboxylic acid groups.
Direct comparative data for the esterification of this compound and dimethylmalonic acid is scarce. However, a well-established principle in organic chemistry is that steric hindrance impedes the rate of esterification, particularly in acid-catalyzed reactions that proceed through a tetrahedral intermediate. The larger the groups surrounding the carboxylic acid, the more difficult it is for the alcohol nucleophile to attack the carbonyl carbon.
A comparative guide on the reactivity of dioctyl malonate versus diethyl malonate highlights that the bulkier octyl groups lead to slower rates of hydrolysis (the reverse of esterification) due to steric shielding of the carbonyl carbon[7]. This principle can be directly applied to the esterification of the corresponding dicarboxylic acids.
Expected Reactivity: The two propyl groups in this compound create a significantly more sterically congested environment around the carboxylic acid functionalities compared to the two methyl groups in dimethylmalonic acid. Consequently, dimethylmalonic acid is expected to undergo esterification at a faster rate and potentially with higher yields than this compound under identical reaction conditions. While high yields (90%) have been reported for the synthesis of diethyl dipropylmalonate, this often requires forcing conditions such as high temperatures and extended reaction times[8].
Experimental Protocol: Comparative Fischer Esterification
This protocol details a method for comparing the esterification yields of this compound and dimethylmalonic acid with methanol.
Objective: To compare the percentage yield of the corresponding dimethyl esters under identical Fischer esterification conditions.
Materials:
-
2,2-Dipropylmalonic acid
-
2,2-Dimethylmalonic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In two separate round-bottom flasks, place equimolar amounts of this compound and dimethylmalonic acid.
-
To each flask, add the same large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to each flask.
-
Equip both flasks with reflux condensers and heat the mixtures to reflux for a fixed period (e.g., 4 hours).
-
After the reflux period, allow the reaction mixtures to cool to room temperature.
-
Neutralize the excess acid in each mixture by carefully adding saturated sodium bicarbonate solution.
-
Extract the product from each mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude dimethyl ester.
-
Purify the products by distillation or chromatography.
-
Determine the mass of the purified product for each reaction and calculate the percentage yield.
Data Analysis: A direct comparison of the percentage yields will indicate the relative ease of esterification. A higher yield for the dimethylmalonic acid reaction would support the hypothesis that it is more reactive due to lower steric hindrance.
Visualizing the Synthetic Pathways
To further elucidate the transformations discussed, the following diagrams illustrate the key reaction workflows.
Caption: General workflow for the thermal decarboxylation of 2,2-dialkylmalonic acids.
Caption: General workflow for the Fischer esterification of 2,2-dialkylmalonic acids.
Conclusion and Recommendations
Based on fundamental principles of organic chemistry and supported by the available experimental data, a clear differentiation in reactivity between this compound and dimethylmalonic acid can be established.
-
Acidity: this compound is the stronger acid, as evidenced by its lower pKa1 value.
-
Reactivity: Dimethylmalonic acid is predicted to be the more reactive of the two compounds in both decarboxylation and esterification reactions.
The governing factor for this difference in reactivity is steric hindrance . The larger n-propyl groups of this compound create a more sterically crowded environment, which slows down reactions that involve nucleophilic attack at the carbonyl carbon (esterification) or the formation of a planar transition state (decarboxylation).
For the synthetic chemist, this translates to the following practical considerations:
-
When a higher reaction rate and milder conditions are desired for esterification or subsequent decarboxylation, dimethylmalonic acid is the preferred substrate .
-
This compound may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable conversions. However, the resulting dipropylmalonate esters and their downstream products may be desirable for their unique physical properties, such as increased lipophilicity.
This guide provides a framework for understanding the comparative reactivity of these two important building blocks. It is our hope that these insights will empower researchers to design more efficient and effective synthetic strategies.
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A Comparative Guide to HPLC Method Development for the Quantification of Dipropylmalonic Acid
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the accurate quantification of dipropylmalonic acid (DPMA). Moving beyond a simple recitation of protocols, we will explore the causal relationships between the physicochemical properties of DPMA and the strategic choices made during method development. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for dicarboxylic acids.
The Analytical Challenge: Understanding this compound
This compound (C9H16O4) is a dicarboxylic acid that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][2] Its accurate quantification is critical for process monitoring, quality control, and metabolic studies.
The primary challenges in developing a quantitative method for DPMA stem from its molecular structure:
-
Polarity: As a dicarboxylic acid, DPMA is a polar molecule, particularly when ionized. This can lead to poor retention on traditional reversed-phase HPLC columns.[3][4]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making sensitive detection by standard UV-Vis detectors challenging.[5]
A successful analytical method must overcome these challenges to provide the necessary sensitivity, specificity, and robustness.
Physicochemical Properties of this compound
| Property | Value | Significance for HPLC Method Development |
| Molecular Weight | 188.22 g/mol [6] | Standard molecular weight for small molecule analysis. |
| pKa Values | pK1: 2.04; pK2: 7.51 (at 25°C)[1] | The two acidic protons dictate that the molecule's charge state is highly pH-dependent. Mobile phase pH must be controlled to ensure consistent retention. |
| LogP | 1.59[1] | Indicates moderate lipophilicity in its neutral state. Suppressing ionization with an acidic mobile phase will be key for retention in reversed-phase chromatography. |
| UV Absorbance | No strong chromophore | Direct UV detection will require low wavelengths (e.g., < 220 nm), which can suffer from low sensitivity and interference from other compounds.[5] |
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of modern analytical laboratories due to its versatility and wide applicability.[7] For DPMA, a successful RP-HPLC method hinges on manipulating the mobile phase pH to control the analyte's ionization state.
Causality Behind Experimental Choices
The core principle is to suppress the ionization of DPMA's two carboxylic acid groups. By operating the mobile phase at a pH well below the first pKa (e.g., pH < 2.0), the molecule will be predominantly in its neutral, protonated form. This significantly increases its hydrophobicity, allowing for effective retention on a non-polar stationary phase like C18.[3]
Experimental Protocol: RP-HPLC-UV for DPMA
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm). A C18 phase provides a non-polar stationary phase for retaining the protonated, non-polar form of DPMA.[8][9]
-
Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (e.g., 70:30 v/v). Phosphoric acid buffers the mobile phase to a low pH (~2.1), ensuring the suppression of carboxylate formation.[9][10] Acetonitrile serves as the organic modifier to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm. This wavelength is a compromise for detecting the carboxyl group, though it is not highly specific.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Dissolve the sample in the mobile phase to the expected concentration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.
Workflow for RP-HPLC-UV Method
Caption: Workflow for DPMA quantification using RP-HPLC-UV.
Comparison of Analytical Methodologies
While RP-HPLC-UV is a straightforward approach, its limitations in sensitivity and specificity necessitate the consideration of alternative methods. The choice of method should be guided by the specific requirements of the analysis, such as the sample matrix complexity, required detection limits, and available instrumentation.
| Method | Principle | Sensitivity | Specificity | Speed | Cost | Complexity |
| RP-HPLC-UV | Reversed-phase separation of the protonated acid with UV detection.[7] | Low | Low-Moderate | Moderate | Low | Low |
| Ion-Exclusion Chromatography (IEC) | Separation based on pKa and interaction with a sulfonated resin.[11][12] | Moderate | High | Slow | Moderate | Moderate |
| HPLC with Derivatization | Chemical modification to add a UV-active or fluorescent tag.[13][14] | High | High | Slow (due to prep) | Moderate | High |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection.[15][16][17] | Very High | Very High | Fast | High | High |
| Gas Chromatography (GC-MS) | Separation of volatile derivatives in the gas phase.[18][19] | High | High | Fast | Moderate-High | High |
Alternative 1: Ion-Exclusion Chromatography (IEC)
IEC is a powerful technique specifically designed for the analysis of organic acids.[20] It operates on the principle of Donnan exclusion, where highly ionized strong acids are repelled from the negatively charged stationary phase and elute early, while weakly ionized acids (like DPMA in an acidic eluent) can penetrate the resin pores and are retained longer.[12]
-
Expertise & Experience: This method offers superior selectivity for organic acids compared to RP-HPLC, as separation is governed by the analyte's pKa.[11] It is particularly useful when analyzing DPMA in a mixture with other organic acids. Detection is often performed using a conductivity detector.[21]
-
Trustworthiness: The high selectivity of IEC provides a high degree of confidence in peak identity, reducing the likelihood of interference from co-eluting non-acidic compounds.
Alternative 2: HPLC with Pre- or Post-Column Derivatization
To overcome the poor UV absorbance of DPMA, a derivatization strategy can be employed. This involves reacting the carboxylic acid groups with a reagent that attaches a highly UV-absorbent or fluorescent moiety.
-
Expertise & Experience: Reagents like 2-nitrophenylhydrazine (2-NPH) in the presence of a coupling agent can convert carboxylic acids into highly responsive hydrazones.[13][22] This dramatically lowers the limit of detection. However, the derivatization reaction must be optimized for completeness and reproducibility, as incomplete reactions are a primary source of analytical error.[14][23]
-
Trustworthiness: A validated derivatization protocol, including the use of an internal standard that undergoes the same reaction, ensures the method's accuracy and reliability.
Alternative 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices.[17] It combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.
-
Expertise & Experience: For DPMA, detection would be performed in negative ion mode, monitoring the deprotonation to [M-H]-. The specificity is achieved by selecting a unique precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[24][25] This virtually eliminates matrix interference.
-
Trustworthiness: The ability to monitor a specific mass transition provides unequivocal identification and quantification, making it the most authoritative method for regulatory submissions or challenging clinical samples.[16]
Alternative 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Since DPMA is a non-volatile acid, derivatization is mandatory.
-
Expertise & Experience: A common approach is silylation (e.g., using BSTFA) to convert the acidic protons into trimethylsilyl (TMS) esters, which are volatile.[18][19] The resulting derivatives can be readily analyzed by GC-MS.
-
Trustworthiness: While a robust technique, it is often more laborious than LC-MS due to the stringent requirement for anhydrous conditions during derivatization and the potential for analyte degradation at high temperatures in the GC inlet.[26]
Decision Framework for Method Selection
Choosing the optimal analytical method requires a logical evaluation of the project's specific needs. The following decision tree illustrates a framework for selecting the most appropriate technique for DPMA quantification.
Caption: Decision tree for selecting an analytical method for DPMA.
Conclusion
The quantification of this compound presents a classic analytical challenge that highlights the trade-offs between different chromatographic techniques. A simple, cost-effective RP-HPLC-UV method can be successfully developed by controlling the mobile phase pH to ensure analyte retention. However, for applications demanding higher sensitivity and specificity, such as analysis in complex biological matrices, more advanced techniques are superior. Ion-Exclusion Chromatography offers excellent selectivity for mixtures of organic acids. HPLC with derivatization provides a significant boost in sensitivity for UV or fluorescence detectors. Ultimately, LC-MS/MS stands as the most authoritative method, delivering unparalleled sensitivity and specificity for trace-level quantification. The selection of the most suitable method is therefore not a matter of identifying a single "best" technique, but rather of aligning the method's performance characteristics with the specific analytical requirements of the researcher.
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Separation of organic acids by ion-exclusion chromatography. Diduco.
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Determination of Organic Acids in Wastewater Using Ion-Exclusion Chromatography and On-Line Carbonate Removal. Thermo Fisher Scientific.
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Ion Exclusion/Ligand Exchange Columns. Agilent.
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Separation of Diethyl dipropylmalonate on Newcrom R1 HPLC column. SIELC Technologies.
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Analysis of Organic Acid Counterions by Ion Exclusion Chromatography. Shimadzu.
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Ion Exclusion HPLC. Phenomenex.
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HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology.
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HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers.
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Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent. Journal of Health Science.
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia.
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Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.
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A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
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Method of analyzing dicarboxylic acids. Google Patents.
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Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis. Benchchem.
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Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks.
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed.
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2,2-Dipropylmalonic acid. ChemicalBook.
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Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.
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Optimization and performance of a rapid gas chromatography-mass spectrometry analysis for methylmalonic acid determination in serum and plasma. PubMed.
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Determination of serum methylmalonic acid by alkylative extraction and liquid chromatography coupled to tandem mass spectrometry. PubMed.
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2,2-Dipropylmalonic acid CAS#: 1636-27-7. ChemicalBook.
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Quantitation of methylmalonic acid and other dicarboxylic acids in normal serum and urine using capillary gas chromatography-mass spectrometry. PubMed.
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HPLC Methods for analysis of Malonic acid. HELIX Chromatography.
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Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. ResearchGate.
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Dipropylmalonic Acid Purity
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and consistency of the final product. Dipropylmalonic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including some antiepileptic drugs, is a prime example where rigorous purity assessment is paramount.[1] An impure starting material can introduce downstream process variability and, more critically, lead to the formation of undesired, potentially toxic, impurities in the final API.
This guide provides an in-depth, objective comparison of three principal analytical techniques for the validation of a purity method for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Acid-Base Titration. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and the robust framework of international regulatory guidelines.[2] Our objective is to empower researchers, scientists, and drug development professionals to not only select the most appropriate method for their needs but also to understand the intricate process of validating that method to be fit-for-purpose, in alignment with standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is arguably the most versatile and widely adopted technique for purity and impurity analysis in the pharmaceutical industry.[6] Its strength lies in its ability to separate, identify, and quantify the main component and its related impurities in a single run, making it a true "purity-indicating" method. For a non-volatile, polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[7]
Causality of Method Design (RP-HPLC)
The choice of an RP-HPLC method is deliberate. This compound (C9H16O4) possesses both polar carboxylic acid groups and non-polar propyl chains, giving it a moderate polarity suitable for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[8] By acidifying the mobile phase (e.g., with phosphoric acid), we suppress the ionization of the carboxylic acid groups (pKa values for malonic acids are typically around 2.8 and 5.7).[9] This suppression is critical because it ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is selected based on the presence of the carboxyl chromophore, which absorbs UV light at low wavelengths (~210 nm).
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.[10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][11]
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v).[10][11] The exact ratio should be optimized for ideal retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
-
Validation Strategy (ICH Q2(R1) Framework)[12][13]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5]
-
Specificity: Analyze a placebo (all matrix components except this compound) and a spiked sample. The placebo should show no interfering peaks at the retention time of the analyte. For forced degradation studies, subject the sample to acid, base, oxidative, thermal, and photolytic stress to demonstrate that degradation products do not co-elute with the main peak. A PDA detector is invaluable here for assessing peak purity.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the nominal sample concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform spike recovery studies. Add known amounts of this compound reference standard to the sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD across all data sets should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is often established based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis and validation.
Gas Chromatography (GC): A High-Temperature Alternative
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. This compound, being a solid with a high melting point (~158-161°C) and polar carboxylic acid groups, is non-volatile and cannot be analyzed directly by GC.[1][12] Therefore, a critical derivatization step is required to convert it into a volatile, thermally stable analogue.
Causality of Method Design (GC-FID)
The necessity of derivatization is the central pillar of this method's design. We must chemically modify the polar -COOH groups to make the molecule suitable for volatilization in the GC inlet without decomposition. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice for carboxylic acids.[13][14] This reaction replaces the acidic protons on the carboxyl groups with non-polar trimethylsilyl (TMS) groups, creating a derivative that is both volatile and thermally stable.[15] A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds.
Experimental Protocol: GC-FID with Silylation
-
Instrumentation: A GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Derivatization Procedure:
-
Accurately weigh ~10 mg of the sample or standard into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Validation Strategy (ICH Q2(R1) Framework)
The validation approach is similar to HPLC, but with special attention paid to the derivatization step.
-
Specificity: Must be proven for the entire process, including derivatization. Potential interferences from derivatizing agents or by-products must be investigated.
-
Linearity, Accuracy, Precision: The validation must encompass the variability of the derivatization reaction. For accuracy, the spiking should occur before the derivatization step to ensure the efficiency of the reaction is accounted for.
-
Robustness: In addition to chromatographic parameters, the robustness of the derivatization reaction (e.g., temperature, time, reagent ratio) must be evaluated.
GC Workflow Diagram
Caption: Workflow for GC purity analysis including derivatization.
Acid-Base Titration: The Classic Assay Method
Titration is a cornerstone of quantitative chemical analysis and serves as an excellent method for determining the overall purity (assay) of an acidic or basic substance. As a diprotic acid, one mole of this compound will react with two moles of a strong base like sodium hydroxide (NaOH).[16]
Causality of Method Design (Titrimetry)
This method leverages the fundamental acidic nature of the analyte. The two carboxylic acid groups provide two equivalence points, though they may not be sharply distinct. The method is designed to quantify the total acidic content of the sample. By using a highly accurate standardized titrant (NaOH) and precisely weighing the sample, we can calculate the purity based on the stoichiometry of the acid-base reaction. This technique is not a "purity-indicating" method for impurities, as it cannot distinguish between the parent acid and any other acidic impurities; it provides a measure of the total acid content, which is directly correlated to the purity of the bulk material.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator with a suitable pH electrode, or a manual setup with a Class A burette and a pH meter.
-
Reagent Preparation:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), traceable to a primary standard.
-
Sample Solvent: A mixture of water and ethanol (e.g., 50:50) can be used to ensure complete dissolution of the sample. Neutralize the solvent to the first equivalence point before adding the sample.
-
-
Procedure:
-
Accurately weigh an appropriate amount of this compound (e.g., 150 mg) into a beaker.
-
Dissolve in a suitable volume (e.g., 50 mL) of the neutralized solvent.
-
Immerse the pH electrode and a stirrer into the solution.
-
Titrate with 0.1 M NaOH, recording the volume of titrant and the pH.
-
Determine the equivalence point from the inflection point of the titration curve (the second equivalence point is typically used for calculation).
-
-
Calculation:
-
Purity (%) = (V × M × F × 100) / W
-
Where:
-
V = Volume of NaOH at the equivalence point (mL)
-
M = Molarity of NaOH (mol/L)
-
F = Molar mass of this compound / 2000 (which is 188.22 / 2000 = 0.09411 g/mL)
-
W = Weight of the sample (g)
-
-
Validation Strategy (ICH Q2(R1) Framework)
Validation for a titration focuses on ensuring the measurement is accurate, precise, and specific for the intended purpose (assay of the main component).
-
Specificity: While titration cannot separate impurities, its specificity can be argued in that it is specific to acidic functional groups. This must be discussed in the validation report.
-
Linearity: Analyze different weights of the reference standard (e.g., 75%, 100%, 125% of the target weight) and plot the titrant volume consumed versus sample weight. The correlation coefficient should be ≥ 0.999.
-
Accuracy: Analyze a highly pure reference standard of this compound. The assay result should be close to 100.0% (e.g., 99.5% - 100.5%).
-
Precision:
-
Repeatability: Perform at least six independent assays of the same sample. RSD should be ≤ 0.5%.
-
Intermediate Precision: A second analyst should perform the assay on a different day. The overall RSD should be ≤ 1.0%.
-
Titration Workflow Diagram
Caption: Workflow for purity determination by potentiometric titration.
Comparative Summary and Method Selection
The choice of analytical method is driven by the specific question you need to answer. Is the goal to quantify the bulk material with high precision, or is it to detect and quantify minute levels of unknown impurities? The table below provides a comparative overview of the expected performance of each validated method.
| Validation Parameter | HPLC-UV | GC-FID (with Derivatization) | Acid-Base Titration |
| Specificity | Excellent: Can separate and quantify individual impurities. | Very Good: Can separate volatile impurities, but derivatization adds complexity. | Poor: Measures total acidity; not impurity-specific. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.5 - 100.5% |
| Precision (RSD) | ≤ 2.0% (Intermediate) | ≤ 2.5% (Intermediate, higher due to extra step) | ≤ 1.0% (Intermediate) |
| Limit of Quantitation | Low (ng range) | Very Low (pg-ng range) | High (mg range) |
| Sample Throughput | High (automated) | Moderate (derivatization is time-consuming) | Moderate (can be automated) |
| Method Complexity | Moderate | High | Low |
Senior Application Scientist's Recommendation
-
For comprehensive purity analysis and impurity profiling, essential for drug development and quality control, the validated RP-HPLC method is the unequivocal choice. Its ability to act as a stability-indicating method by separating degradation products makes it indispensable for regulatory filings.[7][17]
-
The GC-FID method serves as a valuable orthogonal technique. If a volatile or semi-volatile impurity is suspected that is not amenable to HPLC, a validated GC method provides a powerful complementary data set. However, the added complexity and potential for variability from the derivatization step make it less desirable as a primary method.[13][14][18]
-
The Acid-Base Titration method is the gold standard for an assay of the bulk substance. When you need to assign a precise purity value to a reference standard or perform a simple, rapid check of raw material identity and strength, titration is highly accurate, precise, and cost-effective. It is often used in conjunction with a chromatographic method, where titration provides the main component assay and HPLC/GC quantifies the impurities.
Ultimately, a robust analytical control strategy for this compound may involve using both titration for the bulk assay and HPLC for the quantification of related substances and impurities, leveraging the strengths of each technique to build a complete and defensible purity profile.
References
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Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99-104. [Link][13][19]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][3]
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McFeters, G. A., Pyle, B. H., Lisle, J. T., & Broadway, S. C. (1982). Comparison of Gas-liquid and High-performance Liquid Chromatography, and Mass Spectrometry, for the Detection of Organic Acids in Culture Media. Journal of Microbiological Methods, 1(3), 135-143. [Link]
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U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][20]
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Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Locus UFV. [Link][18]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4]
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Pereira, A. P., Purgatto, E., & Lajolo, F. M. (2010). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Journal of the Brazilian Chemical Society, 21(5), 947-952. [Link][14]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][21]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][5]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][22]
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Altabrisa Group. (2023). What Is FDA Method Validation Guidance and Its Importance?. [Link]
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Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link][2]
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Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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ResearchGate. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. [Link][19]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][23]
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SIELC Technologies. (n.d.). Separation of Diethyl dipropylmalonate on Newcrom R1 HPLC column. [Link]
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Restek. (n.d.). Malonic acid - EZGC Method Translator. [Link]
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Directorate General of Drug Administration, Bangladesh. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link][10]
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Human Metabolome Database. (n.d.). Malonic acid GC-MS (2 TMS) (HMDB0000691). [Link][15]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 373-380. [Link][17]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][8]
- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.
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ResearchGate. (2018). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. [Link]
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YouTube. (2017). Analysis of a diprotic acid (Chemistry Laboratory Previews). [Link][16]
-
Zaidan, L. E. M. C., et al. (2013). Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. International Journal of Environmental Research, 7(1), 149-154. [Link][11]
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National Center for Biotechnology Information. (n.d.). Malonic Acid. PubChem Compound Database. [Link][9]
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Rathore, A. S., & Mhatre, R. (Eds.). (2009). Live qualification/validation of purity methods for protein products. Purdue University. [Link][6]
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SIELC Technologies. (n.d.). HPLC Separation of Sorbic, Fumaric, Malonic Acids on Newcrom BH Column. [Link]
-
Lunn, G., & Hellwig, J. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. [Link]
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A Comparative Guide to Base Selection in Malonic Ester Synthesis: Optimizing for Efficacy and Yield
For researchers, scientists, and drug development professionals engaged in the fine art of organic synthesis, the malonic ester synthesis remains a cornerstone for the construction of carbon-carbon bonds.[1][2][3] This versatile reaction allows for the transformation of alkyl halides into carboxylic acids with a two-carbon extension, or into more complex di-substituted acetic acids.[2][3][4] The success of this synthesis, however, hinges critically on the judicious selection of a base. This guide provides an in-depth, comparative analysis of the efficacy of commonly employed bases, supported by experimental data and mechanistic insights to empower you in optimizing your synthetic strategies.
The Crux of the Matter: The Role of the Base
The malonic ester synthesis is initiated by the deprotonation of the α-carbon of a malonic ester, typically diethyl malonate, to generate a resonance-stabilized enolate.[1][5][6] This enolate then acts as a potent nucleophile, attacking an alkyl halide in an SN2 reaction to forge the desired C-C bond.[1][5][6][7] The choice of base is paramount as it governs the efficiency of enolate formation, minimizes side reactions, and ultimately dictates the overall yield and purity of the product.
Key Considerations for Base Selection
The ideal base for a malonic ester synthesis should possess several key characteristics:
-
Sufficient Basicity: The base must be strong enough to quantitatively deprotonate the α-carbon of the malonic ester. The pKa of diethyl malonate is approximately 13, meaning the conjugate acid of the chosen base should have a pKa significantly higher than this value to drive the equilibrium towards enolate formation.[7][8][9]
-
Low Nucleophilicity: To avoid unwanted side reactions, such as nucleophilic attack on the ester carbonyl groups (a Claisen-like condensation) or the alkyl halide, the base should ideally be non-nucleophilic.[1]
-
Steric Hindrance: A sterically hindered base can further minimize nucleophilic side reactions.[1][10]
-
Solubility and Compatibility: The base and its conjugate acid should be soluble in the reaction solvent and compatible with the reaction conditions.
A Comparative Analysis of Common Bases
Let's delve into a comparative analysis of the most frequently used bases in malonic ester synthesis, evaluating their strengths and weaknesses.
| Base | Structure | Conjugate Acid | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Na+-OCH2CH3 | Ethanol (EtOH) | ~16[11] | Inexpensive, readily available, effective for simple alkylations. | Can act as a nucleophile, leading to transesterification if the alcohol doesn't match the ester. Can participate in undesired side reactions.[1] |
| Potassium tert-Butoxide (KOt-Bu) | K+-OC(CH3)3 | tert-Butanol (t-BuOH) | ~19[11][12][13] | Strong, non-nucleophilic, and sterically hindered, minimizing side reactions and leading to high yields.[1][10] | More expensive and highly sensitive to moisture compared to other bases.[1] |
| Sodium Hydride (NaH) | Na+ H- | Hydrogen (H2) | ~36[14] | Very strong, non-nucleophilic base; reaction is driven to completion by the evolution of hydrogen gas. | Flammable solid, requires careful handling and anhydrous conditions. The reaction produces flammable hydrogen gas.[1] |
In-Depth Discussion
Sodium Ethoxide (NaOEt): The Workhorse
Sodium ethoxide is arguably the most traditional and cost-effective base for malonic ester synthesis.[1] Its conjugate acid, ethanol, has a pKa of approximately 16, which is sufficiently high to deprotonate diethyl malonate (pKa ≈ 13) effectively.[9][11][15] The equilibrium for this acid-base reaction favors the formation of the enolate.[7][9]
However, the nucleophilic nature of the ethoxide ion presents a potential pitfall. If the reaction is not carefully controlled, ethoxide can attack the carbonyl of the ester, leading to a competing Claisen condensation. To mitigate this, it is crucial to use an alkoxide base that matches the alkyl group of the ester (e.g., sodium ethoxide with diethyl malonate) to prevent transesterification.[4][9]
Potassium tert-Butoxide (KOt-Bu): The High-Performance Choice
For reactions requiring high yields and minimal side products, potassium tert-butoxide is often the superior choice.[1] Its significant steric bulk, courtesy of the tert-butyl group, renders it an exceptionally poor nucleophile, thereby suppressing unwanted side reactions.[1][10] Furthermore, with a conjugate acid pKa of around 19, it is a stronger base than sodium ethoxide, ensuring rapid and complete deprotonation of the malonic ester.[11][12][13][16] The enhanced reactivity of potassium salts compared to sodium salts, due to the looser ion pairing of the larger potassium cation with the enolate, also contributes to its efficacy.[17]
The primary drawbacks of potassium tert-butoxide are its higher cost and its hygroscopic nature, necessitating careful handling under anhydrous conditions.
Sodium Hydride (NaH): The Powerhouse
Sodium hydride is a powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation. The reaction of NaH with diethyl malonate produces the sodium enolate and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium to completion. With a conjugate acid (H2) pKa of approximately 36, NaH can deprotonate even much weaker acids than malonic esters.[14]
The use of sodium hydride, however, demands significant caution. It is a flammable solid that reacts violently with water. The hydrogen gas evolved during the reaction is also highly flammable, requiring an inert atmosphere and careful handling.[1]
Experimental Data: A Side-by-Side Comparison
The following table summarizes hypothetical yet representative yields for the alkylation of diethyl malonate with a primary alkyl halide using different bases, illustrating the practical implications of base selection.
| Base | Alkyl Halide | Solvent | Reaction Time | Yield (%) |
| Sodium Ethoxide | 1-bromobutane | Ethanol | 6-8 hours | 75-85 |
| Potassium tert-Butoxide | 1-bromobutane | THF | 2-4 hours | 90-98 |
| Sodium Hydride | 1-bromobutane | THF/DMF | 1-3 hours | >95 |
Note: Yields are illustrative and can vary based on specific reaction conditions and the nature of the alkyl halide.
Mechanistic Insights and Workflow
The general mechanism of the malonic ester synthesis involves three key stages: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.
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The Critical Role of Impurity Profiling for Dipropylmalonic Acid
An In-Depth Guide to the Mass Spectrometric Analysis of Dipropylmalonic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
This compound (DPMA) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the antiepileptic drug Valproic Acid.[1] In the pharmaceutical industry, the control of impurities is a critical issue, mandated by regulatory bodies like the FDA and governed by guidelines from the International Conference on Harmonisation (ICH).[2][3][4] Impurities can originate from starting materials, by-products of side reactions during synthesis, or degradation of the final product.[3] Even at trace levels, these unwanted substances can impact the safety and efficacy of the final drug product, making their accurate detection, identification, and quantification a non-negotiable aspect of quality control.[4]
Mass spectrometry (MS), often coupled with a chromatographic separation technique, has become the gold standard for impurity profiling due to its unparalleled sensitivity and specificity.[3][5][6] This guide will compare the two most powerful hyphenated MS techniques for this application: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[7][8] For dicarboxylic acids like DPMA, which have limited volatility due to their polar carboxylic acid groups, a chemical derivatization step is typically required to convert them into more volatile esters or silyl derivatives.[9][10]
The Rationale for Derivatization in GC-MS
The primary purpose of derivatization in this context is twofold:
-
Increase Volatility: By replacing the acidic protons of the carboxylic acid groups with less polar moieties (e.g., methyl esters or trimethylsilyl groups), the boiling point of the analyte is significantly lowered, allowing it to traverse the GC column in the gas phase.
-
Improve Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification. It also reduces the potential for the analyte to interact with active sites in the GC system.
Common derivatization agents for carboxylic acids include esterification reagents like BF₃/butanol and silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10] The choice of agent is critical, as it affects reaction efficiency, stability of the derivatives, and potential side-product formation.[9]
Potential Impurities in this compound Synthesis
Based on its common synthesis from the hydrolysis of diethyl dipropylmalonate, potential process-related impurities could include:[1][11]
-
Starting Material: Diethyl dipropylmalonate.
-
Incomplete Reaction Products: Monoethyl ester of this compound.
-
Side-Reaction Products: Products from decarboxylation (e.g., 2-propylpentanoic acid).
-
Related Substances: Other malonic acid derivatives or residual starting materials from earlier steps.
Experimental Workflow: GC-MS Analysis of DPMA
The following protocol outlines a self-validating system for the analysis of DPMA impurities.
Step 1: Sample Preparation & Derivatization (Esterification)
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a 14% Boron Trifluoride (BF₃) in butanol solution.
-
Add a known concentration of an internal standard (e.g., a structurally similar dicarboxylic acid not expected in the sample, like Heptanedioic acid). The internal standard is crucial for correcting variations in derivatization efficiency and injection volume.
-
Seal the vial tightly and heat at 100°C for 30 minutes to form the butyl esters.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the derivatized analytes into the organic layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
Step 2: GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This high-energy ionization is highly reproducible and creates extensive fragmentation, resulting in a characteristic "fingerprint" spectrum for each compound that can be searched against spectral libraries like NIST.[8]
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Scan Range: m/z 40-500.
Step 3: Data Analysis and Interpretation
-
Identification: Impurities are identified by comparing their retention times and mass spectra with those of known reference standards. For unknown peaks, the fragmentation pattern is analyzed and compared against spectral libraries (NIST/Wiley).
-
Quantification: The concentration of each impurity is calculated based on its peak area relative to the peak area of the internal standard.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound impurities.
Interpreting Fragmentation Patterns (EI)
In EI-MS, the dibutyl ester of this compound (MW ~300.4 g/mol ) would not typically show a strong molecular ion peak. Key fragments would arise from cleavage adjacent to the carbonyl groups and within the alkyl chains.[12]
-
Loss of an alkoxy group (-OC₄H₉): A peak corresponding to [M-73]⁺.
-
Loss of a butoxycarbonyl group (-COOC₄H₉): A peak corresponding to [M-101]⁺.
-
McLafferty Rearrangement: A characteristic rearrangement for esters that can produce distinct fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Based Alternative
LC-MS is an exceptionally powerful technique for analyzing polar, semi-polar, and non-volatile compounds without the need for derivatization.[5] This makes it an attractive alternative to GC-MS, simplifying sample preparation and avoiding potential artifacts from the derivatization process.[7]
The Rationale for LC-MS
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers several advantages for analyzing organic acids:
-
High Specificity: The combination of chromatographic separation and the mass-to-charge ratio specificity of MS allows for the precise detection of analytes even in complex matrices.[5]
-
Ultra-Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the picogram-per-milliliter (pg/mL) range.[5]
-
Direct Analysis: Eliminating the derivatization step saves time, reduces sample handling, and minimizes potential sources of error.
For carboxylic acids, Electrospray Ionization (ESI) is the most common ionization source, typically operated in negative ion mode to detect the readily formed deprotonated molecule, [M-H]⁻.[7]
Experimental Workflow: LC-MS/MS Analysis of DPMA
Step 1: Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.
-
Dissolve and dilute to volume (e.g., 10 mL) with a suitable solvent mixture, such as 50:50 water:acetonitrile.
-
Further dilute an aliquot of this stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
If desired for precise quantification, an internal standard (e.g., an isotopically labeled version of DPMA like Dipropyl-malonic Acid-d6) can be added.[13]
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
Step 2: LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent).
-
Column: A reverse-phase column suitable for polar analytes, such as a C18 with a polar end-capping (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm). Standard C18 columns can struggle with retaining highly polar organic acids.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid suppresses the ionization of the carboxylic acid groups, leading to better retention on the reverse-phase column.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V.
-
Source Temperature: 550°C.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities and a full scan (e.g., Q1 scan) for unknown impurity discovery.
-
Step 3: Data Analysis and Interpretation
-
Identification: In full scan mode, impurities are identified by their retention time and the mass of their deprotonated molecule [M-H]⁻. For DPMA (MW 188.22), this would be m/z 187.1.
-
Structural Confirmation (MS/MS): The structure of an unknown impurity can be further elucidated by performing tandem MS (MS/MS). The [M-H]⁻ ion is selected and fragmented, and the resulting product ions provide structural information. For dicarboxylic acids, a common fragmentation is the loss of CO₂ (44 Da).[14]
-
Quantification: Using MRM mode, specific precursor-to-product ion transitions are monitored for each target impurity, providing exceptional sensitivity and selectivity for quantification.
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS/MS analysis of this compound impurities.
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the specific goals of the analysis, the nature of the expected impurities, and available laboratory resources.
Method Selection Logic
Caption: Decision logic for selecting an analytical method.
Performance Metrics Comparison
| Feature | GC-MS with Derivatization | LC-MS/MS | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile derivatives by boiling point, followed by EI-MS detection. | Separation of polar compounds by polarity, followed by ESI-MS/MS detection. | Separation by polarity, detection by UV absorbance. |
| Sample Prep | More complex; requires a robust and reproducible derivatization step. | Simple; typically involves only dissolution, dilution, and filtration. | Simple; similar to LC-MS/MS. |
| Sensitivity | Good to excellent (low ng to pg levels).[9] | Excellent (pg to fg levels), especially in MRM mode.[5] | Moderate (µg to high ng levels). |
| Selectivity | High. Mass spectra provide a unique fingerprint. | Very high. Combination of retention time, precursor mass, and product ion masses is highly specific. | Lower. Relies solely on retention time; co-eluting compounds can interfere. |
| Identification | Excellent for knowns and unknowns via standardized, searchable EI libraries (NIST, Wiley). | Excellent for knowns. Structure elucidation for unknowns requires expert interpretation of fragmentation. | Poor for unknowns. Relies on comparison with reference standards. |
| Throughput | Lower, due to the additional sample preparation step and longer GC run times. | Higher, due to simpler sample prep and fast UHPLC gradients. | High, similar to LC-MS/MS. |
| Pros | - Highly reproducible fragmentation.- Extensive, standardized spectral libraries.- Robust and widely available technology. | - Highest sensitivity and selectivity.- No derivatization required.- Suitable for thermally labile compounds. | - Lower cost instrumentation.- Simple operation. |
| Cons | - Derivatization is required, adding time, cost, and potential for error.- Not suitable for thermally unstable impurities. | - Softer ionization (ESI) produces less fragmentation, making library searching difficult.- Susceptible to matrix effects. | - Lacks specificity.- Insufficient sensitivity for trace impurities.- Cannot identify unknown peaks without standards. |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to demonstrate it is fit for its intended purpose, as outlined in ICH guideline Q2(R2).[15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In MS, this is demonstrated by the unique mass-to-charge ratio and fragmentation pattern.[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. Typically determined by signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[16]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of an impurity and the instrument's response over a specified range.[16]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the impurity.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).[18]
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of impurities in this compound.
-
LC-MS/MS is generally the superior choice for this application. Its ability to directly analyze the polar dicarboxylic acid without derivatization, coupled with its exceptional sensitivity and selectivity (especially in MRM mode), makes it the more efficient, robust, and powerful platform for both routine quality control and in-depth impurity discovery.
-
GC-MS remains a valuable and validatable alternative. It is particularly strong when the identification of unknown volatile or semi-volatile impurities is a primary goal, thanks to the existence of extensive and standardized EI mass spectral libraries. However, the method development and validation must place significant emphasis on the reproducibility of the derivatization step.
For drug development professionals, an orthogonal approach using both techniques can provide the most comprehensive impurity profile. LC-MS/MS can serve as the primary quantitative method, while GC-MS can be used to confirm findings and identify any volatile impurities that may be missed by the LC-MS method. This dual-technique strategy ensures the highest level of scientific integrity and regulatory compliance.
References
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Zapadlo, M., et al. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. PubMed. Available from: [Link]
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Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. Available from: [Link]
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Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. TGA. Available from: [Link]
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Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Available from: [Link]
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MDPI. LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia MDPI. Available from: [Link]
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Imtakt. Organic Acid Analysis Column for LC-MS. Available from: [Link]
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U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
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Hill, D. W., & Kelley, B. D. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]
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Dolan, J. W. Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]
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LabPedia. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available from: [Link]
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MicroSolv Technology Corporation. Organic Acids Analyzed with LCMS - AppNote. Available from: [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
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Reddy, A. V. B., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available from: [Link]
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Ajel. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
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ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Available from: [Link]
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Pharmaffiliates. CAS No : 1636-27-7 | Product Name : this compound. Available from: [Link]
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ResearchGate. (2025). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. Available from: [Link]
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National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]
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T-vivat, N., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. Available from: [Link]
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National Center for Biotechnology Information. Dipropyl Malonate. PubChem. Available from: [Link]
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Wiley. Malonic acid, dipropyl-, diethyl ester. SpectraBase. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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National Institute of Standards and Technology. Propanedioic acid, dipropyl ester. NIST WebBook. Available from: [Link]
-
The Organic Chemistry Tutor. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available from: [Link]
-
Chem Simplified. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available from: [Link]
-
ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... Available from: [Link]
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Wang, L., et al. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. Malonic acid. PubChem. Available from: [Link]
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Ataman Kimya. MALONIC ACID. Available from: [Link]
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Wikipedia. Malonic acid. Available from: [Link]
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Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. PubMed Central. Available from: [Link]
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Slideshare. Fragmentation Pattern of Mass Spectrometry. Available from: [Link]
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Ataman Kimya. MALONIC ACID. Available from: [Link]
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Distinguishing Degrees of Substitution: A Spectroscopic Comparison of Mono- and Di-alkylated Malonic Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, malonic acids and their ester derivatives are foundational building blocks. The controlled alkylation of these molecules is a cornerstone of C-C bond formation, yet it presents a critical juncture: the reaction can yield either a mono- or a di-substituted product. The ability to definitively distinguish between these two outcomes is paramount for reaction monitoring, quality control, and the precise characterization of final products. This guide provides a comprehensive spectroscopic comparison of mono- and di-alkylated malonic acids, offering in-depth analysis of their distinct spectral characteristics across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols and supporting data are presented to empower researchers in their analytical endeavors.
The Decisive Alpha-Hydrogen: A Structural and Spectroscopic Overview
The fundamental structural difference between mono- and di-alkylated malonic acids lies in the presence or absence of a proton on the central α-carbon. This single proton in the mono-alkylated species is the key to unlocking their distinct spectroscopic signatures.
Figure 1: Key structural difference between mono- and di-alkylated malonic acids.
This seemingly subtle variation gives rise to dramatic and readily identifiable differences in their spectroscopic profiles, as we will explore in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Diagnostic Tool
NMR spectroscopy is arguably the most powerful and unambiguous method for differentiating between mono- and di-alkylated malonic acids. The presence or absence of the α-hydrogen provides a clear and unmistakable signal.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the mono-alkylated species will exhibit a unique signal corresponding to the α-hydrogen. This proton is situated between two electron-withdrawing carbonyl groups, which deshields it, causing its resonance to appear downfield.
-
Mono-alkylated Malonic Acids: A characteristic signal, typically a triplet or a multiplet depending on the adjacent alkyl group, appears in the range of 3.3-3.5 ppm [1]. The multiplicity of this signal arises from coupling to the protons on the neighboring carbon of the alkyl chain.
-
Di-alkylated Malonic Acids: This signal is completely absent in the ¹H NMR spectrum of a di-alkylated malonic acid, as there is no proton on the α-carbon[1].
The other signals in the spectrum, such as those from the alkyl chains and the carboxylic acid protons (which are often broad and can be exchanged with D₂O), will be present in both, but the absence of the α-proton signal is the definitive marker for di-substitution.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information. The chemical shift of the α-carbon is also influenced by the degree of substitution.
-
Mono-alkylated Malonic Acids: The α-carbon typically appears in the range of 45-55 ppm .
-
Di-alkylated Malonic Acids: The α-carbon in the di-substituted analogue is a quaternary carbon, and its signal is generally found further downfield, in the region of 50-60 ppm . The absence of an attached proton also means this signal will not show any splitting in a DEPT-90 experiment and will have a negative phase in a DEPT-135 experiment.
| Compound Type | ¹H NMR (α-H) | ¹³C NMR (α-C) |
| Mono-alkylated | ~3.3-3.5 ppm (triplet/multiplet)[1] | ~45-55 ppm |
| Di-alkylated | Absent[1] | ~50-60 ppm (quaternary) |
| Table 1: Comparative NMR Data for Mono- and Di-alkylated Malonic Acids. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Subtle Shifts
Infrared spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. While the differences between mono- and di-alkylated malonic acids are more subtle in IR than in NMR, careful analysis can still provide valuable distinguishing information.
The most prominent feature in the IR spectrum of a malonic acid derivative is the strong absorption from the carbonyl (C=O) stretch of the carboxylic acid groups.
-
Carbonyl (C=O) Stretch: Both mono- and di-alkylated malonic acids exhibit a strong, often broad, C=O stretching band in the region of 1700-1740 cm⁻¹ . In the corresponding esters, this band is typically sharper and appears at a slightly higher wavenumber, around 1730-1760 cm⁻¹ [1]. Alkylation can cause a minor shift in the position of this band[1]. For instance, replacing the α-hydrogen with an alkyl group can cause a slight shift to a lower wavenumber due to the electron-donating nature of the alkyl group. However, steric effects from bulky alkyl groups can counteract this effect, sometimes leading to a slight increase in the stretching frequency.
-
C-H Stretch: The C-H stretching region can also be informative. Mono-alkylated malonic acids will display a C-H stretching band for the α-hydrogen, typically around 2900-3000 cm⁻¹ . However, this can be difficult to distinguish from the other sp³ C-H stretches from the alkyl chains, which are present in both mono- and di-alkylated forms. The definitive absence of any C-H stretch associated with the α-carbon in a di-substituted compound can be a useful, albeit less direct, indicator.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Present in both forms. |
| C=O Stretch (Carboxylic Acid) | 1700-1740 (strong, broad) | Position can be subtly affected by substitution. |
| C=O Stretch (Ester) | 1730-1760 (strong) | Often appears as a doublet in malonate esters[1]. |
| sp³ C-H Stretch | 2850-3000 (medium) | Present in both forms. |
| Table 2: Key IR Absorption Frequencies for Alkylated Malonic Acids. |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of a molecule. The fragmentation patterns of mono- and di-alkylated malonic acids are distinct and can be used for their identification.
-
Molecular Ion (M⁺): The molecular ion peak, if observed, will confirm the molecular weight and thus the degree of alkylation. For example, the addition of a second alkyl group will result in a corresponding increase in the molecular weight.
-
Fragmentation Patterns: A characteristic fragmentation pattern for malonic acid derivatives involves the loss of CO₂ (44 Da) or the entire carboxyl group (45 Da). For diethyl malonate derivatives, common losses include the ethoxy group (·OCH₂CH₃, 45 Da) or the ethoxycarbonyl group (·COOCH₂CH₃, 73 Da)[1].
A key difference emerges in the fragmentation of the carbon skeleton:
-
Mono-alkylated Malonic Esters: These compounds can undergo fragmentation pathways that involve the α-hydrogen.
-
Di-alkylated Malonic Esters: A prominent fragmentation pathway is often the loss of the entire malonate moiety (M-159 for diethyl malonate derivatives), leading to a stable carbocation formed from the two alkyl groups[1]. This fragmentation is particularly significant for di-substituted malonates.
| Fragment Ion | Description | Significance |
| [M]⁺ | Molecular Ion | Confirms molecular weight and degree of alkylation. |
| [M-45]⁺ | Loss of ·COOH or ·OR | Common carboxylic acid/ester fragmentation. |
| [M-73]⁺ | Loss of ·COOR | Common ester fragmentation. |
| [M-159]⁺ | Loss of diethyl malonate moiety | Particularly significant for di-substituted malonates[1]. |
| Table 3: Common Mass Spectral Fragments for Alkylated Malonic Esters (EI-MS). |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
Synthesis of Mono- and Di-alkylated Malonic Esters
A general procedure for the synthesis of mono- and di-alkylated diethyl malonate is as follows. The degree of alkylation can be controlled by the stoichiometry of the reagents[1].
Sources
A Comparative Guide to Confirming the Purity of Dipropylmalonic Acid for Pharmaceutical Use
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount. Dipropylmalonic acid, a key intermediate in the synthesis of various pharmaceuticals, including the antiepileptic drug valproic acid, is no exception.[1][2] The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product.[3][4] These impurities can originate from the synthesis process, degradation, or storage and may include unreacted starting materials, byproducts, or isomers.[3] Therefore, robust analytical methodologies are essential to confirm the purity of this compound and ensure it meets the stringent requirements of regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines.[5][6][7]
This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer comparative data to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
Understanding Potential Impurities in this compound
The most common synthesis route for this compound involves the alkylation of a malonate ester, such as diethyl malonate, with a propyl halide like 1-bromopropane, followed by hydrolysis.[1][8]
Caption: Synthesis of this compound.
Based on this synthesis, potential impurities include:
-
Process-Related Impurities:
-
Unreacted diethyl malonate
-
Mono-propylated diethyl malonate
-
Residual 1-bromopropane
-
Byproducts from side reactions, such as 2-bromopropane.[9]
-
-
Degradation Products:
-
Valproic acid (from decarboxylation)
-
-
Residual Solvents:
-
Ethanol, butanol, or other solvents used in the reaction and purification steps.[8]
-
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the impurities to be detected, the required sensitivity, and the desired level of structural information.[10][11]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point, followed by mass-based detection. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. |
| Applicability | Non-volatile and thermally labile compounds. Ideal for assay and impurity quantification. | Volatile and semi-volatile compounds. Excellent for residual solvents and volatile impurities. | Provides structural confirmation and absolute quantification without a specific reference standard for the analyte. |
| Sample Prep | Dissolution in a suitable solvent. Derivatization may be needed for UV detection. | Derivatization is often required to increase volatility and thermal stability. | Simple dissolution in a deuterated solvent with an internal standard. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Specificity | Good, can be enhanced with specific detectors (e.g., MS). | Very high, provides structural information from mass spectra. | Very high, provides detailed structural information. |
| Quantification | Requires a certified reference standard for each analyte. | Requires a certified reference standard for each analyte. | Can provide absolute quantification against a single internal standard of known purity. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[12] For dicarboxylic acids like this compound, which are non-volatile, HPLC is a highly suitable technique.[13][14]
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. For acidic compounds, an acidic mobile phase is used to suppress ionization and improve peak shape.
-
UV Detection: this compound lacks a strong chromophore, making direct UV detection challenging at higher wavelengths. Detection is typically performed at low UV wavelengths (around 200-210 nm).[15] To enhance sensitivity, derivatization with a UV-active agent can be employed.[13][14][16]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare a stock solution of this compound reference standard and dilute to create a series of calibration standards.
-
Validation Parameters (as per ICH guidelines): [5][6][7][17][18]
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is not affected by other components.
-
Linearity: Analyze a series of at least five concentrations over the expected range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate samples at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a derivatization step.[19][20] This technique excels at identifying and quantifying volatile impurities, such as residual solvents.[10]
Causality Behind Experimental Choices:
-
Derivatization: To make this compound suitable for GC analysis, the polar carboxyl groups must be converted to less polar, more volatile esters or silyl esters. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[19][21]
-
Mass Spectrometry Detection: MS detection provides high specificity and allows for the identification of unknown impurities based on their mass spectra.
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Injector Temperature: 250°C.
-
MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation (Derivatization): a. Accurately weigh about 1 mg of the this compound sample into a vial. b. Add a suitable solvent (e.g., 100 µL of pyridine) and the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS). c. Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.[19] d. Inject an aliquot of the derivatized sample into the GC-MS.
-
Validation: Similar validation parameters as for HPLC should be assessed.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[22][23][24][25] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[22]
Causality Behind Experimental Choices:
-
Internal Standard: A high-purity internal standard with a simple spectrum and known chemical structure is used as a reference for quantification. The standard should have a resonance that does not overlap with the analyte's signals.
-
Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.
Experimental Protocol: ¹H qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: a. Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a high-purity internal standard (e.g., maleic acid) into a vial. b. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆). c. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum with optimized parameters, including a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: a. Process the spectrum with appropriate phasing and baseline correction. b. Integrate a well-resolved signal for both the this compound and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for Purity Confirmation
Caption: Integrated workflow for purity analysis.
Conclusion and Recommendations
Confirming the purity of this compound for pharmaceutical use requires a multi-faceted analytical approach. No single technique is sufficient to provide a complete picture of the purity and impurity profile.
-
qNMR is highly recommended for an accurate and absolute determination of the main component's purity and for structural confirmation. Its ability to quantify without a specific reference standard for the analyte is a significant advantage.[24]
-
HPLC is the method of choice for the routine quantification of non-volatile impurities. A validated HPLC method is essential for quality control and stability studies.[11]
-
GC-MS is indispensable for the analysis of volatile and semi-volatile impurities, particularly residual solvents, which are strictly regulated by guidelines such as ICH Q3C.
A comprehensive quality control strategy should leverage the strengths of all three techniques to ensure the highest quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
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Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). Rapid Communications in Mass Spectrometry, 35(17). Available at: [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2007). Metabolomics, 3(4), 475-482. Available at: [Link]
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HPLC method validation for pharmaceuticals: a review. (2013). International Journal of Universal Pharmacy and Bio Sciences, 2(4). Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (2006). Pharmaceutical Technology, 30(4), 114-124. Available at: [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education, 94(10), 1599-1602. Available at: [Link]
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A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. (1999). Clinica Chimica Acta, 289(1-2), 123-131. Available at: [Link]
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qNMR - Quantitative Analysis by NMR. (2022). AWS. Available at: [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). ResearchGate. Available at: [Link]
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GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. (2021). ResearchGate. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. (2016). Asian Journal of Pharmaceutical Analysis, 6(4). Available at: [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2004). Carbohydrate Polymers, 58(4), 427-434. Available at: [Link]
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Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. (2018). Springer Nature Experiments. Available at: [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2004). ResearchGate. Available at: [Link]
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Derivatization Methods in GC and GC/MS. Available at: [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Drug Design and Discovery. Available at: [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Available at: [Link]
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A Comparative Guide to the Synthesis of Valproic Acid: Dipropylmalonic Acid vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (2-propylpentanoic acid) is a cornerstone therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, bipolar disorder, and migraines.[1] Its deceptively simple branched-chain fatty acid structure belies a complex history of discovery and a variety of synthetic pathways developed to achieve its efficient and scalable production.[2] For researchers and professionals in drug development, selecting the optimal synthetic route is a critical decision influenced by factors such as precursor availability, cost, reaction efficiency, scalability, and the purity of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comparative analysis of the most common synthetic routes to Valproic acid, with a primary focus on the traditional malonic ester synthesis pathway proceeding through the key intermediate, dipropylmalonic acid. We will dissect this route and compare it with viable alternatives, offering insights into the causality behind experimental choices, detailed protocols, and supporting data to inform your selection of the most suitable synthetic strategy.
The Classical Pathway: Malonic Ester Synthesis via this compound
The most prevalent and historically significant method for synthesizing Valproic acid begins with a malonic ester, typically diethyl malonate. This multi-step process leverages the acidity of the α-hydrogen in the malonic ester to facilitate sequential alkylation, followed by hydrolysis and decarboxylation. This compound emerges as a critical, isolable intermediate in this pathway.
Causality of Experimental Choices
The choice of diethyl malonate as a starting material is strategic. The two ester groups activate the central methylene protons, making them readily removable by a moderately strong base. This allows for a controlled, stepwise introduction of the two propyl groups. The subsequent hydrolysis of the diester to a dicarboxylic acid is a standard procedure, and the final decarboxylation of the substituted malonic acid is a thermodynamically favorable process, driven by the formation of carbon dioxide.
Experimental Workflow: Diethyl Malonate to Valproic Acid
Figure 1: Synthetic pathway of Valproic acid from diethyl malonate.
Detailed Experimental Protocol: Synthesis of Valproic Acid from Diethyl Malonate
Step 1: Synthesis of Diethyl Dipropylmalonate [3]
-
In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the sodium ethoxide solution while stirring.
-
To the resulting solution, add 1-bromopropane dropwise at a controlled temperature (typically between 40-80°C).
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete dialkylation.
-
Recover the ethanol by distillation.
-
Cool the reaction mixture and add water to dissolve the sodium bromide byproduct. The organic layer containing diethyl dipropylmalonate can then be separated.
Step 2: Hydrolysis to this compound [4]
-
To the crude diethyl dipropylmalonate, add an aqueous solution of sodium hydroxide (15-30%).
-
Heat the mixture at 60-90°C for 3-4 hours to facilitate hydrolysis of the ester groups.
-
After hydrolysis, distill off any remaining ethanol.
-
Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to a pH below 1.5.
-
The this compound will precipitate as a solid and can be collected by filtration and drying.
Step 3: Decarboxylation to Valproic Acid [5]
-
Heat the isolated this compound to a temperature between 140-180°C.
-
Maintain this temperature until the evolution of carbon dioxide ceases (typically around 5 hours).
-
The resulting crude Valproic acid can be purified by vacuum distillation.
Alternative Precursors for Valproic Acid Synthesis
While the malonic ester route is well-established, other precursors offer alternative synthetic strategies, each with its own set of advantages and disadvantages.
Ethyl Cyanoacetate Pathway
This pathway shares similarities with the malonic ester synthesis but utilizes ethyl cyanoacetate as the starting material. The presence of the nitrile group also activates the α-hydrogen for alkylation.
Ethyl cyanoacetate is an attractive alternative due to the different reactivity of the nitrile group compared to an ester. The synthesis can proceed through the formation of dipropyl cyanoacetic acid, which is then decarboxylated and the nitrile group hydrolyzed to the carboxylic acid.[6] However, this route can sometimes result in lower overall yields.[5]
Figure 2: Synthetic pathway of Valproic acid from ethyl cyanoacetate.
Acetoacetic Ester Pathway
The acetoacetic ester synthesis provides another classical approach to the formation of α-substituted carboxylic acids.
This route involves the dialkylation of an acetoacetic acid ester, followed by a deacetylation step to yield a Valproic acid ester, which is then hydrolyzed.[7] This method can offer high yields, reportedly not less than 85% by mole, and avoids the formation of certain by-products that can be difficult to separate.[1]
Figure 3: Synthetic pathway of Valproic acid from an acetoacetic acid ester.
Performance Comparison of Synthetic Routes
The choice of a synthetic route is ultimately guided by a combination of factors. The following table provides a comparative summary of the key performance indicators for the discussed pathways.
| Parameter | This compound Route (from Diethyl Malonate) | Ethyl Cyanoacetate Route | Acetoacetic Ester Route |
| Starting Material | Diethyl Malonate | Ethyl Cyanoacetate | Acetoacetic Acid Ester |
| Key Intermediate | This compound | Dipropylacetonitrile | 2,2-Dipropyl Acetoacetic Acid Ester |
| Typical Overall Yield | ~70%[7] | Can be lower than other routes[5] | ≥ 85%[1] |
| Reaction Conditions | Stepwise alkylation, hydrolysis, and high-temperature decarboxylation.[3][4][5] | Dialkylation followed by hydrolysis and decarboxylation; can require harsh conditions for nitrile hydrolysis.[6][8] | Dialkylation followed by deacetylation and hydrolysis.[1][7] |
| Advantages | Well-established, reliable, and uses readily available starting materials. | Utilizes a different functional group for activation. | High overall yield and can avoid certain difficult-to-separate impurities.[1] |
| Disadvantages | Multi-step process with a high-temperature decarboxylation step. | Potentially lower yields and harsh final hydrolysis step.[5] | Involves a deacetylation step which adds to the process complexity. |
| Purity of Final Product | High purity achievable with vacuum distillation.[9] | Purity can be affected by incomplete hydrolysis of the nitrile. | Can produce high-purity Valproic acid.[1] |
Conclusion: A Strategic Choice for Synthesis
The synthesis of Valproic acid offers a fascinating case study in process chemistry, where multiple viable routes lead to the same target molecule.
-
The This compound pathway , originating from diethyl malonate, remains a robust and widely understood method. Its predictability and the use of common reagents make it a frequent choice in many laboratory and industrial settings. The isolation of the this compound intermediate allows for purification at this stage, which can contribute to a higher purity final product.
-
The ethyl cyanoacetate route presents a valid alternative, though it may be less favored due to potentially lower yields and the need for a final, often vigorous, nitrile hydrolysis step.
-
The acetoacetic ester synthesis stands out for its potential for high yields and a cleaner product profile, making it a compelling option for industrial-scale production where efficiency and purity are paramount.
Ultimately, the selection of the optimal precursor and synthetic route will depend on the specific requirements of the research or production campaign. Factors such as cost of starting materials, available equipment, desired scale, and purity specifications will all play a crucial role in this strategic decision. This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make an informed choice that best aligns with their objectives.
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Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of Dipropylmalonic Acid
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. Dipropylmalonic acid, a valuable intermediate in pharmaceutical synthesis, requires meticulous handling and disposal due to its inherent hazardous properties.[1][2] This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for its management, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Profile and Chemical Characteristics: The 'Why' Behind the Protocol
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the disposal procedures outlined. It is not acutely toxic in the traditional sense, but its irritant nature poses a significant risk during handling and waste accumulation.
According to its Globally Harmonized System (GHS) classification, this compound is designated as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3][4] Some aggregated data also suggests it may cause respiratory irritation (H335).[4] These classifications are the primary drivers for the stringent personal protective equipment (PPE) requirements and the prohibition of casual disposal methods like drain or trash disposal.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [4][5] |
| Appearance | White to almost-white crystalline solid | [1][5] |
| Molar Mass | 188.22 g/mol | [4][5] |
| Melting Point | 154-161°C | [1][5] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Serious Eye Irritation) | [3][4] |
| Signal Word | Warning | [3][4] |
| Incompatibilities | Bases, Oxidizing agents, Reducing agents | [6] |
The causality is clear: because the compound is a skin and eye irritant, it must be handled with appropriate barriers (gloves, goggles) and its waste must be contained and segregated to prevent accidental contact or reaction. Its incompatibility with bases, for instance, means it cannot be casually mixed in a general waste container where it might react exothermically or neutralize unpredictably.[6][7]
The Core Principles of Compliant Chemical Waste Management
The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA), detailed in 40 CFR Part 261.[8] The foundational principle is that the waste generator —the researcher or institution creating the waste—is legally responsible for its proper characterization and safe disposal.[6]
This responsibility is built on three pillars:
-
Characterization: Identifying the waste's hazards to determine if it qualifies as "hazardous waste." Given its irritant properties, this compound waste must be managed as such.
-
Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.[9][10] Organic acids like this compound must be kept separate from bases, oxidizers, and other incompatible waste streams.[7]
-
Containment & Labeling: Accumulating waste in containers that are chemically compatible, in good condition, securely sealed, and clearly labeled with their contents.[9][10]
Step-by-Step Disposal Protocol for this compound
This protocol is a self-validating system designed to ensure safety and compliance from the point of generation to the moment of collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the pure chemical or its waste, ensure you are wearing the following:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]
Step 2: Segregate Waste at the Source
All waste streams containing this compound must be collected separately. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated materials (e.g., weigh boats, contaminated paper towels, gloves, etc.).
This waste should be placed into a dedicated container designated for "Non-Halogenated Organic Acid Waste." Never mix this waste with bases, oxidizers, or solvents.[7][10]
Step 3: Proper Containerization and Labeling
-
Container Selection: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, screw-top lid.[10] The container must be clean, in good condition, and free of external contamination.
-
Labeling: The container must be affixed with a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must be filled out completely and accurately, including:
-
The full chemical name: "this compound" (no abbreviations).[9]
-
The concentration or percentage of each component if it is a mixture.
-
The date the waste was first added to the container.
-
The relevant hazard warnings (e.g., "Irritant").
-
Step 4: Arrange for Professional Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer.[6][11] The only acceptable and legal disposal method is through a licensed professional waste disposal service.[3][6]
Your institution's EHS office is the designated coordinator for this service. Store your properly labeled, sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel or the licensed contractor.
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for handling this compound from generation to disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures for Accidental Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[6][11]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for cleanup if the spill is contained within it.[6]
-
Wear PPE: Do not attempt cleanup without the appropriate PPE as described in Section 3.
-
Contain and Clean: For a solid spill, avoid generating dust.[6] Gently sweep up the material and place it into a labeled container for hazardous waste disposal.[3][6] Do not use water to clean up the dry powder unless specifically instructed by an SDS, as this can create a more hazardous solution that is harder to contain.
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the sealed waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to this comprehensive guide, researchers can confidently manage this compound, ensuring a safe laboratory environment and maintaining full regulatory compliance.
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A Researcher's Guide to Personal Protective Equipment for Handling Dipropylmalonic Acid
An In-Depth Manual for Laboratory Safety and Operational Excellence
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive, experience-driven framework for the safe handling of Dipropylmalonic acid, focusing on the critical role of Personal Protective Equipment (PPE). Moving beyond a simple checklist, we delve into the rationale behind each protective measure, empowering you to make informed decisions that safeguard both your well-being and your research outcomes.
Understanding the Risks: The Chemical Profile of this compound
This compound (C9H16O4) is a carboxylic acid that, while essential in various synthetic pathways, presents tangible hazards that demand respect and careful management. According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] Furthermore, as a powdered solid, it poses a risk of respiratory irritation if inhaled.[2][3] Understanding these primary routes of exposure—dermal, ocular, and inhalation—is the foundation upon which we build our protective strategy.
Core Principles of Protection: A Multi-layered Approach
Effective protection against chemical hazards is not about a single piece of equipment, but a holistic system of controls. This includes engineering controls (such as fume hoods), administrative controls (safe work practices), and finally, the last line of defense: Personal Protective Equipment. This guide focuses on the latter, providing a detailed protocol for the selection and use of PPE when handling this compound.
Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the importance of engineering controls. Whenever possible, handle this compound within a properly functioning chemical fume hood.[4][5] This is particularly critical when weighing or transferring the powder, as these actions are most likely to generate airborne particles that can be inhaled.[4] A fume hood effectively captures these particles, preventing them from entering the laboratory environment and your breathing zone.
Essential Personal Protective Equipment for Handling this compound
The following table summarizes the recommended PPE for various laboratory operations involving this compound. The subsequent sections will provide a detailed explanation for each.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile or Neoprene) | Laboratory Coat | N95 Respirator (or higher) |
| Preparing Solutions | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile or Neoprene) | Laboratory Coat | Not typically required if performed in a fume hood |
| Running Reactions | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile or Neoprene) | Laboratory Coat | Not typically required if performed in a fume hood |
| Handling Waste | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile or Neoprene) | Laboratory Coat | Not typically required |
Eye and Face Protection: Shielding Against Irritation
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Chemical Splash Goggles: These should be worn at all times when handling this compound in any form. Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against splashes and airborne dust.[6]
-
Face Shield: When weighing or transferring the solid powder, a face shield worn in conjunction with chemical splash goggles is highly recommended.[6] This provides an additional layer of protection for the entire face from splashes or accidental dispersal of the powder.
Hand Protection: Preventing Skin Irritation
Direct skin contact with this compound can lead to irritation.[1][3] Therefore, selecting the appropriate gloves is paramount.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable for handling this compound.[7][8] It is crucial to inspect gloves for any signs of damage before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Body Protection: Your Primary Barrier
A laboratory coat serves as the primary barrier to protect your skin and personal clothing from contamination.
-
Laboratory Coat: A long-sleeved lab coat should be worn and fully fastened at all times. In the event of a spill, a lab coat can be quickly removed to prevent prolonged skin contact with the chemical.
Respiratory Protection: Guarding Against Inhalation
The fine, powdered nature of this compound presents an inhalation hazard that can cause respiratory irritation.[2][3]
-
N95 Respirator: When handling the solid powder outside of a fume hood, or if there is a potential for dust generation, an N95 respirator or a higher level of respiratory protection should be worn.[7] Proper fit-testing is essential to ensure the respirator provides an effective seal.
Operational Plan: Donning and Doffing of PPE
A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove your face shield (if worn), followed by your goggles.
-
Lab Coat: Remove your lab coat by rolling it inside out to contain any potential contaminants.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[9]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be considered contaminated and disposed of as hazardous waste according to your institution's and local regulations.[9]
-
Solid Waste: This includes contaminated gloves, bench paper, and any excess this compound. Place these items in a clearly labeled, sealed hazardous waste container.[9][10]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
Aqueous Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container. Neutralization of the acidic waste may be an option, but this should only be performed by trained personnel following established laboratory procedures and in accordance with local regulations.[11][12] Never dispose of this compound down the drain.[9]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when planning to work with this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe laboratory environment that fosters innovation and discovery.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
